molecular formula C6H4ClN3 B3021902 4-Chloro-1H-imidazo[4,5-c]pyridine CAS No. 81053-66-9

4-Chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B3021902
CAS No.: 81053-66-9
M. Wt: 153.57 g/mol
InChI Key: DHJMLXBBZRWBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 611236. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJMLXBBZRWBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418716
Record name 4-Chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-01-6
Record name 4-Chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2770-01-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-1H-imidazo[4,5-c]pyridine CAS number 2770-01-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 2770-01-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic compound with CAS number 2770-01-6, stands as a pivotal building block in modern medicinal chemistry. As a structural analog of purine, the imidazo[4,5-c]pyridine scaffold is recognized as a "privileged structure," frequently appearing in molecules designed to interact with biological targets, particularly protein kinases.[1][2] The strategic placement of a chlorine atom at the 4-position renders the molecule an exceptionally versatile intermediate, enabling a wide array of synthetic modifications through nucleophilic substitution reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and significant applications in drug discovery, with a focus on the rationale behind its use and detailed experimental protocols.

Core Molecular Characteristics

The significance of this compound in drug design stems from its unique structural and electronic properties. Its fused bicyclic system mimics the natural purine bases, allowing it to function as a hinge-binding motif in numerous enzyme active sites.

Physicochemical Properties

A summary of the key physicochemical properties is essential for its practical application in a laboratory setting.

PropertyValueSource
CAS Number 2770-01-6[3][4]
Molecular Formula C₆H₄ClN₃[3][5]
Molecular Weight 153.57 g/mol [3][5]
IUPAC Name This compound[5]
Canonical SMILES C1=CN=C2C(=C1)N=CN2Cl[5]
Appearance Off-white to light brown powder/solidN/A
Polar Surface Area 30.7 Ų[5]
XLogP3 1.4[5]
Structural Representation

The structure of this compound is fundamental to its reactivity and function as a pharmacophore.

cluster_molecule This compound mol cas_label CAS: 2770-01-6

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through two primary routes, both starting from readily available pyridine derivatives. The choice of method often depends on the scale, cost, and availability of starting materials.

Synthetic Pathway Overview

The most common laboratory-scale synthesis involves the cyclization of a diaminopyridine derivative, followed by chlorination if necessary.

G start 2-Chloro-3,4-diaminopyridine reagent1 Trimethyl Orthoformate + Concentrated HCl start->reagent1 product This compound (CAS 2770-01-6) reagent1->product One-pot Cyclization

Caption: One-pot synthesis of the target compound from 2-chloro-3,4-diaminopyridine.

Detailed Experimental Protocol: One-Pot Cyclization

This protocol describes a reliable method for synthesizing the title compound from 2-chloro-3,4-diaminopyridine.[6]

Rationale: This one-pot procedure is efficient as it avoids the isolation of intermediates. 2-chloro-3,4-diaminopyridine serves as the pre-functionalized backbone. Trimethyl orthoformate acts as a one-carbon source to form the imidazole ring. The acidic catalyst (concentrated HCl) is crucial for activating the orthoformate, making it susceptible to nucleophilic attack by the amino groups, which subsequently drives the cyclization and dehydration process.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (e.g., 2.87 g, 20 mmol) and trimethyl orthoformate (40 mL).[6]

  • Acid Catalysis: At room temperature, under constant stirring, slowly add concentrated hydrochloric acid (3 mL) dropwise.[6]

  • Reaction: Stir the resulting mixture at room temperature overnight. A significant amount of solid precipitate is expected to form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with petroleum ether to remove unreacted starting materials and byproducts. Dry the solid under vacuum to yield the crude product, this compound, typically as its hydrochloride salt.

  • Purification (Optional): If further purification is needed, the crude product can be neutralized and purified by silica gel column chromatography using an eluent system such as ethyl acetate with 5% methanol.[7]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr), making the chlorine an excellent leaving group.

Causality: The electron-withdrawing effect of the nitrogen atoms in both the pyridine and imidazole rings decreases the electron density at the C4 position, making it highly electrophilic and susceptible to attack by nucleophiles. This predictable reactivity is the cornerstone of its application as a molecular scaffold.

cluster_main Core Reactivity & Application Workflow cluster_apps Therapeutic Areas A This compound B Nucleophilic Aromatic Substitution (SNAr) [+ Nucleophile (e.g., R-NH2)] A->B C Diverse C4-Substituted Imidazo[4,5-c]pyridine Derivatives B->C D Kinase Inhibitors (Oncology) C->D E Antiviral Agents C->E F Antimicrobial Agents C->F

Caption: The central role of this compound as a versatile intermediate.

Key Intermediate in Kinase Inhibitor Synthesis

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores are prevalent in the design of protein kinase inhibitors.[2][8] These scaffolds act as ATP mimetics, binding to the hinge region of the kinase active site. The C4 position provides a critical attachment point for side chains that can extend into other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

  • Aurora Kinase Inhibitors: Derivatives of the imidazo[4,5-b]pyridine scaffold have been developed as potent inhibitors of Aurora kinases, which are crucial for mitotic progression and are often overexpressed in cancers.[9][10] The synthesis of these inhibitors frequently involves coupling a piperazine derivative to the C4 (or equivalent) position of a chloro-substituted imidazopyridine core.[9]

  • Src Family Kinase Inhibitors: Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, which are implicated in the progression of cancers like glioblastoma.[11] The synthesis of these compounds relies on building the scaffold from precursors where the C4 position can be readily functionalized.

  • c-Met Kinase Inhibitors: Structural optimization of related scaffolds has led to the discovery of potent imidazo[4,5-b]pyridine-based c-Met kinase inhibitors, which show promise in treating cancers driven by aberrant c-Met signaling.[12]

Building Block for Antiviral and Antimicrobial Agents

Beyond oncology, derivatives of this compound have shown potential as therapeutic agents for infectious diseases.

  • Antiviral Activity: The parent compound is used as a reagent in the synthesis of compounds like 3-bromo-3-deazaneplanocin, which exhibits antiviral activity.[7]

  • Antimicrobial Properties: Various substituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing promising minimum inhibitory concentration (MIC) values against pathogenic strains.[13][14][15]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

Trustworthiness through Self-Validating Systems: The following protocols are derived from standard Safety Data Sheets (SDS) and represent best practices for mitigating risk. Adherence to these guidelines is a self-validating system for safe laboratory operation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[16][17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[16] Use non-sparking tools and prevent the buildup of electrostatic charge.[18]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[16][18] Keep away from incompatible materials such as strong oxidizing agents.[19]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[17]

    • In case of skin contact: Wash off immediately with plenty of soap and water.[17]

    • In case of inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[17]

Conclusion

This compound is more than a mere chemical reagent; it is a validated and highly effective scaffold for the construction of complex, biologically active molecules. Its predictable reactivity at the C4 position, combined with the privileged nature of the imidazopyridine core, ensures its continued relevance in the fields of medicinal chemistry and drug discovery. For researchers and scientists, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. Structurally, it is an analog of purine, specifically a 3-deazapurine, where the nitrogen atom at the 3-position of the purine ring is replaced by a carbon atom. This structural modification provides a robust scaffold that is frequently utilized as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its unique arrangement of nitrogen atoms, coupled with a reactive chlorine substituent, makes it a versatile building block for developing novel therapeutics, including kinase inhibitors, antiviral agents, and receptor antagonists.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only fundamental data but also field-proven insights into the experimental determination of these properties and their implications for synthetic and medicinal chemistry applications.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The structure of this compound, featuring a fused pyridine and imidazole ring system, is central to its properties.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

The key physicochemical data for this compound are summarized in the table below. These values, both computed and experimental (where available), form the basis for predicting its behavior.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[1][2]
Molecular Weight 153.57 g/mol [1][2]
Appearance White to brown solid[3]
Melting Point Data not available. Related compounds like 4-Chloro-1H-imidazole melt at 118-121°C.[4]
Boiling Point High; likely decomposes before boiling. Predicted values for related structures exceed 400°C.[5][6]
Computed logP 1.4[2]
pKa (Basicity) Data not available. Related imidazo[4,5-c]pyridine inhibitors are optimized in the 6-8 range.[7]

The molecule's aromatic character is derived from the fused bicyclic system. The pyridine nitrogen atom acts as an electron-withdrawing group, influencing the electron density of the entire ring system. This, in turn, makes the 4-position (para to the pyridine nitrogen) susceptible to nucleophilic attack, a key feature of its chemical reactivity. The imidazole ring contains both a pyridine-type nitrogen (N1) and a pyrrole-type nitrogen (N3-H), which can participate in hydrogen bonding as both an acceptor and a donor, respectively. This dual character is crucial for its solubility and interactions with biological targets.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting everything from formulation to bioavailability. For this compound, a precise quantitative solubility value is not widely published. However, its solubility can be qualitatively assessed based on its structure, which contains both polar and non-polar features.

  • Polar Solvents: The presence of three nitrogen atoms and an N-H group allows for hydrogen bonding with polar protic solvents like water and alcohols. However, the overall aromatic system and the chloro-substituent reduce its hydrophilicity. Therefore, it is expected to be sparingly soluble in water but should exhibit moderate solubility in alcohols like ethanol and methanol.

  • Aprotic Solvents: It is expected to be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of disrupting the crystal lattice and solvating the molecule effectively. This is consistent with its common use in synthetic reaction media.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.

Causality: This method is trusted because it allows the system to reach true thermodynamic equilibrium between the solid-state compound and the solution, providing a solubility value that is independent of kinetic factors.

Diagram 2: Workflow for Shake-Flask Solubility Determination

G A 1. Sample Preparation Add excess solid compound to a known volume of solvent. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow solid to settle. Alternatively, centrifuge to pellet excess solid. B->C D 4. Sample Extraction Carefully withdraw a known volume of the supernatant. Filter using a 0.45 µm filter. C->D E 5. Quantification Analyze the concentration of the filtrate using a validated method (e.g., HPLC-UV, LC-MS). D->E F 6. Calculation Determine solubility (e.g., in mg/mL or µM) from the measured concentration. E->F

Caption: Step-by-step workflow for the shake-flask solubility assay.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a vial containing a precise volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, water, ethanol). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (usually 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. To avoid disturbing the solid, it is best to use a pipette with a filter tip. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

  • Analysis: Quantify the concentration of the compound in the filtered sample using a suitable analytical technique with a pre-established calibration curve. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.

  • Validation: The protocol is self-validating if multiple time points (e.g., 24h and 48h) yield the same concentration, confirming that equilibrium has been reached.

Lipophilicity: Partition Coefficient (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a cornerstone of drug design, heavily influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound, the computed octanol-water partition coefficient (XLogP3) is 1.4 [2].

Interpretation: A logP of 1.4 indicates a relatively balanced molecule with a slight preference for the lipophilic phase. This value is within the range often considered favorable for oral bioavailability, as it suggests the molecule is lipophilic enough to cross cell membranes but retains sufficient aqueous solubility for dissolution and distribution in the body.

Experimental Protocol: logP Determination (Shake-Flask Method)

Causality: This protocol directly measures the partitioning of the analyte between two immiscible phases, providing a direct and accurate measure of its lipophilicity. Pre-saturating the solvents is a critical step to ensure that the volumes and properties of the two phases do not change during the experiment, which would otherwise introduce significant error.

Diagram 3: Workflow for Shake-Flask logP Determination

G A 1. Phase Preparation Saturate n-octanol with water and water with n-octanol. B 2. Compound Addition Dissolve a known amount of compound in one phase (e.g., water). A->B C 3. Partitioning Add an equal volume of the second phase. Shake vigorously for >1 hour to facilitate partitioning. B->C D 4. Phase Separation Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers. C->D E 5. Quantification Measure the compound's concentration in both the aqueous (Ca) and octanol (Co) phases via HPLC-UV. D->E F 6. Calculation Calculate P = Co / Ca and logP = log10(P). E->F cluster_0 start This compound intermediate Meisenheimer Complex (stabilized) start->intermediate Attack at C4 product 4-Substituted Product + Cl⁻ intermediate->product Loss of Cl⁻ nucleophile + Nu⁻

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial scaffold for the development of various therapeutic agents. A thorough understanding of its molecular structure is paramount for rational drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of direct experimental spectra in publicly available literature, this document leverages fundamental NMR principles and data from analogous structures to offer a robust, reasoned interpretation of the expected spectral features. This predictive framework serves as a valuable resource for researchers working with this and related imidazopyridine derivatives.

Molecular Structure and NMR-Active Nuclei

The structure of this compound, a derivative of the purine isostere 3-deaza-9H-purine, presents a unique electronic environment that is reflected in its NMR spectra. The molecule consists of a pyridine ring fused to an imidazole ring, with a chlorine atom substituted at the 4-position. The key NMR-active nuclei are the protons (¹H) and carbons (¹³C) of the heterocyclic framework.

Figure 1: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit four distinct signals in the aromatic region, corresponding to the three C-H protons and one N-H proton. The analysis of their chemical shifts, multiplicities, and coupling constants provides valuable structural information.

Chemical Shift Prediction and Rationale

The predicted chemical shifts are based on the known values for pyridine and imidazole, with adjustments for the effects of ring fusion and the chloro substituent.

  • H2 (Imidazole Proton): The proton at the C2 position of the imidazole ring is expected to be the most downfield of the C-H protons. In imidazole itself, the H2 proton resonates at approximately 7.70 ppm.[1] The fusion of the electron-deficient pyridine ring is expected to deshield this proton further. A predicted chemical shift in the range of 8.2-8.4 ppm is reasonable.

  • H7 (Pyridine Proton): In pyridine, the proton alpha to the nitrogen (H2/H6) appears at around 8.5 ppm.[2] In our fused system, H7 is alpha to the pyridine nitrogen. The fusion to the electron-rich imidazole ring would be expected to have a slight shielding effect compared to pyridine. Therefore, a chemical shift in the range of 8.0-8.2 ppm is predicted for H7.

  • H6 (Pyridine Proton): The H6 proton is beta to the pyridine nitrogen. In pyridine, the H3/H5 protons resonate around 7.3 ppm.[2] The fusion and the influence of the adjacent chloro-substituted carbon will affect this position. The electron-withdrawing nature of the chlorine atom at C4 is expected to have a deshielding effect on H6. A predicted chemical shift in the range of 7.4-7.6 ppm is anticipated.

  • NH (Imidazole Proton): The N-H proton of the imidazole ring is expected to be a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, it could appear significantly downfield, potentially in the range of 12.0-14.0 ppm , due to hydrogen bonding with the solvent.

Predicted Multiplicity and Coupling Constants

The splitting patterns of the signals are dictated by the through-bond coupling between adjacent protons.

  • H2: This proton has no adjacent protons and is therefore expected to appear as a singlet .

  • H7: This proton is coupled to H6. The typical ortho coupling constant in a pyridine ring is around 5-6 Hz. Thus, H7 is expected to be a doublet .

  • H6: This proton is coupled to H7, and will therefore also appear as a doublet with the same coupling constant as H7.

The relationships between these coupled protons can be visualized in a COSY (Correlation Spectroscopy) experiment.

Figure 2: Predicted ¹H-¹H COSY Correlations for this compound.

Summary of Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H28.2 - 8.4Singlet (s)-
H78.0 - 8.2Doublet (d)5.0 - 6.0
H67.4 - 7.6Doublet (d)5.0 - 6.0
NH12.0 - 14.0Broad Singlet (br s)-
Predicted values are for a DMSO-d₆ solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the heterocyclic core. The chemical shifts are influenced by the electronegativity of the nitrogen atoms, the aromatic ring currents, and the chlorine substituent.

Chemical Shift Prediction and Rationale

The predicted ¹³C chemical shifts are based on the values for pyridine and imidazole, considering the effects of substitution and ring fusion.

  • C4 (Chloro-substituted Carbon): The carbon atom directly attached to the chlorine atom is expected to be significantly influenced by its electronegativity. In pyridine, C4 resonates at approximately 136 ppm.[3] The chlorine substituent typically has a deshielding effect. A predicted chemical shift in the range of 148-152 ppm is plausible.

  • C2 (Imidazole Carbon): In imidazole, the C2 carbon, situated between two nitrogen atoms, is found at around 136 ppm.[4] The fusion to the pyridine ring is likely to have a modest effect. A chemical shift in the range of 140-144 ppm is predicted.

  • C5a and C7a (Bridgehead Carbons): The chemical shifts of the bridgehead carbons are more complex to predict. Based on data for related fused systems, they are expected to be in the aromatic region, likely between 130-145 ppm .

  • C7 (Pyridine Carbon): This carbon is alpha to the pyridine nitrogen. In pyridine, the alpha carbons (C2/C6) are at approximately 150 ppm.[3] The fusion to the imidazole ring may cause a slight shielding. A prediction of 145-149 ppm is made for C7.

  • C6 (Pyridine Carbon): This carbon is beta to the pyridine nitrogen. In pyridine, the beta carbons (C3/C5) are around 124 ppm.[3] The deshielding influence of the nearby C4-Cl group would shift this downfield. A predicted chemical shift in the range of 120-125 ppm is expected.

Summary of Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C4148 - 152
C2140 - 144
C7145 - 149
C6120 - 125
C5a, C7a130 - 145
Predicted values are for a DMSO-d₆ solvent.

Experimental Protocol for NMR Analysis

The following is a standard, field-proven protocol for the acquisition of high-quality NMR spectra for heterocyclic compounds such as this compound.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar heterocyclic compounds as it can solubilize a wide range of substances and its residual proton peak does not typically overlap with signals from the analyte.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is usually adequate. For the less sensitive ¹³C NMR, a more concentrated solution (20-50 mg) is preferable to reduce acquisition time.[5]

  • Filtration: To ensure good spectral resolution by removing any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak can also be used as a secondary reference (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Figure 3: NMR Sample Preparation Workflow start Start: Pure Compound dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire NMR Spectra filter->acquire process Process and Analyze Data acquire->process end End: Structural Elucidation process->end

Figure 3: A generalized workflow for NMR sample preparation and analysis.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm to cover the entire range of proton signals.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants are grounded in the fundamental principles of NMR spectroscopy and data from analogous molecular structures. The detailed experimental protocol offers a reliable methodology for obtaining high-quality NMR data for this class of compounds. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the structural characterization and further investigation of this important heterocyclic scaffold.

References

Navigating the Solubility Landscape of 4-Chloro-1H-imidazo[4,5-c]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands as a critical gatekeeper, influencing everything from in vitro assay reliability to in vivo bioavailability. This in-depth technical guide focuses on the solubility of a key heterocyclic building block, 4-Chloro-1H-imidazo[4,5-c]pyridine, in two commonly utilized laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is designed for researchers, scientists, and drug development professionals, providing not only a theoretical framework for understanding solubility but also practical, field-proven methodologies for its determination.

Introduction: The Significance of Solubility in Preclinical Research

This compound is a member of the imidazopyridine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its resemblance to purines, allowing for potential interactions with a variety of biological targets.[1][2] Its derivatives have been explored for various therapeutic applications. However, before its full potential can be unlocked in any biological system, its behavior in solution must be comprehensively characterized.

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental parameter that dictates:

  • Reliability of Biological Assays: Inconsistent solubility can lead to precipitation of the test compound in assay media, resulting in inaccurate and misleading biological data.

  • Formulation Development: Understanding a compound's solubility profile is the first step in designing effective formulations for preclinical and clinical studies.

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.

This guide will delve into the solubility of this compound in DMSO, the workhorse of high-throughput screening, and methanol, a common polar protic solvent used in various stages of chemical synthesis and analysis.

Theoretical Framework: Predicting Solubility from Molecular Structure

While precise, experimentally determined solubility data for this compound in DMSO and methanol is not extensively documented in publicly available literature, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₄ClN₃[3][4]
Molecular Weight153.57 g/mol [3][4]
XLogP31.4[4]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors3[4]

The structure of this compound features a fused imidazole and pyridine ring system. The presence of three nitrogen atoms makes it a polar molecule capable of acting as a hydrogen bond acceptor. The N-H group on the imidazole ring can also act as a hydrogen bond donor. The chloro-substituent adds to the molecule's overall polarity.

Solvent Properties and Expected Interactions

The adage "like dissolves like" is a foundational principle in predicting solubility. This refers to the compatibility of intermolecular forces between the solute and the solvent.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent. Its polarity arises from the sulfoxide group, which has a significant dipole moment. While it cannot donate hydrogen bonds, the oxygen atom is a strong hydrogen bond acceptor. Given the polar nature and hydrogen bonding capabilities of this compound, it is expected to exhibit high solubility in DMSO. This is consistent with the general observation that DMSO can dissolve a wide array of both polar and nonpolar organic compounds, making it a solvent of choice for creating concentrated stock solutions for high-throughput screening.

  • Methanol (CH₃OH): Methanol is a polar protic solvent. The hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor. This dual capability enables it to effectively solvate polar molecules, particularly those that can also participate in hydrogen bonding. Therefore, this compound is also anticipated to have good solubility in methanol.

The interplay of these molecular interactions is depicted in the diagram below:

cluster_solute This compound cluster_dmso DMSO cluster_methanol Methanol Solute C₆H₄ClN₃ (Polar, H-bond donor/acceptor) DMSO (CH₃)₂SO (Polar aprotic, H-bond acceptor) Solute->DMSO Favorable Interaction (Dipole-Dipole, H-bonding) Methanol CH₃OH (Polar protic, H-bond donor/acceptor) Solute->Methanol Favorable Interaction (Dipole-Dipole, H-bonding)

Caption: Predicted interactions governing solubility.

Experimental Determination of Solubility: A Self-Validating Approach

To obtain definitive solubility values, experimental determination is essential. The choice of method often depends on the stage of research, with high-throughput kinetic assays being common in early discovery and more rigorous thermodynamic methods employed for lead optimization.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This method is valuable for identifying compounds that may precipitate under assay conditions.

G cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_separation Separation cluster_analysis Analysis A Prepare 10 mM stock solution of C₆H₄ClN₃ in DMSO B Add stock solution to aqueous buffer (e.g., PBS) A->B C Incubate with shaking (e.g., 2 hours at 25°C) B->C D Filter to remove precipitate C->D E Quantify concentration of dissolved compound via HPLC-UV or LC-MS/MS D->E

Caption: Kinetic solubility determination workflow.

  • Stock Solution Preparation: Accurately weigh a sample of this compound and dissolve it in 100% DMSO to a final concentration of 10 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Equilibration: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).

  • Separation of Undissolved Compound: Filter the samples through a filter plate to remove any precipitated material.

  • Quantification: Analyze the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. A standard curve of the compound in the assay buffer should be prepared for accurate quantification.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium between the dissolved and solid forms of a compound and is the gold standard for solubility measurement. The shake-flask method is the most common approach.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Add excess solid C₆H₄ClN₃ to DMSO or Methanol B Incubate with constant agitation (e.g., 24-48 hours at 25°C) A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify concentration of dissolved compound in the supernatant via HPLC-UV, LC-MS/MS, or qNMR C->D

Caption: Thermodynamic solubility determination workflow.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent (DMSO or methanol) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the saturated solution from the excess solid by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-resistant filter (e.g., PTFE).

  • Quantification: Prepare serial dilutions of the saturated solution and analyze them using a validated analytical method (HPLC-UV, LC-MS/MS, or quantitative NMR) to determine the concentration.[5]

Considerations for Self-Validation

To ensure the trustworthiness of the generated data, the following should be incorporated into the experimental design:

  • Purity of Compound: The purity of the this compound should be confirmed prior to solubility studies, as impurities can significantly affect the results.

  • pH Control: When determining solubility in aqueous buffers, the pH should be carefully controlled and monitored.

  • Temperature Control: Solubility is temperature-dependent, so all experiments should be conducted at a constant, recorded temperature.

  • Equilibrium Confirmation: For thermodynamic solubility, it may be necessary to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Data Presentation and Interpretation

While specific experimental data for this compound is not available in the literature, based on its structural similarity to other polar heterocyclic compounds, a hypothetical but expected solubility range is presented below. This table should be populated with experimentally derived data.

SolventPredicted Solubility Range (at 25°C)Rationale
DMSO> 50 mg/mLHighly polar aprotic solvent, strong H-bond acceptor.
Methanol10 - 50 mg/mLPolar protic solvent, capable of H-bonding.

It is important to note that for related imidazopyridine compounds, hydrochloride salt formation has been employed to enhance aqueous solubility.[6] This suggests that the free base form of this compound may have limited aqueous solubility, further underscoring the importance of using organic co-solvents like DMSO and methanol in a research setting.

Conclusion: A Pathway to Reliable Data

A comprehensive understanding of the solubility of this compound in DMSO and methanol is crucial for its effective use in drug discovery and development. While a theoretical assessment based on its polar, hydrogen-bonding structure predicts good solubility in both solvents, this must be confirmed through rigorous experimental determination. By following the detailed kinetic and thermodynamic protocols outlined in this guide, researchers can generate reliable and reproducible solubility data. This, in turn, will enable more accurate interpretation of biological data, facilitate robust formulation development, and ultimately contribute to the successful advancement of promising therapeutic candidates.

References

A Technical Guide to the Stability and Storage of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-imidazo[4,5-c]pyridine (CAS No. 2770-01-6) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its structural resemblance to purines has made it a valuable scaffold in the synthesis of various biologically active molecules, including potential antiviral agents.[3][4] As with any reactive chemical intermediate, ensuring the integrity and purity of this compound is paramount for reproducible and successful downstream applications. The presence of a chlorine atom on the pyridine ring and the fused imidazole system imparts a specific reactivity profile that necessitates careful consideration of its stability and storage.

This guide provides an in-depth analysis of the factors influencing the stability of this compound. We will explore its intrinsic chemical properties, potential degradation pathways, and provide evidence-based protocols for its optimal handling and storage to ensure its long-term viability for research and development professionals.

Chemical Profile and Intrinsic Stability

The stability of this compound is intrinsically linked to its molecular structure, which features an electron-deficient pyridine ring fused to an electron-rich imidazole ring. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, a common reaction pathway for chlorinated heterocyclic compounds.[3] Furthermore, the imidazole moiety contains N-H protons that can participate in acid-base chemistry and tautomerization.

While specific kinetic data on its degradation is not widely published, Safety Data Sheets (SDS) and general chemical principles for related compounds indicate a primary sensitivity to moisture.[5][6] One SDS for a related compound explicitly warns that it "Hydrolyzes readily."[5] This susceptibility is a critical factor to control during storage and handling.

Factors Influencing Compound Stability

Several environmental factors can compromise the integrity of this compound. Understanding these factors is key to designing an effective storage strategy.

Moisture and Humidity

The most significant threat to the stability of this compound is hydrolysis. Chlorinated pyridines and related chlorinated organic compounds can react with water, leading to the substitution of the chlorine atom with a hydroxyl group.[7][8] This reaction not only consumes the parent compound but also generates hydrochloric acid (HCl) as a byproduct.[7][9] The accumulation of HCl can further catalyze the degradation of the compound and corrode storage containers, especially those made of incompatible metals.[7] Therefore, maintaining a dry, inert atmosphere is the most critical aspect of its storage.

Temperature

Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and potential decomposition. While the compound shows some thermal stability, as evidenced by its use in synthesis reactions at elevated temperatures, long-term exposure to heat should be avoided.[4] Thermal decomposition of chlorinated organic compounds can generate hazardous byproducts, including hydrogen chloride, nitrogen oxides, and carbon oxides.[9][10] Some safety documents recommend freezer storage to maximize shelf life.[10]

Light
Air and Oxygen

While the primary concern is hydrolysis, oxidation is another potential degradation pathway. Storing the compound under an inert gas atmosphere, such as argon or nitrogen, can mitigate oxidative degradation and prevent the introduction of atmospheric moisture.[5] This is particularly important for long-term storage or for samples that will be opened and used multiple times.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound and guidelines for related chlorinated heterocycles, the following protocols are recommended to ensure its stability.

Short-Term and Long-Term Storage:

  • Container: Use tightly sealed containers made of inert materials like borosilicate glass or a compatible polymer. For larger quantities, stainless steel is a suitable material.[9] Avoid aluminum, magnesium, and zinc containers.[8]

  • Atmosphere: For optimal stability, the container should be flushed with a dry, inert gas (e.g., argon or nitrogen) before sealing. This displaces both moisture and oxygen.[5]

  • Temperature: Store the container in a cool, dry, and well-ventilated place.[6][11] For long-term storage, refrigeration or freezer storage (e.g., -20°C) is recommended to minimize thermal degradation.[10]

  • Light Protection: Store containers in the dark or use amber vials to protect the compound from light.

Handling Procedures:

  • Environment: Handle the compound in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air feed.

  • Dispensing: When dispensing the solid, work quickly to minimize its exposure to the atmosphere. Use clean, dry spatulas and weighing vessels.

  • Resealing: After use, promptly and securely reseal the container, preferably after re-flushing with an inert gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, as the compound is classified as a skin and eye irritant.[5][10]

The following table summarizes the primary stability risks and the corresponding mitigation strategies.

Risk Factor Potential Consequence Recommended Mitigation Strategy Supporting Rationale / Citation
Moisture/Humidity Hydrolysis to 4-hydroxy-1H-imidazo[4,5-c]pyridine; generation of corrosive HCl.Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon, nitrogen). Handle in a low-humidity environment.Chlorinated heterocycles are susceptible to hydrolysis.[5][7][8]
Elevated Temperature Accelerated degradation; thermal decomposition.Store in a cool, well-ventilated area. For long-term storage, use a refrigerator or freezer.Reduces kinetic rate of degradation reactions.[10] Thermal decomposition can yield hazardous byproducts.[9]
Light Exposure Photochemical decomposition.Store in amber or opaque containers; keep away from direct sunlight and UV sources.Aromatic compounds can be photosensitive.
Air (Oxygen) Oxidative degradation.Store under an inert gas atmosphere.Prevents reaction with atmospheric oxygen.[5]

Experimental Workflow for Stability Assessment

To empirically determine the stability of a specific batch of this compound, a structured stability study is recommended. The following workflow outlines a logical approach for an accelerated stability assessment.

Stability_Workflow cluster_prep Phase 1: Preparation & T-Zero Analysis cluster_stress Phase 2: Accelerated Stress Conditions cluster_analysis Phase 3: Time-Point Analysis cluster_eval Phase 4: Evaluation start Obtain High-Purity This compound t0_analysis Perform T=0 Analysis: - Purity (HPLC) - Appearance - Moisture Content (Karl Fischer) start->t0_analysis aliquot Aliquot Samples into Inert, Sealed Vials t0_analysis->aliquot stress_temp Thermal Stress (e.g., 40°C, 50°C, 60°C) aliquot->stress_temp Expose Aliquots stress_humidity Humidity Stress (e.g., 40°C / 75% RH) aliquot->stress_humidity Expose Aliquots stress_light Photostability Stress (ICH Q1B compliant light exposure) aliquot->stress_light Expose Aliquots sampling Pull Samples at Defined Time Points (e.g., 1, 2, 4 weeks) stress_temp->sampling stress_humidity->sampling stress_light->sampling reanalysis Re-analyze Samples: - Purity (HPLC) for degradants - Appearance sampling->reanalysis data_analysis Analyze Degradation Kinetics (Calculate % loss over time) reanalysis->data_analysis report Generate Stability Report: - Identify Degradation Pathways - Propose Shelf-Life & Storage data_analysis->report

Caption: Workflow for an accelerated stability assessment of this compound.

This experimental design provides a self-validating system to understand the compound's degradation profile. By subjecting the material to stressed conditions and analyzing it at set intervals, researchers can identify the primary factors affecting its stability, characterize degradation products, and establish an evidence-based shelf-life and optimal storage protocol.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily threatened by exposure to moisture, which can lead to hydrolysis and the formation of corrosive byproducts. Adherence to strict storage and handling protocols is essential to preserve its chemical integrity. By storing the compound in a tightly sealed, inert-atmosphere container in a cool, dry, and dark environment, researchers can ensure its purity and reliability for synthetic applications. For critical applications, performing a dedicated stability study is recommended to fully characterize the compound's behavior under specific laboratory conditions.

References

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-1H-imidazo[4,5-c]pyridine as a 3-Deazapurine Analog

In the landscape of medicinal chemistry and drug discovery, the structural modification of nucleobases has been a cornerstone of developing novel therapeutic agents. Among these, purine analogs have garnered significant attention due to their potential to interfere with metabolic pathways and cellular signaling. This compound, a key heterocyclic compound, belongs to the class of deazapurines, specifically as a 3-deazapurine isomer of purine. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules, including potent antiviral and anticancer agents. The replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom fundamentally alters the electronic and hydrogen-bonding properties of the molecule, offering a unique scaffold for therapeutic design. This guide provides a comprehensive overview of the discovery and seminal synthetic routes to this pivotal compound, offering insights into the chemical strategies that have enabled its accessibility for research and development.

The Pioneering Syntheses: Unraveling the First Pathways

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of deazapurine chemistry pioneered by researchers like Roland K. Robins and J. A. Montgomery. The early syntheses of imidazo[4,5-c]pyridines laid the groundwork for accessing this chlorinated analog. Two principal strategies have historically been employed, starting from either a diaminopyridine derivative or a dinitropyridine precursor.

Route 1: Cyclization of a Diaminopyridine Precursor

One of the most direct and historically significant approaches to the imidazo[4,5-c]pyridine core involves the cyclization of a suitably substituted diaminopyridine. This method is predicated on the formation of the imidazole ring onto a pre-existing pyridine scaffold.

Conceptual Workflow:

G A 2-Chloro-3,4-diaminopyridine D Intramolecular Cyclization A->D Reacts with B One-Carbon Source (e.g., Trimethyl Orthoformate) B->D Provides C1 unit C Acid Catalyst (e.g., HCl) C->D Catalyzes E This compound D->E Forms

Figure 1: Conceptual workflow for the synthesis of this compound from a diaminopyridine precursor.

Detailed Experimental Protocol:

A frequently cited method for this transformation involves the reaction of 2-chloro-3,4-diaminopyridine with a one-carbon electrophile, such as trimethyl orthoformate, in the presence of an acid catalyst.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-chloro-3,4-diaminopyridine (e.g., 2.87 g, 20 mmol) in a round-bottom flask, add an excess of trimethyl orthoformate (e.g., 40 mL).

  • Acid Catalysis: At room temperature, slowly add concentrated hydrochloric acid (e.g., 3 mL) dropwise to the stirred mixture.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature overnight. A significant amount of solid precipitate is typically observed.

  • Isolation of Crude Product: Collect the precipitated solid by filtration. Wash the filter cake with a non-polar solvent, such as petroleum ether, to remove residual reagents.

  • Drying: Dry the isolated solid to obtain the crude this compound.

Causality Behind Experimental Choices:

  • Trimethyl Orthoformate: This reagent serves as an efficient source of a single carbon atom required to form the C2 position of the imidazole ring. Its reactivity is enhanced under acidic conditions.

  • Hydrochloric Acid: The acid protonates the orthoformate, generating a reactive electrophilic species that is attacked by the amino groups of the diaminopyridine. It also facilitates the subsequent cyclization and dehydration steps.

  • Room Temperature Reaction: The reaction is often carried out at room temperature to control the rate of reaction and minimize the formation of byproducts. The extended reaction time (overnight) ensures completion.

Quantitative Data Summary:

Starting MaterialReagentsConditionsYieldReference
2-Chloro-3,4-diaminopyridineTrimethyl orthoformate, conc. HClRoom temperature, overnightHigh (often >90% crude)[1]
Route 2: From a Dinitropyridine Precursor via Reduction and Cyclization

An alternative and powerful strategy commences with a more readily available starting material, 2,4-dichloro-3-nitropyridine. This multi-step synthesis involves nucleophilic substitution, reduction of the nitro group, and subsequent imidazole ring formation.

Conceptual Workflow:

G A 2,4-Dichloro-3-nitropyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B Amine Nucleophile B->C D Nitro Group Reduction C->D E Diaminopyridine Intermediate D->E F Cyclization with Aldehyde E->F G This compound Derivative F->G

Figure 2: Conceptual workflow for the synthesis of substituted imidazo[4,5-c]pyridines from 2,4-dichloro-3-nitropyridine.

Detailed Experimental Protocol:

This approach offers the flexibility to introduce substituents onto the imidazo[4,5-c]pyridine core. A general procedure is outlined below.[2]

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNAr): React 2,4-dichloro-3-nitropyridine with a primary or secondary amine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically regioselective, with substitution occurring preferentially at the 4-position.

  • Nitro Group Reduction: The resulting amino-nitro-pyridine intermediate is then subjected to reduction. Common reducing agents include tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation (e.g., H₂/Pd-C). This step yields the corresponding diaminopyridine derivative.

  • Imidazole Ring Formation: The diaminopyridine is cyclized by reacting it with an aldehyde in the presence of an oxidizing agent or under conditions that facilitate cyclodehydration.

Causality Behind Experimental Choices:

  • 2,4-Dichloro-3-nitropyridine: The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, making the chlorine atoms susceptible to displacement.

  • Regioselectivity of SNAr: The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position due to the electronic influence of the nitro group and the pyridine nitrogen.

  • Choice of Reducing Agent: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other functional groups. Catalytic hydrogenation offers a cleaner alternative in some cases.

Quantitative Data Summary for a Representative Transformation:

StepStarting MaterialReagentsConditionsYieldReference
1. SNAr2,4-Dichloro-3-nitropyridineAmine, DIPEA, DMSORoom Temp.Variable[2]
2. ReductionAmino-nitro-pyridineSnCl₂, HCl or H₂/Pd-CVariableGood to Excellent[2]
3. CyclizationDiaminopyridineAldehydeVariableGood[2]

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound rely on standard analytical techniques.

Analytical TechniqueExpected Data
¹H NMR Aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm). The imidazole proton (at C2) would likely be a singlet. The pyridine protons would exhibit characteristic coupling patterns.
¹³C NMR Signals for the carbon atoms of the fused heterocyclic system would be observed in the aromatic region.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ) would be prominent. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]

Conclusion and Future Perspectives

The synthesis of this compound represents a significant achievement in heterocyclic chemistry, providing a crucial building block for the development of novel therapeutic agents. The early synthetic strategies, primarily centered around the cyclization of diaminopyridine precursors, have been refined over the years to improve efficiency and versatility. Modern approaches, including solid-phase synthesis, have further expanded the accessibility of derivatives of this important scaffold.[2] As our understanding of the roles of purine-metabolizing enzymes and signaling pathways in disease progresses, the demand for innovative deazapurine analogs will undoubtedly continue to grow. The foundational synthetic chemistry detailed in this guide provides the essential knowledge for researchers and drug development professionals to design and create the next generation of imidazo[4,5-c]pyridine-based therapeutics.

References

Spectroscopic data interpretation for 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of 4-Chloro-1H-imidazo[4,5-c]pyridine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to its structural similarity to purine, making it a valuable scaffold in drug discovery.[1] The imidazopyridine nucleus is present in numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] Accurate structural confirmation and purity assessment are paramount in the development of novel therapeutics based on this scaffold. This technical guide provides a comprehensive framework for the interpretation of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy—for this compound. The narrative emphasizes the causality behind spectral features, providing researchers with the predictive tools and interpretive logic required for unambiguous characterization.

Foundational Molecular Structure Analysis

Before delving into spectroscopic data, a foundational understanding of the molecule's structure is essential. This compound (Molecular Formula: C₆H₄ClN₃, Molecular Weight: 153.57 g/mol ) consists of a pyridine ring fused to an imidazole ring.[3][4] The key structural features influencing its spectroscopic profile are:

  • Fused Aromatic System: The electron distribution across the two rings creates a unique electronic environment for each proton and carbon atom.

  • Chloro Substituent: The electronegative chlorine atom at the C4 position significantly influences the chemical shifts of nearby nuclei through inductive effects.

  • Tautomerism: The proton on the imidazole nitrogen can exist on either N1 or N3. For this guide, we will consider the 1H-tautomer as the predominant form, though the potential for tautomerism should be considered, especially in different solvent environments.[5]

For clarity in the following sections, the standard IUPAC numbering for the imidazo[4,5-c]pyridine ring system is used, as illustrated below.

Figure 1: Structure and IUPAC numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides critical information about the number, connectivity, and electronic environment of protons in a molecule.

Predicted Chemical Shifts and Coupling

The aromatic region of the spectrum is expected to display three distinct signals corresponding to H2, H6, and H7, in addition to a signal for the N1-H proton.

  • Imidazole Proton (H2): This proton is typically found downfield due to the deshielding effects of the adjacent nitrogen atoms. Its signal is expected to be a singlet.

  • Pyridine Protons (H6 and H7): These two protons form an AX spin system. H7, being ortho to the pyridine nitrogen (N5), is expected to be the most downfield of the two. H6 will be upfield relative to H7. They should appear as a pair of doublets with a typical ortho-coupling constant (³JHH) of approximately 5-6 Hz.

  • N-H Proton (N1-H): The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is expected to be a broad singlet at a significantly downfield position due to hydrogen bonding with the solvent.

The Influence of Solvent Choice

The selection of a deuterated solvent is a critical experimental parameter.

  • DMSO-d₆: This is often the solvent of choice for N-heterocycles as it readily dissolves the compound and its ability to act as a hydrogen bond acceptor often allows for the clear observation of N-H protons.[6]

  • CDCl₃: In chloroform, the N-H proton signal may be broader and its position more variable. Solubility may also be a limiting factor.

  • D₂O or CD₃OD: In protic solvents, the N-H proton will rapidly exchange with deuterium, causing its signal to disappear from the spectrum.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR data when acquired in DMSO-d₆.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
N1-H12.0 - 14.0broad singlet (br s)-Acidic proton, H-bonding with DMSO
H28.5 - 8.8singlet (s)-Deshielded by two adjacent N atoms
H78.2 - 8.4doublet (d)~5.5 HzOrtho to pyridine N5
H67.4 - 7.6doublet (d)~5.5 HzCoupled to H7
Standard Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[7]

  • Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum of singlets.

Predicted Chemical Shifts

Six distinct carbon signals are expected. The chemical shifts are influenced by hybridization, proximity to heteroatoms, and substituent effects.

  • Quaternary Carbons (C4, C3a, C7a): These carbons will not show signals in a DEPT-135 experiment.

    • C4: This carbon, directly attached to the electronegative chlorine, will be significantly deshielded. Its precise location can be confirmed via long-range correlation experiments (HMBC).

    • C3a and C7a: These are the bridgehead carbons where the two rings are fused. Their shifts will be in the aromatic region, and their assignment often requires 2D NMR data.

  • Protonated Carbons (C2, C6, C7): These carbons will appear as positive signals in a DEPT-135 experiment.

    • C2: Flanked by two nitrogen atoms in the imidazole ring, this carbon is expected to be significantly downfield.

    • C6 and C7: These pyridine carbons will appear in the typical aromatic region. C7 is expected to be further downfield than C6 due to its proximity to the pyridine nitrogen.

Predicted ¹³C NMR Data Summary
Carbon LabelPredicted δ (ppm)Type (DEPT-135)Rationale
C2145 - 150CH (+)Between two N atoms
C4148 - 152C (absent)Attached to Cl and adjacent to N
C7a142 - 146C (absent)Bridgehead, adjacent to N
C6115 - 120CH (+)Aromatic CH
C7138 - 142CH (+)Aromatic CH, ortho to N5
C3a130 - 135C (absent)Bridgehead

Note: In cases of low solubility, quaternary carbon signals may be difficult to observe or have a low signal-to-noise ratio.[8]

Standard Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial.

  • Instrumentation: Acquire on a 100 MHz (or higher) spectrometer.

  • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[7]

  • Parameters: Use a standard pulse sequence with broadband proton decoupling. A sufficient relaxation delay and number of scans are crucial, especially for observing quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

The Critical Role of the Molecular Ion (M⁺)

The most crucial piece of information is the molecular ion peak. For this compound, this is complicated and confirmed by the presence of chlorine.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing fragment. The mass spectrum will show two peaks for the molecular ion:

    • M⁺ peak at m/z 153 (corresponding to the molecule with ³⁵Cl).

    • [M+2]⁺ peak at m/z 155 (corresponding to the molecule with ³⁷Cl).

  • Intensity Ratio: The relative intensity of the M⁺ to [M+2]⁺ peak will be approximately 3:1. This signature is a definitive indicator of the presence of a single chlorine atom in the molecule.[9]

Plausible Fragmentation Pathways

The fused heterocyclic ring system is relatively stable, but predictable fragmentation can occur. Key fragmentation mechanisms for halogenated heterocycles include the loss of the halogen radical or the loss of small, stable neutral molecules.[10][11][12]

G M [M]⁺˙ m/z 153/155 (3:1) M_minus_Cl [M-Cl]⁺ m/z 118 M->M_minus_Cl - Cl• M_minus_HCN [M-HCN]⁺˙ m/z 126/128 (3:1) M->M_minus_HCN - HCN M_minus_HCl [M-HCl]⁺˙ m/z 117 M->M_minus_HCl - HCl

Figure 2: A simplified diagram of potential fragmentation pathways for this compound.

  • Loss of HCN (m/z 27): A common fragmentation for imidazole rings is the expulsion of a neutral hydrogen cyanide molecule. The resulting fragment would retain the chlorine atom and thus exhibit the 3:1 isotopic pattern at m/z 126/128.

  • Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond would result in a fragment ion at m/z 118. This peak would be a singlet, as the chlorine isotope signature would be lost.

  • Loss of HCl (m/z 36): Elimination of a neutral HCl molecule is also a possible pathway, which would lead to a radical cation at m/z 117.

Standard Experimental Protocol: MS
  • Sample Introduction: Introduce a dilute solution of the compound via direct infusion (for ESI) or onto a solid probe (for EI).

  • Ionization: Use a soft ionization technique like ESI for clear observation of the molecular ion or a harder technique like EI to induce fragmentation.

  • Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Modes

The IR spectrum of this compound will be complex, but several key regions provide valuable information. The interpretation relies on empirical correlations for N-heterocyclic compounds.[13][14]

G cluster_workflow IR Spectrum Interpretation Workflow A 3200-3500 cm⁻¹ (Broad) N-H Stretch B 3000-3100 cm⁻¹ (Sharp) Aromatic C-H Stretch C 1500-1650 cm⁻¹ (Multiple Bands) C=C and C=N Stretches D 1000-1300 cm⁻¹ In-plane C-H Bending E < 850 cm⁻¹ (Fingerprint Region) C-Cl Stretch, Out-of-plane Bending

Figure 3: Key regions in the expected IR spectrum.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3200 - 3500Broad, MediumN-H stretching vibration (intermolecular H-bonding)
3000 - 3100Sharp, Weak-MediumAromatic C-H stretching
1500 - 1650Medium-StrongAromatic ring stretching (C=C and C=N)
1000 - 1300MediumIn-plane C-H bending
700 - 850Medium-StrongC-Cl stretching and out-of-plane C-H bending
Standard Experimental Protocol: IR
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Background Scan: Perform a background scan of the empty sample holder or KBr pellet.

  • Sample Scan: Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹.

Conclusion: An Integrated Approach

The definitive structural elucidation of this compound is not achieved by any single spectroscopic technique but by the synergistic integration of all four methods. A researcher synthesizing this compound would validate its identity by confirming that:

  • The ¹H NMR shows three aromatic protons with the correct multiplicities and coupling, plus a labile N-H proton.

  • The ¹³C NMR displays six distinct carbon signals in the expected chemical shift regions.

  • The Mass Spectrum exhibits a molecular ion with the characteristic 3:1 [M]⁺/[M+2]⁺ isotopic pattern for a single chlorine atom.

  • The IR Spectrum contains the key absorptions for N-H, aromatic C-H, and C=N/C=C bonds.

This guide provides the foundational principles and expected data points to empower researchers in the confident and accurate spectroscopic characterization of this important heterocyclic scaffold.

References

Methodological & Application

Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine from 2-chloro-3,4-diaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

Abstract

This comprehensive guide details the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, from the starting material 2-chloro-3,4-diaminopyridine. As a purine analog, this molecule serves as a versatile building block for the development of novel therapeutic agents.[1][2][3] This document provides an in-depth examination of the reaction mechanism, a validated, step-by-step experimental protocol, rigorous safety procedures, and detailed methods for the characterization of the final product. The content is designed for researchers and scientists in the fields of organic synthesis and drug development, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine core, often referred to as 3-deazapurine, is a privileged structure in medicinal chemistry due to its structural resemblance to endogenous purines.[4][5] This bioisosteric relationship allows molecules containing this scaffold to interact with biological targets that typically bind purines, such as kinases, polymerases, and G-protein coupled receptors. Consequently, derivatives of imidazo[4,5-c]pyridine have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[1][2][4]

The synthesis of this compound from 2-chloro-3,4-diaminopyridine represents a fundamental and efficient method for constructing this valuable heterocyclic system. The presence of the chloro-substituent at the 4-position provides a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

Reaction Mechanism: The Phillips Cyclocondensation

The synthesis proceeds via a classical acid-catalyzed cyclocondensation reaction, often referred to as the Phillips condensation. This method is a cornerstone for the formation of benzimidazoles and their heteroaromatic analogs from ortho-diamines.[4][6]

The process unfolds in three key stages:

  • Formylation: The reaction is initiated by the nucleophilic attack of one of the amino groups of 2-chloro-3,4-diaminopyridine on the carbonyl carbon of formic acid. This step forms an N-formyl intermediate. Formic acid serves as the source for the C2 carbon of the newly formed imidazole ring.

  • Intramolecular Cyclization: Under the acidic and high-temperature conditions, the second amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of the formyl group. This results in the formation of a five-membered heterocyclic intermediate.

  • Dehydration: The final step is the elimination of a water molecule from the intermediate, driven by the formation of the stable, aromatic imidazo[4,5-c]pyridine ring system.

G cluster_0 Reaction Pathway A 2-chloro-3,4-diaminopyridine + Formic Acid B N-Formyl Intermediate A->B Formylation C Cyclized Intermediate B->C Intramolecular Cyclization D This compound C->D Dehydration (-H2O)

Caption: Reaction mechanism workflow.

Experimental Protocol

This protocol provides a reliable method for the synthesis, purification, and verification of this compound.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantitySupplier Notes
2-chloro-3,4-diaminopyridine5336-97-0143.571.44 g (10 mmol)>98% Purity
Formic Acid64-18-646.0320 mL>98% Purity
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededSaturated Solution
Deionized Water7732-18-518.02~200 mLFor work-up
Ethyl Acetate141-78-688.11~100 mLFor extraction
Anhydrous Magnesium Sulfate7487-88-9120.37As neededFor drying
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Synthesis Workflow

G A Step 1: Reagent Setup Combine 2-chloro-3,4-diaminopyridine and formic acid in a flask. B Step 2: Reaction Heat mixture to reflux (100-110°C) for 2-3 hours with stirring. A->B C Step 3: Cooling & Quenching Cool to room temperature. Slowly pour into ice-water. B->C D Step 4: Neutralization Adjust pH to ~8 using saturated sodium bicarbonate solution. C->D E Step 5: Product Isolation Collect precipitate via vacuum filtration. Wash with cold water. D->E F Step 6: Purification Recrystallize the crude solid from an appropriate solvent (e.g., Ethanol/Water). E->F G Step 7: Final Product Dry the purified solid under vacuum. Characterize the product. F->G

Caption: Experimental synthesis workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3,4-diaminopyridine (1.44 g, 10 mmol).

  • Reagent Addition: In a fume hood, carefully add formic acid (20 mL) to the flask.

  • Heating to Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.

  • Neutralization: While stirring the aqueous mixture, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the solution reaches approximately 8. Vigorous gas evolution (CO₂) will occur, so addition must be slow. A precipitate should form during neutralization.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove any residual salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. The typical yield of the crude product is in the range of 80-95%. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ChemicalHazard StatementsPrecautionary Measures
2-chloro-3,4-diaminopyridine Fatal if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[7]Work in a fume hood. Do not breathe dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[7]
Formic Acid Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Toxic if inhaled.[8][9]Keep away from heat, sparks, and open flames. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[8][9][10][11][12] In case of contact, immediately flush skin or eyes with copious amounts of water.[9]

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

PropertyExpected Result
Appearance Off-white to light brown solid
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol [13]
Melting Point ~230-235 °C (literature values may vary)
¹H NMR Expect signals for aromatic protons on the pyridine and imidazole rings. The exact shifts will depend on the solvent used (e.g., DMSO-d₆).
¹³C NMR Expect 6 distinct signals corresponding to the carbon atoms in the heterocyclic ring system.
Mass Spec (ESI-MS) Calculated for [M+H]⁺: 154.0172; Found: ~154.017.[14]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; insufficient heating time or temperature.Ensure the reaction reaches and maintains reflux. Monitor reaction progress using TLC until the starting material is consumed.
Loss of product during work-up.Ensure complete precipitation by adjusting pH carefully to ~8. Avoid using excess water for washing the precipitate.
Incomplete Reaction Reaction time is too short.Extend the reflux time and monitor by TLC.
Purity of starting material is low.Verify the purity of 2-chloro-3,4-diaminopyridine before starting the reaction.
Product is Dark/Oily Formation of polymeric side products due to excessive heat or extended reaction time.Reduce reaction temperature slightly or shorten the reaction time. Purify the crude product using column chromatography (Silica gel, eluting with Ethyl Acetate/Methanol gradient).
Difficulty in Filtration Product is too fine or colloidal.Allow the precipitate to age in the mother liquor (e.g., by stirring at room temperature for an hour) to increase particle size before filtration.

Conclusion

The protocol described provides an efficient and reliable pathway for the synthesis of this compound. This method, rooted in the well-established Phillips condensation, is scalable and yields a product of high purity suitable for subsequent use in medicinal chemistry research and library synthesis. The strategic importance of this scaffold as a purine isostere continues to drive its application in the discovery of novel therapeutics.

References

Application Notes and Protocols for the N-alkylation of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The 4-Chloro-1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry and drug development. Its structural resemblance to purines allows it to modulate the activity of a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. N-alkylation of this heterocyclic system is a pivotal synthetic transformation, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic introduction of alkyl groups at the nitrogen atoms of the imidazo[4,5-c]pyridine ring can significantly impact a molecule's potency, selectivity, and metabolic stability.

This comprehensive guide provides a detailed protocol for the N-alkylation of this compound, delving into the underlying chemical principles, experimental considerations, and analytical techniques for product characterization. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction in their synthetic endeavors.

Mechanistic Insights and Regioselectivity

The N-alkylation of this compound is a nucleophilic substitution reaction. The imidazole nitrogen is deprotonated by a base, forming a nucleophilic anion that subsequently attacks the electrophilic alkylating agent. However, the presence of multiple nitrogen atoms in the heterocyclic ring system introduces the challenge of regioselectivity. Alkylation can potentially occur at the N-1, N-3, or N-5 positions.

The regiochemical outcome is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[1][2] Under basic conditions in a polar aprotic solvent like DMF, the N-5 position is often preferentially alkylated.[3][4] This preference can be rationalized by the greater accessibility and potentially higher nucleophilicity of the N-5 nitrogen compared to the imidazole nitrogens. The precise determination of the resulting regioisomers is crucial and is typically achieved through advanced NMR techniques such as 2D-NOESY and HMBC experiments.[1][3][4]

cluster_0 General Reaction Scheme Start This compound Product N-alkylated Product(s) Start->Product Alkylation Base Base (e.g., K2CO3) Base->Product Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General scheme for the N-alkylation of this compound.

Recommended Protocol: N-Alkylation using Potassium Carbonate and an Alkyl Halide

This protocol details a widely employed method for the N-alkylation of this compound using potassium carbonate as the base and an alkyl halide as the alkylating agent in DMF.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Alkyl halide (e.g., benzyl bromide)Magnetic stirrer and stir bar
Potassium carbonate (K₂CO₃), anhydrousHeating mantle or oil bath
N,N-Dimethylformamide (DMF), anhydrousCondenser
Ethyl acetateSeparatory funnel
Brine solutionRotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Thin-layer chromatography (TLC) plates
Silica gel for column chromatographyUV lamp for TLC visualization

Experimental Procedure

G setup 1. Reaction Setup - Add this compound and K2CO3 to anhydrous DMF in a round-bottom flask. addition 2. Addition of Alkylating Agent - Stir the mixture at room temperature. - Add the alkylating agent dropwise. setup->addition reaction 3. Reaction - Heat the mixture (e.g., 60-80 °C) and monitor by TLC. addition->reaction workup 4. Work-up - Cool the reaction mixture. - Pour into water and extract with ethyl acetate. reaction->workup purification 5. Purification - Dry the organic layer over Na2SO4. - Concentrate and purify by column chromatography. workup->purification

Caption: Experimental workflow for the N-alkylation of this compound.

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.5 eq). The use of an excess of this mild inorganic base is crucial to effectively deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack.[1][3][4]

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the resulting ions and promotes the SN2 reaction pathway.[1][3][4]

2. Addition of Alkylating Agent:

  • Stir the suspension at room temperature for 15-30 minutes to ensure complete deprotonation.

  • Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 - 1.5 eq) to the reaction mixture. Using a slight excess of the alkylating agent helps to drive the reaction to completion.

3. Reaction Monitoring:

  • Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkylating agent.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexane. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

4. Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water or ice-water. This step quenches the reaction and dissolves the inorganic salts.[5]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine to remove any residual DMF and inorganic impurities.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product is typically purified by column chromatography on silica gel. The eluent system used for TLC can be adapted for the column, often starting with a lower polarity mixture and gradually increasing the polarity to elute the desired product(s).

Alternative N-Alkylation Protocols

While the K₂CO₃/DMF system is robust, other methods can be advantageous depending on the substrate and desired outcome.

Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the N-alkylation of heterocycles with alcohols.[6][7] This reaction proceeds under mild conditions and with inversion of stereochemistry at the alcohol carbon.[6] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool to accelerate organic reactions.[9][10] For the N-alkylation of azaheterocycles, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[9] This is attributed to the efficient and uniform heating of the reaction mixture. The protocol is similar to the conventional heating method but is performed in a dedicated microwave reactor.

Sustainable Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. One such approach for N-alkylation involves the use of propylene carbonate (PC) as both a green solvent and a reagent.[11][12] This method avoids the use of potentially genotoxic alkyl halides and hazardous solvents like DMF.[11][12]

Data Summary and Comparison

Method Base/Reagents Solvent Temperature Typical Reaction Time Advantages Disadvantages
Standard Alkylation K₂CO₃, Alkyl HalideDMFRT - 80 °C2 - 24 hReliable, widely applicableLong reaction times, use of DMF
Mitsunobu Reaction PPh₃, DEAD/DIAD, AlcoholTHF0 °C - RT1 - 12 hMild conditions, uses alcoholsStoichiometric byproducts, purification challenges[8]
Microwave-Assisted K₂CO₃, Alkyl HalideDMF or solvent-free100 - 150 °C5 - 30 minRapid, often higher yields[9]Requires specialized equipment
Sustainable Method Propylene CarbonatePropylene CarbonateHigh Temp.VariableGreen solvent and reagent, avoids alkyl halides[11][12]May require higher temperatures

Characterization of N-Alkylated Products

Accurate structural elucidation of the N-alkylated products is paramount, especially concerning the regiochemistry.

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for initial characterization.

  • 2D NMR (NOESY and HMBC): These techniques are indispensable for unambiguously determining the site of alkylation. For instance, in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, a correlation between the protons of the newly introduced alkyl group and the protons on the pyridine ring (e.g., H-6 or H-7) can confirm the position of alkylation.[1][3][4] Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between the alkyl group protons and the carbons of the imidazo[4,5-c]pyridine core, further confirming the connectivity.[4]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

References

Application Notes & Protocols: Suzuki Coupling Reactions with 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The 1H-imidazo[4,5-c]pyridine core, a structural isomer of purine, is a privileged scaffold in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of biologically active agents. Notably, derivatives of this heterocycle have shown significant promise as potent inhibitors of critical enzymes such as Poly(ADP-ribose) polymerase (PARP), which are instrumental in cancer therapy.[3] The functionalization of this core at the C4 position is a critical step in the synthesis of these advanced pharmaceutical intermediates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[4][5] Its tolerance of a wide array of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for synthetic chemists.[6] This guide provides a detailed examination of the application of Suzuki coupling to a challenging, yet highly valuable, substrate: 4-Chloro-1H-imidazo[4,5-c]pyridine. We will delve into the mechanistic nuances, provide field-tested protocols, and offer expert insights to enable researchers to successfully synthesize novel 4-substituted analogs for applications in drug discovery and beyond.

Mechanistic Considerations: Overcoming the Hurdles of a Heteroaryl Chloride

The success of a Suzuki-Miyaura coupling hinges on a delicate interplay between three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7] When applying this reaction to this compound, several specific challenges must be addressed to ensure high efficiency.

  • The Challenge of Oxidative Addition: The carbon-chlorine bond in heteroaryl chlorides is significantly stronger and less reactive than the corresponding C-Br or C-I bonds.[4] This makes the initial oxidative addition of the palladium(0) catalyst into the C-Cl bond the rate-limiting step. To overcome this activation barrier, highly active catalyst systems are required. These typically feature palladium precursors combined with sterically bulky and electron-rich ligands, such as trialkylphosphines (e.g., PCy₃) or N-heterocyclic carbenes (NHCs).[8] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond.

  • The Role of the Base in Transmetalation: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[8][9] The base coordinates to the boron atom, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which can then efficiently transfer its organic moiety to the palladium(II) center.[4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical and can dramatically influence reaction outcomes.[9] For substrates like this compound, which possesses an acidic N-H proton, the base must be chosen carefully to avoid deprotonation that could lead to catalyst inhibition or undesired side reactions. Inorganic carbonates and phosphates are often a good starting point.

  • The Imidazole N-H Proton: The presence of the acidic proton on the imidazole ring can be a complicating factor. It can potentially interact with the palladium catalyst or be deprotonated by the base, potentially hindering the catalytic cycle. While N-protection strategies can be employed, developing a robust protocol that works on the unprotected substrate is often more efficient. Fortunately, successful couplings on analogous N-H containing heterocycles like 7-azaindoles have been reported, demonstrating that with the correct choice of conditions, protection is not always necessary.[10]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the critical roles of the catalyst, ligand, and base.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(Cl)) pd0->oa_complex transmetal_complex Transmetalation Complex (Ar-Pd(II)L₂(R)) oa_complex->transmetal_complex transmetal_complex->pd0 product Ar-R (Product) transmetal_complex->product Forms Product boronate R-B(OH)₃⁻ (Activated Boronate) boronic_acid R-B(OH)₂ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) aryl_halide Ar-Cl (this compound) reductive_elimination_label Reductive Elimination transmetalation_label Transmetalation oxidative_addition_label Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Optimization

The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or SPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv), finely ground

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), 10 mL

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium carbonate.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 90-110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[11] Reactions are typically complete within 6-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[11]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, especially for less reactive boronic acids or to improve yields.

Materials:

  • Same as Protocol 1, but use a dedicated microwave reaction vial.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is often a reliable choice for microwave conditions.[12]

Procedure:

  • Vessel Preparation: In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.3 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.5 mmol).

  • Solvent Addition: Add 6 mL of a degassed 1,4-Dioxane/Water (4:1) mixture.

  • Sealing: Crimp the vial securely with a cap.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-45 minutes.[12][13] Use a hold time at the target temperature.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizing the Experimental Workflow

Workflow start Start reagents Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) in Reaction Vessel start->reagents inert Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup (Dilute & Extract) monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Data Summary and Optimization Guide

The choice of reaction parameters is crucial for success. The following table provides a summary of recommended starting conditions and parameters for optimization.

ParameterRecommended ConditionRationale & Optimization Notes
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ is a common, air-stable precursor. Pd(PPh₃)₄ is an active Pd(0) source, often effective under microwave conditions.[7] For very challenging couplings, consider advanced Buchwald precatalysts.[14]
Ligand PPh₃, SPhos, XPhos, or other bulky phosphinesElectron-rich, bulky ligands accelerate oxidative addition and reductive elimination. SPhos and XPhos are often superior for unreactive chlorides.[15] A Pd:Ligand ratio of 1:2 to 1:4 is typical.
Base K₂CO₃ or K₃PO₄ (2-3 equiv)K₃PO₄ is a stronger base and can be more effective than carbonates.[9] Cs₂CO₃ is also highly effective but more expensive. The base should be finely powdered for better solubility and reactivity.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O (typically 4:1 to 10:1)A protic co-solvent like water or ethanol is often necessary to solubilize the base and facilitate the formation of the active boronate species.[16]
Temperature 90-110 °C (Conventional) or 120-150 °C (Microwave)Higher temperatures are required to promote the oxidative addition of the C-Cl bond. Microwave heating allows for rapid access to these temperatures.[17]
Boronic Acid Arylboronic acids or more stable boronic esters (e.g., pinacol esters)Boronic acids are prone to decomposition (protodeboronation).[16] If low yields are obtained, consider using the corresponding boronic ester or potassium trifluoroborate salt, which are often more stable.[4][18]
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor choice of base/ligand.Ensure the reaction is truly anaerobic. Increase temperature. Screen different ligands (e.g., switch from PPh₃ to SPhos). Try a stronger base like K₃PO₄.[9]
Formation of Homocoupled Boronic Acid Product Oxygen in the reaction mixture.Thoroughly degas solvents and ensure a robust inert atmosphere.
Protodeboronation (Boronic acid replaced by -H) Reaction is too slow; Water content too high; Base is too strong/hydrolytic.Use a more active catalyst to speed up the coupling. Use the boronic acid pinacol ester instead. Reduce the amount of water in the solvent system.
Dehalogenation of Starting Material (Ar-Cl → Ar-H) Catalyst deactivation pathway.Use a different ligand or catalyst system. Lowering the reaction temperature slightly may help.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation that provides access to a valuable class of compounds for drug discovery. Success relies on a rational approach to overcoming the low reactivity of the heteroaryl chloride. By selecting highly active palladium catalysts with bulky, electron-donating ligands, carefully optimizing the base and solvent system, and utilizing enabling technologies like microwave irradiation, researchers can efficiently synthesize a diverse range of 4-substituted imidazo[4,5-c]pyridines. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals aiming to leverage this powerful reaction in their synthetic endeavors.

References

Nucleophilic aromatic substitution on 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution on 4-Chloro-1H-imidazo[4,5-c]pyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The 1H-imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its structural architecture is bioisosteric to naturally occurring purines, allowing it to function as a versatile pharmacophore that can interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[3] Consequently, derivatives of this scaffold are investigated for a multitude of therapeutic applications, including oncology, antivirals, and inflammation.[1][3][4]

The synthesis of diverse libraries of these compounds is paramount for structure-activity relationship (SAR) studies. This compound serves as a critical and highly valuable starting material for this purpose. The chlorine atom at the C4 position is strategically activated for nucleophilic aromatic substitution (SNAr), providing a robust and reliable handle for introducing a wide range of functional groups and building blocks. This application note provides a detailed technical guide on the principles, protocols, and applications of SNAr reactions on this key intermediate.

Mechanistic Overview: Why the 4-Position is Primed for Substitution

Nucleophilic aromatic substitution is fundamentally different from the more common SN1 and SN2 reactions of alkyl halides. Aryl halides are generally unreactive towards nucleophiles because the reaction cannot proceed via a backside attack (SN2) due to the steric hindrance of the aromatic ring, nor can it easily form a highly unstable aryl cation (SN1).[5]

However, SNAr reactions become highly favorable when the aromatic ring is "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][7] In the case of this compound, the heterocyclic system itself provides the necessary activation.

  • Inherent Electron Deficiency: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This nitrogen acts as a powerful intrinsic EWG.[8]

  • Strategic Positioning: The chlorine atom at the C4 position is para with respect to the pyridine nitrogen (N5). This geometric arrangement is crucial for stabilizing the reaction intermediate.[9]

  • The Meisenheimer Complex: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon bearing the chlorine atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][10] The negative charge of this complex is delocalized across the ring system and, critically, onto the electronegative pyridine nitrogen atom. This delocalization provides significant stabilization, lowering the activation energy of the first, rate-determining step.[9]

  • Elimination and Re-aromatization: In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring system is restored to yield the final substituted product.

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, label="SNAr Mechanism on this compound", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=record, style=filled, fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, color="#202124", penwidth=1.5];

// Reactants sub [label="{ this compound | + Nu⁻}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Meisenheimer Complex mc [label="{ Meisenheimer Complex (Resonance Stabilized) | Negative charge delocalized onto pyridine nitrogen}", fillcolor="#FBBC05", fontcolor="#202124"];

// Products prod [label="{ 4-Substituted Product | + Cl⁻}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Transitions sub:f1 -> mc:f0 [label="Addition (Rate-Determining Step)", fontcolor="#5F6368"]; mc:f1 -> prod:f0 [label="Elimination (Fast)", fontcolor="#5F6368"]; } mend Caption: The addition-elimination mechanism of SNAr.

General Experimental Protocol

This section provides a robust, step-by-step protocol for a typical SNAr reaction using an amine as the nucleophile. This procedure can be adapted for other nucleophiles with appropriate modifications to the base and solvent system.

Safety First
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.[12][13]

  • Organic solvents like DMF and DMSO are flammable and can be harmful if inhaled or absorbed through the skin.[14] Consult the Safety Data Sheet (SDS) for all reagents before use.

Materials & Equipment
  • Substrate: this compound

  • Nucleophile: e.g., Piperidine (1.2 - 2.0 equivalents)

  • Base: e.g., Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller (or a dedicated microwave reactor)

  • Condenser

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for aqueous workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

dot digraph "Experimental_Workflow" { graph [nodesep=0.2, ranksep=0.4, splines=ortho, bgcolor="transparent", fontname="Helvetica"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.0];

// Define nodes with colors and font colors for contrast prep [label="1. Reactant Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Reaction Monitoring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="4. Aqueous Workup", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="5. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; char [label="6. Characterization", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define workflow sequence prep -> setup [label=" Combine reagents\n under inert gas"]; setup -> reaction [label=" Heat to target\n temperature"]; reaction -> workup [label=" Monitor by TLC/LC-MS\n until completion"]; workup -> purify [label=" Extract, wash,\n and concentrate"]; purify -> char [label=" Column Chromatography"]; } mend Caption: General workflow for SNAr reactions.

Step-by-Step Procedure
  • Reactant Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.5 eq.) followed by the anhydrous solvent (e.g., DMF) to create a slurry.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Nucleophile Addition: Add the amine nucleophile (e.g., Piperidine, 1.5 eq.) dropwise via syringe at room temperature while stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. If using a microwave reactor, set the appropriate temperature and time parameters.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, wash with brine to remove residual water and DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Scope and Versatility

The true utility of this compound lies in its reactivity with a broad range of nucleophiles, enabling the synthesis of diverse compound libraries. The choice of base, solvent, and temperature is critical and must be optimized for each class of nucleophile.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Notes / Causality
Primary Amines BenzylamineK₂CO₃, DIPEADMF, DMSO80 - 120A non-nucleophilic base like DIPEA is often preferred to avoid competitive side reactions.
Secondary Amines MorpholineK₂CO₃, DIPEADMF, NMP80 - 140Generally good nucleophiles; reaction proceeds smoothly. Elevated temperatures may be needed for less reactive amines.
Anilines AnilineK₂CO₃, Cs₂CO₃Dioxane, DMF100 - 150Anilines are weaker nucleophiles than aliphatic amines, often requiring higher temperatures and stronger bases.
Alcohols/Phenols Phenol, MethanolNaH, K₂CO₃THF, DMF25 - 100Requires a strong base (like NaH) to deprotonate the alcohol to the more nucleophilic alkoxide/phenoxide.
Thiols ThiophenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 80Thiols are excellent nucleophiles and often react under milder conditions than their alcohol counterparts.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature.2. Nucleophile is too weak.3. Base is not strong enough.4. Reagents or solvent not anhydrous.1. Increase reaction temperature or use microwave irradiation.2. For O-nucleophiles, use a stronger base (e.g., NaH) to generate the alkoxide.3. Switch to a stronger base (e.g., Cs₂CO₃).4. Use anhydrous solvents and dry reagents thoroughly.
Multiple Products / Side Reactions 1. Reaction temperature is too high.2. N-H of the imidazole ring is reacting.3. Di-substitution or other side reactions.1. Lower the reaction temperature and increase the reaction time.2. Consider protecting the imidazole N-H with a suitable protecting group (e.g., SEM, BOC) prior to the SNAr step.3. Use a more controlled stoichiometry of the nucleophile (e.g., 1.1 eq.).
Difficult Purification 1. Residual high-boiling solvent (DMF, DMSO).2. Product and starting material have similar polarity.1. During workup, wash extensively with water/brine or perform an azeotropic distillation with heptane to remove residual solvent.2. Optimize chromatography conditions (try different solvent systems or use a different stationary phase like alumina).

References

Application Notes and Protocols: Leveraging 4-Chloro-1H-imidazo[4,5-c]pyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-c]pyridine Scaffold in Kinase Inhibitor Design

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a rich target class for therapeutic intervention. The imidazopyridine scaffold, a heterocyclic ring system structurally analogous to purines, has emerged as a privileged framework in medicinal chemistry.[1] Its ability to engage with the ATP-binding site of various kinases has led to the development of numerous inhibitors with diverse therapeutic applications.[2][3][4]

This guide focuses on the strategic utilization of a key building block, 4-Chloro-1H-imidazo[4,5-c]pyridine , in the synthesis of novel kinase inhibitors. We will delve into the synthetic versatility of this starting material, providing detailed protocols for its derivatization and offering insights into the structure-activity relationships (SAR) that govern the potency and selectivity of the resulting inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

The Strategic Advantage of this compound

The 4-chloro substituent on the imidazo[4,5-c]pyridine core is the lynchpin of its synthetic utility. This chlorine atom is strategically positioned for facile displacement via nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. Furthermore, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. This dual reactivity provides a robust platform for generating extensive libraries of analogues for SAR studies.

Core Synthetic Strategies and Protocols

The derivatization of this compound into potential kinase inhibitors typically follows two primary synthetic avenues: nucleophilic substitution at the C4 position and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position for nucleophilic attack. This allows for the direct introduction of various amine-containing moieties, which are often crucial for establishing key interactions with the target kinase.

Protocol 1: General Procedure for SNAr with Amines

This protocol outlines a general method for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 - 2.0 equivalents)

  • Solvent: e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol

  • Base (optional, depending on the amine): e.g., Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.2 - 2.0 eq).

  • If the amine salt is used or if the amine is not basic enough, add a suitable base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-substituted imidazo[4,5-c]pyridine derivative.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used to facilitate the SNAr reaction by solubilizing the reactants and allowing for higher reaction temperatures.

  • Base: A non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the nucleophilic amine.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In this context, it enables the introduction of aryl or heteroaryl substituents at the C4 position, which can be critical for exploring interactions with the hydrophobic regions of the kinase active site.[5][6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst: e.g., Pd(PPh3)4 (0.05 - 0.1 equivalents), Pd(dppf)Cl2

  • Base: e.g., K2CO3, Cs2CO3, K3PO4 (2.0 - 3.0 equivalents)

  • Solvent system: e.g., 1,4-Dioxane/water, Toluene/water, DMF

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired C4-arylated imidazo[4,5-c]pyridine.

Causality Behind Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki coupling. Catalysts like Pd(PPh3)4 are commonly used for their robustness.[7]

  • Base: The base is essential for the transmetalation step of the catalytic cycle.[6] The choice of base can significantly impact the reaction rate and yield.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthetic Workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R1R2NH suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Ar-B(OH)2 Pd Catalyst, Base product1 4-Amino-substituted Imidazo[4,5-c]pyridines snar->product1 product2 4-Aryl/Heteroaryl-substituted Imidazo[4,5-c]pyridines suzuki->product2

Caption: Key synthetic routes from this compound.

Biological Context: Targeting Kinase Signaling Pathways

Imidazo[4,5-c]pyridine derivatives have shown inhibitory activity against a range of kinases implicated in cancer and other diseases.[8][9][10][11][12] For instance, derivatives of this scaffold have been identified as inhibitors of Src family kinases (SFKs), which are involved in cell proliferation, survival, and migration.[8][13]

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Family Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Inhibitor Imidazo[4,5-c]pyridine Kinase Inhibitor Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights and Data

The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature of the substituents at various positions. The following table summarizes representative data from the literature, highlighting the impact of different functional groups on kinase inhibitory activity.

Compound IDR1 Substituent (at C4)Kinase TargetIC50 (nM)Reference
1s CyclopentylaminoSrcSub-micromolar[8]
9 (Varies)PARP8.6[1]
27e 4-(4-chlorobenzyl)piperazin-1-yl (at C7)Aurora-A7.5[14]
27e 4-(4-chlorobenzyl)piperazin-1-yl (at C7)FLT36.2[14]
28c (Varies)Aurora-AHighly Selective[12]

Note: The table presents a selection of data to illustrate SAR trends. For detailed structures and comprehensive data, please refer to the cited literature.

The data suggests that:

  • The nature of the group at the C4 position significantly influences potency and selectivity.

  • Modifications at other positions on the imidazo[4,5-c]pyridine core can also be exploited to fine-tune the pharmacological profile.

Conclusion and Future Directions

This compound is a versatile and valuable starting material for the synthesis of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for drug discovery campaigns. Future efforts in this area could focus on exploring a wider range of substituents, employing advanced synthetic methodologies, and conducting in-depth biological evaluations to identify new drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: 4-Chloro-1H-imidazo[4,5-c]pyridine as a Versatile Precursor for Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold in Antiviral Discovery

The quest for novel antiviral agents remains a paramount challenge in medicinal chemistry, driven by the emergence of drug-resistant viral strains and newly identified viral pathogens. Within the vast landscape of heterocyclic chemistry, the imidazo[4,5-c]pyridine core, a purine isostere, has emerged as a "privileged scaffold." Its structural resemblance to endogenous purines allows molecules derived from it to interact with a multitude of biological targets, particularly viral enzymes essential for replication. 4-Chloro-1H-imidazo[4,5-c]pyridine is a key starting material in this endeavor, offering a reactive handle for the synthesis of diverse compound libraries with significant potential for antiviral activity.

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.[1][2] Furthermore, the imidazole ring presents nitrogen atoms that can be selectively alkylated or arylated, providing another vector for structural diversification.[3] This dual reactivity makes this compound an exceptionally valuable precursor for generating novel chemical entities to screen for antiviral efficacy against a broad spectrum of viruses, including Hepatitis C Virus (HCV), pestiviruses like Bovine Viral Diarrhea Virus (BVDV), and Classical Swine Fever Virus (CSFV).[4][5][6]

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols, mechanistic insights, and data presentation to empower researchers in the development of next-generation antiviral therapeutics.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound hinges on two primary reaction types: Nucleophilic Aromatic Substitution (SNAr) at the C4 position and N-alkylation/arylation of the imidazole ring. Understanding the principles behind these reactions is crucial for optimizing reaction conditions and achieving desired regioselectivity.

Diagram: Key Synthetic Pathways

G cluster_0 Core Precursor cluster_1 Primary Derivatization cluster_2 Final Antiviral Compounds A This compound B C4-Substituted Intermediate (e.g., 4-Amino derivative) A->B S N Ar (R-NH 2 ) C N-Alkylated/Arylated Intermediate A->C N-Alkylation/Arylation (R-X, Base) D C4, N-Disubstituted Analogues B->D N-Alkylation/Arylation (R'-X, Base) C->D S N Ar (R'-NH 2 )

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of antiviral derivatives. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Synthesis of this compound

This procedure outlines a common method for preparing the precursor from 3,4-diaminopyridine.

Rationale: The synthesis involves a cyclization reaction to form the imidazole ring. The subsequent chlorination is a critical step to activate the 4-position for further modification. A common method involves the reaction of the corresponding hydroxy-imidazo[4,5-c]pyridine with a chlorinating agent like phosphorus oxychloride (POCl₃).[7]

Step-by-Step Methodology:

  • Cyclization: To a round-bottom flask, add 3,4-diaminopyridine (1.0 eq) and trimethyl orthoformate (4.0 eq).

  • Slowly add concentrated hydrochloric acid (0.3 eq) dropwise at room temperature while stirring.

  • Continue stirring the mixture at room temperature overnight. A precipitate will form.

  • Collect the solid by filtration, wash with petroleum ether, and dry to obtain 1H-imidazo[4,5-c]pyridine hydrochloride.

  • Chlorination: Carefully add the dried intermediate (1.0 eq) to phosphorus oxychloride (POCl₃, 10 volumes) in a flask equipped with a reflux condenser.

  • Heat the reaction mixture to 110 °C and stir for 3-4 hours until the solution becomes clear.

  • Cool the reaction to room temperature and remove the excess POCl₃ under reduced pressure.

  • Work-up: Slowly and carefully add the residue to crushed ice.

  • Adjust the pH to ~9 by the slow, dropwise addition of concentrated ammonium hydroxide in an ice bath.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol details the substitution of the C4-chloro group with an amine, a common step in generating biologically active compounds.

Rationale: The electron-withdrawing nature of the pyridine nitrogen and the fused imidazole ring makes the C4 position electron-deficient and thus susceptible to nucleophilic attack.[2] The reaction typically proceeds via a Meisenheimer-like intermediate. Heating is often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[1]

Step-by-Step Methodology:

  • To a sealable reaction vessel, add this compound (1.0 eq), the desired primary or secondary amine (1.5-2.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • For less reactive amines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) can be beneficial to scavenge the HCl byproduct.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-1H-imidazo[4,5-c]pyridine derivative.

Protocol 3: N-Alkylation of the Imidazo[4,5-c]pyridine Core

This protocol describes the alkylation of the imidazole nitrogen, which can significantly impact the compound's biological activity and physical properties.

Rationale: The imidazole ring contains two nitrogen atoms, leading to potential regioselectivity issues. N-alkylation is typically performed under basic conditions to deprotonate the imidazole NH, generating a more nucleophilic anion. The choice of base and solvent can influence the regioselectivity of the alkylation.[3] Potassium carbonate (K₂CO₃) in DMF is a commonly used and effective system.[8]

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-substituted-1H-imidazo[4,5-c]pyridine (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide or an alkyl iodide, 1.1-1.5 eq) dropwise.

  • Continue stirring at room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Data Presentation: Antiviral Activity of Imidazo[4,5-c]pyridine Derivatives

The following table summarizes the in vitro antiviral activity of representative compounds derived from imidazo[4,5-c]pyridine scaffolds, highlighting their potency and selectivity. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical parameter for assessing the therapeutic potential of a compound.[9]

Compound IDR¹ (at C4)R² (at N5)Viral TargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
BPIP Phenyl(4-Bromophenyl)methylCSFV (Wingene)0.8>50>62.5[5]
BPIP Phenyl(4-Bromophenyl)methylCSFV (Alfort)1.6>50>31.3[5]
Compound 27 PhenylBenzylBVDV~0.1>100>1000[5]
Compound 30 2-FluorophenylBenzyl derivativeHCV (Genotype 2a)0.004>10>2500[5]
Compound 3 VariousVariousHCV (Genotype 1b)0.001163>200>171,969[4]

Troubleshooting Common Synthetic Issues

IssuePotential Cause(s)Suggested Solution(s)
Low yield in SNAr - Insufficient reaction temperature or time.- Poor nucleophilicity of the amine.- Steric hindrance.- Increase temperature or prolong reaction time.- Use a more polar aprotic solvent like DMSO.- Consider microwave-assisted synthesis to accelerate the reaction.[10]
Incomplete N-Alkylation - Incomplete deprotonation of the imidazole NH.- Deactivation of the alkylating agent.- Low solubility of starting materials.- Use a stronger base (e.g., NaH), but with caution.- Ensure anhydrous conditions.- Add a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB).[11]
Poor Regioselectivity in N-Alkylation - Similar reactivity of different nitrogen atoms.- Steric and electronic factors.- Vary the solvent and base combination.- Protect one of the nitrogen atoms if possible.- Carefully separate isomers using chromatography; structural elucidation may require 2D-NMR techniques like NOESY.[3]
Purification Difficulties - Products are highly polar.- Formation of side products.- Use a modified silica gel (e.g., C18) for chromatography.- Consider purification by recrystallization from different solvent systems.- For basic compounds, an acidic workup followed by basification and re-extraction can remove non-basic impurities.

Conclusion and Future Outlook

This compound is a cornerstone precursor for the development of potent antiviral agents. Its versatile reactivity allows for the systematic exploration of chemical space around a biologically relevant scaffold. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel imidazo[4,5-c]pyridine derivatives. Future work in this area will likely focus on leveraging this scaffold to target a wider range of viruses, optimizing pharmacokinetic properties, and overcoming existing drug resistance mechanisms. The continued exploration of structure-activity relationships will be crucial in guiding the rational design of the next generation of antiviral drugs based on this privileged heterocyclic system.

References

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-1H-imidazo[4,5-c]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The 1H-imidazo[4,5-c]pyridine core is a privileged heterocyclic structure in medicinal chemistry, primarily due to its structural isomerism with naturally occurring purines.[1] This bioisosteric relationship allows molecules built on this scaffold to interact with a wide array of biological targets, often with high affinity and specificity. Consequently, derivatives of imidazo[4,5-c]pyridine have demonstrated a vast spectrum of pharmacological activities, including potent antitumor, antiviral, and antihypertensive properties.[1]

The starting material, 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 2770-01-6), serves as a versatile and crucial building block for the synthesis of diverse chemical libraries.[2][3] The chlorine atom at the C4 position is strategically located for functionalization, enabling the introduction of various substituents to explore the structure-activity relationship (SAR) of novel therapeutic agents. This guide provides a detailed technical overview and actionable protocols for the most effective derivatization strategies for this scaffold, grounded in established chemical principles and field-proven methodologies.

Overview of Chemical Reactivity and Strategic Derivatization

The reactivity of this compound is dominated by the electronic nature of the fused ring system. The pyridine nitrogen atom is electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions (analogous to ortho and para positions).[4][5] This electron deficiency renders the C4 position highly susceptible to two primary classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are foundational for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering unparalleled scope and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway allows for the direct displacement of the chloride with a variety of nucleophiles, often under metal-free conditions.[6]

The choice between these strategies depends on the desired final substituent, available starting materials, and required reaction conditions.

G cluster_main Derivatization Workflow cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) start->suzuki Pd(0)/Ligand, Base buchwald Buchwald-Hartwig Amination (R2NH, Pd Catalyst) start->buchwald Pd(0)/Ligand, Base snar Nucleophilic Aromatic Substitution (R2NH, Base) start->snar Heat/Base end_cc C4-Aryl/Alkyl Derivatives suzuki->end_cc end_cn C4-Amino Derivatives buchwald->end_cn snar->end_cn

Figure 1: Key derivatization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for their reliability and broad applicability. For derivatizing this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are of paramount importance.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester.[7] This reaction is highly valued for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids.[8]

Causality Behind the Protocol: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the imidazopyridine.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₃PO₄, Na₂CO₃), transfers its organic group to the palladium center.[9] The base is crucial for forming the more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

G center Pd(0)L2 (Active Catalyst) oa Oxidative Addition Ar-Cl center->oa pdiil Ar-Pd(II)-Cl L2 oa->pdiil tc Transmetalation R-B(OH)2 + Base pdiir Ar-Pd(II)-R L2 tc->pdiir re Reductive Elimination Ar-R Product re->center pdiil->tc pdiir->re

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials & Reagents:

    • This compound

    • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[9][10]

    • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-Dioxane, DME, Toluene, with H₂O co-solvent)[9]

    • Schlenk flask or microwave vial, magnetic stirrer, inert gas (Argon or Nitrogen).

  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).

    • Seal the flask, and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction Execution:

    • Stir the mixture at the desired temperature (typically 80-110 °C) for 4-24 hours. Microwave irradiation can significantly reduce reaction times.[10][11]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., Ethyl Acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)(A-taphos)₂PdCl₂ (2 mol%)
Base K₃PO₄ (2 eq.)Na₂CO₃ (2 eq.)CsF (2 eq.)
Solvent 1,4-Dioxane/H₂ODME/H₂ODME
Temperature 100 °C100 °C (MW)110 °C
Reference Adapted from[9]Adapted from[10]Adapted from[11]
Table 1. Representative conditions for Suzuki-Miyaura cross-coupling reactions.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[12] This reaction has largely replaced harsher classical methods and is indispensable in pharmaceutical synthesis.[12][13]

Causality Behind the Protocol: The mechanism is similar to the Suzuki coupling but involves an amine and requires a strong, non-nucleophilic base.[14]

  • Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, yielding the aminated product and regenerating the Pd(0) catalyst.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials & Reagents:

    • This compound

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (1.2 - 1.5x mol of Pd)

    • Strong Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)[14]

    • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

    • Add the this compound and the solvent.

    • Finally, add the amine coupling partner.

  • Reaction Execution:

    • Stir the mixture at elevated temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Follow the same procedure as described in Protocol 1 (Work-up and Purification).

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

ParameterCondition A (General)Condition B (Heterocycles)
Catalyst System Pd₂(dba)₃ + XPhosPd(OAc)₂ + RuPhos
Base NaOt-BuK₃PO₄
Solvent Toluene1,4-Dioxane
Temperature 110 °C100 °C
Reference Adapted from[13][15]Adapted from[16]
Table 2. Representative conditions for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for heteroaromatic systems.[17] The electron-withdrawing nature of the pyridine nitrogen activates the C4-Cl bond towards attack by strong nucleophiles.[4] While palladium catalysis offers broader scope, SNAr provides a more economical, metal-free alternative for certain substrates, particularly with strong nitrogen or oxygen nucleophiles.[6][18]

Causality Behind the Protocol: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] The negative charge is delocalized onto the electronegative pyridine nitrogen, which provides crucial stabilization.[4]

  • Elimination of Leaving Group: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

G cluster_1 Step 1: Addition cluster_2 Step 2: Elimination A Start (Ar-Cl) + Nu⁻ B Meisenheimer Complex (Resonance Stabilized Anion) A->B Rate-determining step C Final Product (Ar-Nu) + Cl⁻ B->C Fast

Figure 3: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: General Procedure for SNAr

  • Materials & Reagents:

    • This compound

    • Nucleophile (e.g., secondary amine, sodium alkoxide) (1.5 - 5.0 equivalents)

    • Base (optional, e.g., K₂CO₃, Et₃N, if nucleophile is not anionic)

    • Solvent (e.g., DMSO, DMF, NMP, or neat amine)

  • Reaction Setup:

    • Combine this compound and the solvent in a round-bottom flask or sealed tube.

    • Add the nucleophile and base (if required).

  • Reaction Execution:

    • Heat the reaction mixture, often to high temperatures (100-160 °C), for several hours to days. Microwave heating can be effective.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice-water.

    • If a precipitate forms, collect it by filtration.

    • If no solid forms, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a high-value scaffold for developing novel therapeutics. Its strategic derivatization at the C4 position can be achieved through robust and versatile chemical methodologies. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer the broadest scope for creating C-C and C-N bonds with excellent functional group tolerance. For specific applications involving strong nucleophiles, the more classical and economical Nucleophilic Aromatic Substitution (SNAr) provides a powerful alternative. The protocols and principles outlined in this guide offer researchers a solid foundation for the rational design and synthesis of new imidazo[4,5-c]pyridine derivatives for drug discovery programs.

References

The Strategic Utility of 4-Chloro-1H-imidazo[4,5-c]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-imidazo[4,5-c]pyridine core, a purine isostere, is one such "privileged scaffold."[1] Its structural mimicry of endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases and receptors. The introduction of a chlorine atom at the 4-position creates 4-Chloro-1H-imidazo[4,5-c]pyridine , a highly versatile and reactive intermediate. This chlorine atom acts as an efficient leaving group, primarily for nucleophilic aromatic substitution (SNAr) reactions, providing a gateway to a diverse chemical space of pharmacologically active molecules.[2] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind the experimental designs.

Core Principles: Synthesis and Reactivity

The synthetic utility of this compound is rooted in its chemical properties. Understanding its synthesis and reactivity is paramount for its effective application in drug discovery programs.

Synthesis of this compound

A common and efficient route to this compound involves a two-step process starting from 2-chloro-3,4-diaminopyridine.

Workflow for the Synthesis of this compound

A 2-Chloro-3,4-diaminopyridine B Cyclization with Trimethyl Orthoformate & HCl A->B C Crude 1H-imidazo[4,5-c]pyridine intermediate B->C D Chlorination with POCl3 C->D E This compound D->E Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Start->Intermediate Addition Product 4-Substituted-1H-imidazo[4,5-c]pyridine + Cl⁻ Intermediate->Product Elimination cluster_0 Cell Nucleus DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 Complex DNA_DSB->Ku70_80 binds DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates NHEJ Non-Homologous End Joining Repair DNA_PKcs->NHEJ phosphorylates substrates to promote Inhibitor Imidazo[4,5-c]pyridine DNA-PK Inhibitor Inhibitor->DNA_PKcs inhibits ATP binding cluster_1 Postsynaptic Neuron Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Gs Gs protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Neuronal_Excitability Increased Neuronal Excitability DARPP32->Neuronal_Excitability Antagonist Imidazo[4,5-c]pyridine A2A Antagonist Antagonist->A2AR blocks binding

References

Introduction: The Strategic Value of Deazapurine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Purine Analogs from 4-Chloro-1H-imidazo[4,5-c]pyridine

Purine analogs represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutics, including antiviral, anticancer, and immunosuppressive agents.[1][2][3][4] Their efficacy often stems from their ability to mimic endogenous purines (adenine and guanine), thereby competitively inhibiting key enzymes or interfering with nucleic acid synthesis.[3][4] The strategic modification of the purine core has led to the development of "deazapurines," structural isomers where a nitrogen atom is replaced by a carbon atom. This seemingly subtle change can dramatically alter the molecule's electronic properties, metabolic stability, and receptor-binding profile.

Among the most valuable of these scaffolds is the imidazo[4,5-c]pyridine system, also known as a 3-deazapurine.[5][6][7] This guide focuses on a particularly versatile precursor, This compound , a key building block for generating diverse libraries of 3-deazapurine analogs. The chlorine atom at the C4 position serves as an excellent leaving group, unlocking a rich portfolio of synthetic transformations. This document provides an in-depth exploration of the primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—offering detailed protocols and the underlying chemical principles for researchers in drug development.

The Chemical Logic of this compound

The reactivity of this compound is dictated by the electronic nature of the fused heterocyclic system. The pyridine nitrogen atom is strongly electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions (analogous to the ortho and para positions).[8][9] This electron deficiency renders the C4 position highly susceptible to attack by nucleophiles, making it an ideal site for substitution reactions. The chlorine atom is an effective leaving group, further facilitating these transformations.

Caption: Structure of the versatile 3-deazapurine precursor.

Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct route for functionalizing the 4-position is through Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, forming a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[10][11] The negative charge of this intermediate is effectively delocalized and stabilized by the electronegative nitrogen atoms in the ring system. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.

Caption: The addition-elimination pathway for SNAr.

Application Protocol 1.1: Synthesis of 4-Amino Derivatives (3-Deazaadenine Analogs)

This protocol describes the synthesis of 3-deazaadenine analogs through the reaction of this compound with various primary or secondary amines.

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition of Reagents: Add the desired amine (1.2-2.0 eq) to the solution. Follow this with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

    • Causality Note: The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature and reaction time (typically 4-24 hours) depend on the nucleophilicity of the amine and the solvent used.

    • Causality Note: Less nucleophilic amines, such as anilines, generally require higher temperatures and longer reaction times compared to more reactive aliphatic amines.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove inorganic salts and excess base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-1H-imidazo[4,5-c]pyridine derivative.

Application Protocol 1.2: Synthesis of 4-Alkoxy/Aryloxy Derivatives

This protocol details the synthesis of ether-linked analogs via reaction with alcohols or phenols.

Methodology:

  • Nucleophile Generation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired alcohol or phenol (1.5 eq) in anhydrous tetrahydrofuran (THF) or DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), portion-wise to the solution. Stir for 30-60 minutes at 0 °C or room temperature until hydrogen gas evolution ceases.

    • Causality Note: A strong base is required to deprotonate the alcohol or phenol, generating the potent alkoxide or phenoxide nucleophile necessary for the SNAr reaction. Weaker bases are generally insufficient.

  • Substitution Reaction: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared nucleophile solution.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature or heat as necessary (typically 50-100 °C) for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via silica gel column chromatography.

Nucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Typical Yield (%)
BenzylamineK₂CO₃n-Butanol1201285-95
MorpholineDIPEADMF100890-98
AnilineK₂CO₃NMP1502460-75
PhenolNaHTHF65670-85
MethanolNaHDMF80475-90

Table 1: Representative Conditions and Yields for SNAr Reactions.

Part 2: Advanced Synthesis via Palladium-Catalyzed Cross-Coupling

While SNAr is highly effective for introducing heteroatom nucleophiles, forming carbon-carbon or robust carbon-nitrogen bonds with less reactive amines often requires more advanced methods. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative.

Application Protocol 2.1: Suzuki-Miyaura Coupling for C4-Arylation

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds by reacting an organohalide with a boronic acid or ester.[12][13]

Suzuki_Cycle Figure 3: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII L₂Pd(II)(Ar)Cl OxAdd->PdII Trans Transmetalation PdII->Trans + Ar'-B(OH)₂ + Base PdII_B L₂Pd(II)(Ar)(Ar') Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 (Catalyst Regeneration) Product Ar-Ar' (Product) RedElim->Product

Caption: The key steps of the Suzuki cross-coupling reaction.

Methodology:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2 M solution, 3.0 eq) or solid potassium phosphate (K₃PO₄, 3.0 eq).

  • Solvent and Degassing: Add a solvent system, commonly 1,4-dioxane/water (4:1) or dimethoxyethane (DME). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using a freeze-pump-thaw cycle.

    • Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

  • Reaction: Heat the sealed reaction vessel to 80-110 °C for 4-16 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by silica gel chromatography.

Application Protocol 2.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, often succeeding where traditional SNAr reactions fail, particularly with weakly nucleophilic amines or sterically hindered substrates.[14][15]

Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst such as Pd₂(dba)₃ (1-2 mol%), and a specialized phosphine ligand like XPhos or RuPhos (2-4 mol%). Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).

    • Causality Note: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential to promote the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[16]

  • Solvent and Reaction: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane. Seal the vessel and heat to 80-110 °C for 6-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by adding water. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Coupling ReactionCoupling PartnerCatalyst / LigandBaseSolventTypical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-90
Suzuki-Miyaura 3-Thienylboronic acidPd(dppf)Cl₂K₃PO₄DME75-85
Buchwald-Hartwig AnilinePd₂(dba)₃ / XPhosNaOtBuToluene85-95
Buchwald-Hartwig BenzamidePd₂(dba)₃ / RuPhosLHMDSDioxane65-75

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions.

Conclusion

This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of 3-deazapurine analogs. The strategic positioning of the chloro group on an electron-deficient ring system allows for facile diversification through both classical SNAr reactions and modern palladium-catalyzed cross-coupling methodologies. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can efficiently generate large libraries of novel compounds. The resulting analogs are of significant interest in drug discovery programs targeting a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[5][6][7][17]

References

Application of 4-Chloro-1H-imidazo[4,5-c]pyridine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Solid-Phase Synthesis of Substituted Imidazopyridine Libraries Utilizing 4-Chloro-1H-imidazo[4,5-c]pyridine

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The 1H-imidazo[4,5-c]pyridine core, an isomer of purine often referred to as 3-deazapurine, is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to endogenous purines allows molecules built on this scaffold to interact with a wide array of biological targets, often with high affinity and specificity.[1][2][3] This has led to the discovery of potent therapeutic agents across various disease areas, including anti-HCV agents, A₂A adenosine receptor antagonists, and inhibitors of protein kinase B.[1]

The generation of chemical libraries based on this scaffold is a cornerstone of modern drug discovery, enabling extensive structure-activity relationship (SAR) studies.[4][5] Solid-phase organic synthesis (SPOS) is an exceptionally powerful methodology for this purpose, offering streamlined purification and the potential for automation.[1][2][6] Within this context, This compound emerges as a critical and versatile building block. Its activated chlorine atom at the 4-position provides a reliable handle for covalent attachment and diversification, making it an ideal starting point for the combinatorial synthesis of novel compound libraries.

This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical protocols for leveraging this compound in solid-phase synthesis campaigns.

Core Principles: Reactivity and Strategic Considerations

The utility of this compound in SPOS is dictated by its inherent chemical reactivity. The primary reaction exploited is a nucleophilic aromatic substitution (SNAr) at the C4 position.

  • Electrophilicity of C4: The electron-withdrawing effects of the adjacent pyridine nitrogen and the fused imidazole ring significantly activate the C4 position towards nucleophilic attack. This makes the displacement of the chloride ion by a wide range of nucleophiles (amines, thiols, etc.) a highly favorable process.

  • The Imidazole N-H: The proton on the imidazole ring (N1 or N3) is acidic and can be deprotonated under basic conditions. This site offers a secondary point for diversification, typically through alkylation or arylation, after the initial SNAr reaction has been completed.

The general workflow for constructing a library using this building block on a solid support is outlined below. This strategy prioritizes attaching the diversity element to the resin first, which is a common and effective approach in combinatorial chemistry.

SPOS_Workflow cluster_prep Phase 1: Resin Preparation cluster_synthesis Phase 2: Core Synthesis cluster_final Phase 3: Cleavage & Analysis Resin Select & Swell Resin (e.g., Rink Amide) Immobilize Immobilize Nucleophile (e.g., Primary Amine) Resin->Immobilize Loading Coupling S(N)Ar Coupling with This compound Immobilize->Coupling Wash1 Wash Resin Coupling->Wash1 Diversify (Optional) N-Alkylation of Imidazole Ring Wash1->Diversify Wash2 Wash Resin Diversify->Wash2 Cleavage Cleavage from Resin & Deprotection Wash2->Cleavage Purify Purification (e.g., Prep-HPLC) Cleavage->Purify Analysis Characterization (LC-MS, NMR) Purify->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and optimize your synthetic outcomes.

Overview of Synthetic Strategy

The synthesis of this compound, a crucial intermediate in pharmaceutical research, typically involves a two-step process. The first step is the cyclization of a substituted diaminopyridine to form the imidazo[4,5-c]pyridine core. This is followed by a chlorination step to introduce the chlorine atom at the 4-position. Careful control of reaction parameters is essential for achieving high yields and purity.

A common and effective route begins with 3,4-diaminopyridine, which undergoes cyclization with an appropriate one-carbon source, such as triethyl orthoformate or formic acid, to yield 1H-imidazo[4,5-c]pyridin-4-ol. Subsequent chlorination using a reagent like phosphorus oxychloride (POCl₃) affords the desired this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of 1H-imidazo[4,5-c]pyridin-4-ol (the intermediate)

  • Question: My initial cyclization of 3,4-diaminopyridine is resulting in a low yield of the desired 1H-imidazo[4,5-c]pyridin-4-ol. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this condensation step can often be attributed to several factors:

    • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Sub-optimal pH: The pH of the reaction can be critical. When using carboxylic acids like formic acid for cyclization, acidic conditions are generally required to facilitate the reaction.[1] If employing an orthoester like triethyl orthoformate, a catalytic amount of a strong acid, such as hydrochloric acid, can be beneficial.[2]

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium if not effectively removed.[1] For reactions conducted at higher temperatures, employing a Dean-Stark trap can be advantageous.

    • Starting Material Quality: Ensure the 3,4-diaminopyridine is pure and free from contaminants that could interfere with the reaction.

Issue 2: Formation of Impurities During Chlorination

  • Question: During the chlorination of 1H-imidazo[4,5-c]pyridin-4-ol with phosphorus oxychloride, I am observing significant impurity formation. How can I minimize these side products?

  • Answer: The chlorination step is often aggressive and can lead to side reactions if not properly controlled.

    • Temperature Control: The reaction with POCl₃ is highly exothermic. It is critical to control the temperature, often by slowly adding the substrate to the POCl₃ at a reduced temperature and then carefully heating the mixture. A typical temperature for this reaction is around 110°C.[2]

    • Reaction Time: Over-exposure to the harsh reaction conditions can lead to degradation of the product. Monitor the reaction by TLC to determine the point of maximum conversion and avoid prolonged heating. A reaction time of 3 hours is often cited.[2]

    • Work-up Procedure: The quenching of excess POCl₃ is a critical step. This is typically done by carefully adding the reaction mixture to ice water. The pH is then adjusted to be basic (around 9) with a base like ammonia to precipitate the product.[2] Incomplete neutralization can lead to the isolation of hydrochloride salts or other impurities.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the recommended purification techniques?

  • Answer: Purification can be challenging due to the polar nature of the imidazopyridine core.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Column Chromatography: For more challenging purifications, silica gel column chromatography is a common technique. A typical eluent system is a mixture of ethyl acetate and methanol.[2] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.

    • Extraction: Ensure that the work-up procedure, including extractions, is optimized for your specific product. The choice of organic solvent for extraction is important to ensure efficient transfer of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

  • Q1: What is a common starting material for the synthesis of this compound?

    • A common and commercially available starting material is 2-chloro-3,4-diaminopyridine.[2] This can be cyclized using trimethyl orthoformate in the presence of an acid catalyst.

  • Q2: Are there alternative chlorinating agents to phosphorus oxychloride?

    • While POCl₃ is widely used, other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be employed for similar transformations, though reaction conditions would need to be optimized.[3][4]

  • Q3: Can I expect any regioisomers during the synthesis?

    • If you start with an unsymmetrically substituted diaminopyridine, the formation of regioisomers is a possibility. For 3,4-diaminopyridine, the cyclization to form the imidazo[4,5-c]pyridine core is generally regioselective.

  • Q4: What are some typical yields I can expect for this synthesis?

    • Reported yields for the chlorination step can be as high as 83%, and for the initial cyclization, yields can be up to 98% under optimized conditions.[2] However, yields are highly dependent on the specific reaction conditions and the scale of the reaction.

Key Protocols

Protocol 1: Synthesis of this compound from 2-chloro-3,4-diaminopyridine

  • Step 1: Cyclization

    • To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (e.g., 2.87 g, 20 mmol) and trimethyl orthoformate (40 mL).

    • At room temperature, slowly add concentrated hydrochloric acid (3 mL) dropwise.

    • Stir the mixture overnight at room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the filter cake with petroleum ether and dry to obtain the crude 1H-imidazo[4,5-c]pyridine intermediate.

  • Step 2: Chlorination

    • Dissolve the crude intermediate (e.g., 255 mg, 1.88 mmol) in phosphorus oxychloride (10 mL).

    • Heat the reaction mixture to 110°C and stir for 3 hours until the solution becomes clear.

    • Remove the excess phosphorus oxychloride under reduced pressure.

    • Carefully add ice water to the residue.

    • Slowly add ammonia dropwise to adjust the pH to approximately 9.

    • Add an equal volume of methanol.

    • Collect the resulting precipitate by filtration.

    • The filtrate can be adsorbed onto silica gel and purified by column chromatography using an eluent of ethyl acetate with 5% methanol to yield the final product.[2]

Visualizing the Process

Diagram 1: Synthetic Pathway

Synthesis_Pathway Start 2-Chloro-3,4-diaminopyridine Intermediate 1H-Imidazo[4,5-c]pyridine Intermediate Start->Intermediate Trimethyl orthoformate, HCl Product This compound Intermediate->Product POCl₃, 110°C

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 Sol1 Increase reaction time or temperature. Monitor by TLC. Q1->Sol1 No Q2 Is the pH optimal? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Adjust pH. Use acid catalyst if needed. Q2->Sol2 No Q3 Is water being removed? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Use a Dean-Stark trap or drying agent. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 4-Chloro-1H-imidazo[4,5-c]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar polar heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this molecule effectively.

Understanding the Challenge: The Chemistry of Purifying this compound

This compound is a polar, nitrogen-containing heterocyclic compound. Its purification via normal-phase column chromatography on silica gel presents a unique set of challenges primarily due to its chemical nature. The lone pairs of electrons on the pyridine and imidazole nitrogen atoms make the molecule basic. These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This strong interaction can lead to several common issues:

  • Peak Tailing: A portion of the analyte is strongly retained, leading to broad, asymmetrical peaks, which significantly reduces resolution.

  • Irreversible Adsorption: In some cases, the compound binds so strongly to the silica that it fails to elute, resulting in low or no recovery.

  • On-Column Degradation: The acidic nature of silica gel can potentially degrade sensitive molecules, although this is less common for this particular scaffold.

To overcome these challenges, a carefully optimized column chromatography protocol is essential. This typically involves the use of a polar mobile phase and often includes a basic modifier to improve peak shape and recovery.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solutions & Explanations
Compound streaks on TLC plate and does not elute from the column 1. Insufficient Mobile Phase Polarity: The solvent system is not polar enough to disrupt the strong interaction between the compound and the silica gel. 2. Strong Acid-Base Interaction: The basic nitrogen atoms are strongly interacting with the acidic silanol groups on the silica surface.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. A common starting point for such compounds is 5% methanol in dichloromethane (DCM) or ethyl acetate (EtOAc). 2. Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1%). The modifier will compete with your compound for the acidic sites on the silica, thus reducing strong adsorption and improving elution.
Poor resolution between the product and an impurity 1. Inappropriate Solvent System: The chosen mobile phase does not provide sufficient selectivity for the components of the mixture. 2. Column Overload: Too much crude material was loaded onto the column for its size.1. Optimize the Mobile Phase: Test different solvent systems using thin-layer chromatography (TLC) first. Consider switching one of the solvents; for example, if you are using DCM/MeOH, try EtOAc/MeOH or Chloroform/MeOH.[2] 2. Reduce Sample Load: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel in the column. 3. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen peaks and improve separation.
Low or no recovery of the compound 1. Irreversible Adsorption: The compound has bound too tightly to the silica gel. 2. Compound is Colorless and Elution was Missed: The fractions containing the compound were not identified correctly.1. Use a Basic Modifier: As mentioned above, adding TEA or pyridine to the eluent is often crucial for eluting basic compounds from silica gel. 2. Dry Loading: If the compound is not very soluble in the initial mobile phase, it may precipitate at the top of the column. In such cases, pre-adsorbing the crude material onto a small amount of silica gel (dry loading) can improve the purification.[3] 3. Thorough Fraction Analysis: Since this compound is colorless, it is essential to monitor the fractions carefully using TLC with a UV lamp for visualization.
The compound elutes with the solvent front 1. Mobile Phase is Too Polar: The eluent is too strong, causing all components to move through the column without sufficient interaction with the stationary phase.1. Decrease Mobile Phase Polarity: Start with a less polar solvent system. For example, if 10% MeOH in DCM is too polar, try 2-5% MeOH in DCM. The ideal Rf value on a TLC plate for good separation in column chromatography is typically between 0.2 and 0.4.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to identify a suitable solvent system using TLC.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (F254)

  • Developing chamber

  • Capillary spotters

  • Mobile phase candidates (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Triethylamine (TEA))

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., DCM or MeOH).

  • Using a capillary spotter, apply a small spot of the solution to the baseline of a TLC plate.

  • Prepare a developing chamber with your chosen mobile phase. A good starting point is 95:5 DCM:MeOH. For improved peak shape, prepare a second chamber with 94:5:1 DCM:MeOH:TEA.

  • Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.

Column Chromatography Protocol

This protocol is a general guideline. The exact mobile phase composition should be optimized based on your TLC results.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Mobile phase (optimized from TLC)

  • Crude this compound

  • Collection tubes

  • TLC plates for fraction analysis

Procedure:

Caption: Workflow for Column Chromatography Purification.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel with your initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of a solvent (DCM is a good choice). Using a pipette, carefully add the solution to the top of the column.

    • Dry Loading: If the crude material has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Begin collecting fractions. The size of the fractions will depend on the size of your column.

    • If using a gradient elution, start with the less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient for this compound might be from 2% to 10% methanol in DCM.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot multiple fractions on a single TLC plate to track the elution of your compound.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my purified compound still showing impurities by NMR? A1: This could be due to co-eluting impurities. If an impurity has a very similar polarity to your product, it may not separate under the chosen conditions. Try re-purifying with a different solvent system to alter the selectivity. For example, switching from a DCM/MeOH system to an EtOAc/Hexane/TEA system might resolve the issue. Also, ensure your collection fractions were narrow enough to isolate the peak of your product cleanly.

Q2: Can I use alumina instead of silica gel? A2: Yes, alumina can be an alternative to silica gel. Neutral or basic alumina is often a good choice for basic compounds as it minimizes the strong acidic interactions seen with silica. You will need to re-optimize your mobile phase system using TLC with alumina plates.

Q3: The compound is colorless. How do I know when it is eluting? A3: Since the compound is colorless, you must rely on other methods to track its elution.[4] The most common method is to collect fractions systematically and analyze them by TLC, visualizing the spots with a UV lamp.[4] this compound contains an aromatic system and should be UV active. An alternative, though less common for routine purification, is to use an iodine chamber to stain the TLC plate.[5]

Q4: How much triethylamine (TEA) should I add to my mobile phase? A4: A small amount is usually sufficient. Start with 0.1% (v/v) and increase to 1% if needed. Too much TEA can alter the polarity of the mobile phase significantly and may be difficult to remove from the final product.

Q5: What are the likely impurities from the synthesis of this compound? A5: Common synthetic routes often involve the cyclization of a diaminopyridine derivative.[6] Potential impurities could include unreacted starting materials (e.g., 2,3-diamino-4-chloropyridine), incompletely cyclized intermediates, or regioisomers if the starting materials are not symmetric. These impurities are often more or less polar than the final product, making chromatographic separation feasible.

Visualization of Troubleshooting Logic

Troubleshooting_Logic start Start Purification problem Problem Encountered? start->problem streak Streaking / No Elution problem->streak Yes poor_res Poor Resolution problem->poor_res Yes low_rec Low Recovery problem->low_rec Yes success Successful Purification problem->success No sol_streak Increase Eluent Polarity (e.g., more MeOH) streak->sol_streak add_base Add Basic Modifier (0.1-1% TEA) streak->add_base sol_res Change Solvent System (e.g., EtOAc/Hex) poor_res->sol_res load_res Reduce Sample Load poor_res->load_res sol_rec Add Basic Modifier (TEA) Flush column with very polar system low_rec->sol_rec sol_streak->problem add_base->problem sol_res->problem load_res->problem sol_rec->problem

Caption: A flowchart for troubleshooting common column chromatography issues.

References

Technical Support Center: Synthesis of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Introduction

The imidazo[4,5-c]pyridine core, also known as 3-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[1][2] Its derivatives have shown promise as antiviral, anticancer, and anti-inflammatory agents.[3][4][5] However, the synthesis of these molecules is not without its challenges. Researchers often face issues with low yields, incomplete reactions, and the formation of undesired side products. This guide aims to provide clear, actionable solutions to these common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: Low Yield of the Desired Imidazo[4,5-c]pyridine Product

Question: My condensation reaction between 3,4-diaminopyridine and a carboxylic acid (or its equivalent) is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of imidazo[4,5-c]pyridines are a frequent issue stemming from several factors. Here is a systematic approach to troubleshooting this problem:

  • Incomplete Cyclization/Dehydration: The final step of imidazole ring formation is a condensation reaction that eliminates water. If water is not effectively removed, the reaction equilibrium can be hindered.[6]

    • Causality: Le Chatelier's principle dictates that the removal of a product (water) will drive the reaction towards the formation of more products.

    • Troubleshooting:

      • High-Temperature Reactions: For reactions conducted at elevated temperatures, employing a Dean-Stark trap is an effective method for azeotropic removal of water.

      • Alternative Dehydrating Agents: In cases where a Dean-Stark trap is not feasible, consider using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.[3] Microwave-assisted synthesis in the presence of PPA can often significantly improve yields and reduce reaction times.[3]

      • Modern Reagents: A recently developed protocol utilizes propane phosphonic acid anhydride (T3P®) in the presence of DBU under microwave irradiation for an efficient synthesis.[5]

  • Sub-optimal pH: The pH of the reaction medium is critical for facilitating the condensation.

    • Causality: Acidic conditions are typically required to protonate the carbonyl group of the carboxylic acid (or its equivalent), making it more electrophilic and susceptible to nucleophilic attack by the amino group of the diaminopyridine.[6]

    • Troubleshooting:

      • If using a carboxylic acid, ensure the presence of a strong acid catalyst like hydrochloric acid or polyphosphoric acid.[3][7]

      • When using orthoesters, a catalytic amount of a suitable acid can be beneficial.[3]

  • Purification Losses: Significant amounts of the desired product can be lost during workup and purification.

    • Troubleshooting:

      • Extraction: Optimize the pH of the aqueous layer during extraction to ensure the product is in its least soluble form in water.

      • Chromatography: Carefully select the solvent system for column chromatography to achieve good separation from impurities without significant product loss on the stationary phase. Monitor fractions closely using thin-layer chromatography (TLC).

Issue: Formation of Multiple Regioisomers upon N-Alkylation

Question: I am attempting to N-alkylate my imidazo[4,5-c]pyridine, but I am obtaining a mixture of isomers. How can I control the regioselectivity?

Answer: The imidazo[4,5-c]pyridine scaffold possesses multiple nucleophilic nitrogen atoms, leading to the potential for alkylation at different positions and the formation of a mixture of regioisomers.[8][9][10] Understanding the factors that govern regioselectivity is key to controlling the outcome of the reaction.

  • Understanding the Sites of Alkylation: The primary sites for alkylation are the nitrogen atoms in the imidazole ring and the pyridine ring. The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at different positions.[8]

  • Controlling Regioselectivity: The outcome of the alkylation is highly dependent on the reaction conditions.[8][9][10]

    • Causality: The choice of base and solvent can significantly influence which nitrogen atom is deprotonated and its subsequent nucleophilicity. Steric hindrance around the nitrogen atoms also plays a crucial role.

    • Troubleshooting & Optimization:

      • Screening Bases and Solvents: If you are obtaining an inseparable mixture, it is advisable to screen different combinations of bases (e.g., K2CO3, NaH, Cs2CO3) and solvents (e.g., DMF, THF, acetonitrile).[6][10] For instance, using potassium carbonate in DMF has been reported to predominantly yield N5-alkylated products.[8][9]

      • Protecting Group Strategy: If achieving the desired regioselectivity remains challenging, consider a protecting group strategy to temporarily block unwanted alkylation sites.

      • Purification: If a mixture is unavoidable, purification by column chromatography is often the most effective method for separating the regioisomers.[11] Careful monitoring of the separation with TLC is essential. Two-dimensional NMR techniques like NOESY can be invaluable for unambiguously determining the structure of the isolated isomers.[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted-Imidazo[4,5-c]pyridines

This protocol describes a common method for the synthesis of imidazo[4,5-c]pyridines via the condensation of 3,4-diaminopyridine with a substituted benzaldehyde.

Materials:

  • 3,4-Diaminopyridine

  • Substituted benzaldehyde

  • Sodium metabisulfite (Na2S2O5)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde (1 mmol) and sodium metabisulfite (1 mmol).

  • Add 3,4-diaminopyridine (1 mmol) and DMF (0.5 mL).[9]

  • Heat the reaction mixture at 130°C for 4 hours.[9]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted-imidazo[4,5-c]pyridine.[9]

Protocol 2: General Procedure for N-Alkylation of Imidazo[4,5-c]pyridines

This protocol provides a general method for the N-alkylation of imidazo[4,5-c]pyridines, which may require optimization for specific substrates.

Materials:

  • 2-Substituted-imidazo[4,5-c]pyridine

  • Alkylating agent (e.g., benzyl bromide, butyl bromide)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 2-substituted-imidazo[4,5-c]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.).[12]

  • Stir the mixture at room temperature and add the alkylating agent (1.6 eq.) dropwise.[12]

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the regioisomers.

Data Presentation

Table 1: Troubleshooting Summary for Low Yields

Potential Cause Troubleshooting Steps
Incomplete Cyclization- Use a Dean-Stark trap to remove water azeotropically. - Employ dehydrating agents like polyphosphoric acid (PPA).[3] - Consider microwave-assisted synthesis.[3][5]
Sub-optimal pH- Ensure the presence of an acid catalyst (e.g., HCl, PPA).[3][6]
Purification Losses- Optimize pH during aqueous workup. - Carefully select the solvent system for chromatography.

Table 2: Controlling Regioselectivity in N-Alkylation

Factor Influence and Recommendations
Base The choice of base can influence which nitrogen is deprotonated. Screen bases like K2CO3, NaH, and Cs2CO3.[6][10]
Solvent The solvent can affect the reactivity of the nucleophile. Common solvents for screening include DMF, THF, and acetonitrile.[6]
Steric Hindrance Bulky substituents on the imidazo[4,5-c]pyridine or the alkylating agent can direct alkylation to a less sterically hindered nitrogen.
Protecting Groups If selectivity cannot be achieved, consider using a protecting group strategy.

Mandatory Visualization

Diagram 1: Key Side Reactions in Imidazo[4,5-c]pyridine Synthesis

Side_Reactions cluster_synthesis Imidazo[4,5-c]pyridine Synthesis cluster_side_reactions Common Side Reactions Starting Materials Starting Materials Desired Product Desired Product Starting Materials->Desired Product Main Reaction Pathway Incomplete Cyclization Incomplete Cyclization Starting Materials->Incomplete Cyclization Insufficient Dehydration Regioisomers Regioisomers Desired Product->Regioisomers N-Alkylation N-oxide Formation N-oxide Formation Desired Product->N-oxide Formation Oxidative Conditions

Caption: Common side reactions in imidazo[4,5-c]pyridine synthesis.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Remove Water (Dean-Stark) - Adjust pH Incomplete->Optimize_Conditions Check_Purification Evaluate Purification Step Complete->Check_Purification Optimize_Conditions->Check_Completion Losses Significant Losses Check_Purification->Losses Yes No_Losses Minimal Losses Check_Purification->No_Losses No Optimize_Purification Optimize Purification: - Adjust Extraction pH - Modify Chromatography Conditions Losses->Optimize_Purification End Improved Yield No_Losses->End Optimize_Purification->End

References

Technical Support Center: Overcoming Poor Solubility of 4-Chloro-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-1H-imidazo[4,5-c]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with this class of compounds. The insights provided here are grounded in established scientific principles and practical laboratory experience to help you advance your research and development efforts.

Introduction to the Solubility Challenge

The this compound scaffold is a key pharmacophore in numerous developmental drugs, particularly in oncology and antiviral therapies. However, its planar, aromatic structure often leads to high lattice energy and low aqueous solubility, which can severely limit oral bioavailability and pose significant hurdles for formulation development.[1][2] Overcoming this challenge is critical for the successful clinical translation of these promising therapeutic agents.

This guide is structured to provide a logical workflow, starting from initial problem identification through to the selection and implementation of advanced solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when dealing with solubility issues of this compound derivatives.

Q1: Why are my this compound derivatives showing such low solubility in aqueous buffers?

A1: The poor solubility is primarily due to the molecule's physicochemical properties. The rigid, planar heterocyclic ring system contributes to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that is difficult for water molecules to overcome. Additionally, the hydrophobic nature of the chloro-substituted pyridine ring can further limit its interaction with polar solvents like water.[3]

Q2: I've observed that the solubility of my compound changes with pH. Why does this happen?

A2: The imidazo[4,5-c]pyridine core contains basic nitrogen atoms that can be protonated at acidic pH.[4] This ionization creates charged species that are generally more soluble in aqueous media.[5] Therefore, you will likely observe higher solubility at lower pH values. Conversely, at neutral or alkaline pH, the compound will exist predominantly in its less soluble, unionized form. Understanding the pH-solubility profile is a critical first step in developing a formulation strategy.[6][7]

Q3: What are the first-line strategies I should consider for improving the solubility of my lead compound?

A3: For early-stage development, the most common and effective initial strategies include:

  • pH adjustment: If the compound's stability allows, formulating it in an acidic solution can be a simple and effective method.[8]

  • Salt formation: For ionizable compounds, forming a salt with a suitable counter-ion is a widely used technique to significantly increase solubility and dissolution rates.[9][10]

  • Particle size reduction: Techniques like micronization can increase the surface area of the drug particles, which can improve the dissolution rate.[11]

Q4: When should I consider more advanced techniques like amorphous solid dispersions or cocrystals?

A4: If initial strategies like pH modification and salt formation do not provide the desired solubility enhancement or lead to stability issues, it is appropriate to explore more advanced methods.

  • Amorphous Solid Dispersions (ASDs): Consider ASDs when you need to achieve a significant increase in apparent solubility and can work with a formulation that stabilizes the high-energy amorphous state of the drug.[12][13][14]

  • Cocrystals: This is a valuable approach for non-ionizable compounds or when salt forms have poor physicochemical properties. Cocrystallization modifies the crystal lattice, which can lead to improved solubility and dissolution.[15][16][17]

Troubleshooting Guide: A Systematic Approach

This section provides a structured, problem-solution pathway for systematically addressing and overcoming solubility challenges.

Problem 1: Inconsistent Solubility Results

Symptoms:

  • High variability in solubility measurements between experiments.

  • Difficulty in obtaining a reproducible pH-solubility profile.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Equilibrium Not Reached Solubility is a thermodynamic equilibrium. Insufficient equilibration time can lead to an underestimation of the true solubility.Protocol: Use a shake-flask method and ensure the system is agitated for a sufficient duration (typically 24-72 hours) to reach equilibrium.[18] Periodically sample the solution until the concentration plateaus.
Metastable Forms The compound may exist in different polymorphic or amorphous forms, each with its own solubility.Protocol: Characterize the solid form of your compound before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for any phase transitions.
Inaccurate Analytical Method The method used to quantify the dissolved compound may not be accurate or validated.Protocol: Develop and validate a specific and sensitive analytical method, such as HPLC-UV, to accurately measure the concentration of the dissolved compound.[19]
Problem 2: Salt Formation is Unsuccessful or Yields an Unstable Salt

Symptoms:

  • The salt form does not show a significant solubility improvement.

  • The salt is hygroscopic or chemically unstable.

  • The salt disproportionates back to the free base in solution.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inappropriate Counter-ion Selection The chosen counter-ion may not effectively disrupt the crystal lattice or may form a salt with its own low solubility (high lattice energy).Protocol: Conduct a comprehensive salt screening study with a diverse range of pharmaceutically acceptable counter-ions. Evaluate the resulting salts for solubility, dissolution rate, physical stability (polymorphism, hygroscopicity), and chemical stability.[20]
Common Ion Effect The solubility of a salt can be suppressed in the presence of a common ion. For example, the solubility of a hydrochloride salt will decrease in acidic media with high chloride concentrations.[6][20]Protocol: Evaluate the solubility of the salt in various biorelevant media that mimic the ionic composition of the gastrointestinal tract.
Disproportionation The salt may convert back to the less soluble free form, particularly in buffered solutions where the pH is close to the pKa of the drug.Protocol: Determine the pH-solubility profile of the salt to identify the pH range where it remains stable and soluble. Consider using a salt with a counter-ion that results in a lower pKa for the conjugate acid, which can shift the equilibrium towards the ionized form.
Problem 3: Advanced Formulations Fail to Deliver Expected In Vitro Performance

Symptoms:

  • An amorphous solid dispersion (ASD) shows initial high solubility but rapidly precipitates.

  • A cocrystal formulation does not exhibit a significant dissolution advantage over the pure drug.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Polymer/Coformer Incompatibility (ASDs) The chosen polymer may not have sufficient interaction with the drug to stabilize the amorphous form in the solid state or prevent precipitation upon dissolution.Protocol: Screen a variety of polymers with different functional groups to find one that has strong intermolecular interactions (e.g., hydrogen bonding) with your drug molecule. The polymer should also act as a precipitation inhibitor in solution.[21]
Phase Separation (ASDs) The drug may separate from the polymer matrix over time, leading to recrystallization and loss of the solubility advantage.Protocol: Use DSC to determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous dispersion. Also, assess the physical stability of the ASD under accelerated storage conditions (e.g., 40°C/75% RH).[12]
Weak Supramolecular Synthons (Cocrystals) The interactions between the drug and the coformer in the crystal lattice may not be strong enough to significantly alter the dissolution properties.Protocol: Select coformers that can form robust and predictable hydrogen bonds or other non-covalent interactions with your drug molecule. Computational screening methods can help in the rational selection of coformers.[16]
"Spring and Parachute" Effect Not Optimized The formulation provides a rapid increase in concentration ("spring") but fails to maintain a supersaturated state ("parachute"), leading to rapid precipitation.Protocol: For ASDs, incorporate a precipitation-inhibiting polymer. For cocrystals, the dissolution medium and the intrinsic properties of the coformer play a role in maintaining supersaturation. Evaluate dissolution in biorelevant media that better mimic in vivo conditions.

Experimental Protocols & Methodologies

Workflow for Solubility Enhancement Strategy Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Enhancement_Workflow Start Start: Poorly Soluble This compound Derivative PhysicoChem Characterize Physicochemical Properties (pKa, logP, Solid Form) Start->PhysicoChem Ionizable Is the API Ionizable? PhysicoChem->Ionizable SaltScreening Perform Salt Screening & Characterization Ionizable->SaltScreening Yes CoCrystalScreening Perform Cocrystal Screening Ionizable->CoCrystalScreening No SaltSuccess Is a Stable, Soluble Salt Formed? SaltScreening->SaltSuccess SaltSuccess->CoCrystalScreening No Formulation Proceed to Formulation Development SaltSuccess->Formulation Yes ASD Develop Amorphous Solid Dispersion (ASD) CoCrystalScreening->ASD If Unsuccessful CoCrystalScreening->Formulation If Successful LipidBased Consider Lipid-Based Formulations (e.g., SEDDS) ASD->LipidBased If Unsuccessful ASD->Formulation If Successful Nano Consider Nanosuspension LipidBased->Nano If Unsuccessful LipidBased->Formulation If Successful Nano->Formulation If Successful Revisit Revisit Molecular Design or Advanced Strategies Nano->Revisit If Unsuccessful

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is fundamental for accurately measuring the thermodynamic solubility of your compound.[18]

Objective: To determine the equilibrium solubility of a this compound derivative in a specific medium.

Materials:

  • Test compound

  • Selected buffer or medium (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial (ensure solid is visible at the end of the experiment).

  • Add a known volume of the desired medium to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials at a consistent speed for at least 24 hours. For compounds with very low solubility, 48-72 hours may be necessary.

  • At predetermined time points (e.g., 24, 48, 72 hours), carefully withdraw an aliquot of the suspension.

  • Immediately filter the aliquot through a syringe filter to remove undissolved solids.

  • Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Equilibrium is reached when the concentration of the compound in solution remains constant over two consecutive time points.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol provides a lab-scale method for preparing an ASD, a common and effective technique for enhancing the solubility of poorly water-soluble drugs.[8]

Objective: To prepare an amorphous solid dispersion of a this compound derivative with a suitable polymer.

Materials:

  • Test compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • A common solvent in which both the drug and polymer are soluble (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the test compound and the selected polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both components in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once the bulk of the solvent is removed, a solid film will form on the walls of the flask.

  • Scrape the solid from the flask and transfer it to a vacuum oven.

  • Dry the solid under high vacuum at a temperature below the glass transition temperature (Tg) for 24-48 hours to remove any residual solvent.

  • The resulting solid should be characterized by XRPD to confirm its amorphous nature and by DSC to determine its Tg.

Visualizing Solubility Enhancement Mechanisms

The following diagram illustrates the core principles behind key solubility enhancement techniques.

Solubility_Mechanisms cluster_0 Crystalline API cluster_1 Solubility Enhancement Strategies cluster_2 Outcome Crystalline High Lattice Energy Low Solubility Salt Salt Formation (Ionization) Crystalline->Salt ASD Amorphous Solid Dispersion (Disordered State) Crystalline->ASD Cocrystal Cocrystallization (Altered Crystal Lattice) Crystalline->Cocrystal Nano Nanosuspension (Increased Surface Area) Crystalline->Nano Soluble Improved Apparent Solubility & Dissolution Rate Salt->Soluble ASD->Soluble Cocrystal->Soluble Nano->Soluble

Caption: Mechanisms of common solubility enhancement techniques.

Conclusion

Overcoming the poor solubility of this compound derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively navigate these challenges. The key to success lies in thorough characterization, rational selection of enhancement techniques, and careful formulation design. This technical guide serves as a foundational resource to empower scientists and drug development professionals to unlock the full therapeutic potential of this important class of compounds.

References

Technical Support Center: Stability of N-Alkylated Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkylated imidazopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this important class of compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your research data.

Introduction to Stability Challenges

N-alkylated imidazopyridines are a cornerstone in medicinal chemistry, with prominent members like zolpidem and alpidem used in treating a range of conditions.[1] However, their fused heterocyclic structure, while conferring valuable pharmacological properties, also presents specific stability liabilities. Understanding these potential degradation pathways is critical for accurate analytical method development, formulation design, and interpretation of experimental results. This guide will use zolpidem as a primary case study to illustrate common stability issues, as it is extensively studied in the literature.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of N-alkylated imidazopyridines.

Q1: My N-alkylated imidazopyridine sample is showing unexpected peaks in the HPLC analysis. What could be the cause?

Unexpected peaks are often indicative of degradation. N-alkylated imidazopyridines are susceptible to degradation under several conditions:

  • Hydrolysis: The amide functional group present in many N-alkylated imidazopyridines, such as zolpidem, is prone to hydrolysis under both acidic and basic conditions.[2][3] This can lead to the formation of a carboxylic acid derivative, often referred to as "zolpacid" in the case of zolpidem.[2]

  • Oxidation: The imidazopyridine ring system can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[2]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1] Photolytic degradation can sometimes lead to the same products as oxidation.[3]

To identify the cause, it is recommended to perform a forced degradation study, which is detailed in the "Experimental Protocols" section of this guide.

Q2: What are the most common degradation products of zolpidem?

Stress testing of zolpidem has identified several key degradation products:

Degradation ProductChemical NameFormation Condition(s)
Zolpacid2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acidAcidic and basic hydrolysis
OxozolpidemN,N-dimethyl-2-(6-methyl-2-(p-tolyl)-1-oxo-imidazo[1,2-a]pyridin-3-yl)acetamideOxidation, Photolysis
Zolpaldehyde2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetaldehydeOxidation, Photolysis
ZolpyridineN,N,6-trimethyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamideOxidation, Photolysis
Q3: How can I prevent the degradation of my N-alkylated imidazopyridine samples during storage and handling?

Proper handling and storage are crucial to maintain the integrity of your samples.[4][5][6][7][8]

  • Storage Conditions: Store compounds in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing (-20°C to -80°C), especially for solutions.[5][7]

  • Protection from Light: Use amber vials or wrap containers in aluminum foil to protect light-sensitive compounds.[4]

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[5]

  • pH Control: When preparing solutions, use buffers to maintain a neutral pH, as both acidic and basic conditions can promote hydrolysis.

  • Solvent Choice: Use high-purity solvents and avoid those that may contain reactive impurities.

Troubleshooting Guide for HPLC Analysis

This section provides a structured approach to troubleshooting common issues encountered during the HPLC analysis of N-alkylated imidazopyridines.

Issue 1: Appearance of New, Unidentified Peaks

Potential Cause & Explanation:

This is the most common sign of sample degradation. The new peaks likely correspond to the degradation products discussed in the FAQs. The retention time of these degradants will differ from the parent compound. For instance, zolpacid, being more polar than zolpidem, will typically have a shorter retention time in reversed-phase HPLC.

Troubleshooting Steps:

  • Review Sample History: Check the age of the sample, storage conditions, and solvent used for dissolution.

  • Perform a Co-injection: If you have a reference standard for a suspected degradation product, a co-injection with your sample can confirm its identity if the peak area of the suspected peak increases.

  • Conduct a Forced Degradation Study: A systematic forced degradation study (see protocol below) will help you generate the expected degradation products and confirm their retention times.

  • LC-MS Analysis: For definitive identification, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks and compare them to the masses of potential degradation products.

Issue 2: Peak Tailing

Potential Cause & Explanation:

Peak tailing can be caused by several factors, including interactions between the analyte and the stationary phase. Basic compounds like imidazopyridines can interact with residual acidic silanol groups on silica-based C18 columns, leading to tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the basic nitrogen atoms in the imidazopyridine ring, reducing their interaction with silanols.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.

  • Use a Different Column: Consider using a column with a different stationary phase (e.g., a modern, end-capped C18 column or a polymer-based column) that has fewer active silanol groups.

Issue 3: Ghost Peaks

Potential Cause & Explanation:

Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They can arise from contamination in the mobile phase, the injector, or from the carryover of a previous injection. Degradation products, if highly retained, can sometimes appear as ghost peaks in subsequent runs.

Troubleshooting Steps:

  • Run a Blank Gradient: Injecting a blank solvent and running the gradient can help identify if the contamination is in the mobile phase or the system.

  • Clean the Injector: Follow the manufacturer's instructions for cleaning the injector port and syringe.

  • Increase Needle Wash: If using an autosampler, increase the volume and strength of the needle wash solvent. A wash solvent that is stronger than the mobile phase is often effective.

Degradation Pathways and Mechanisms

A deeper understanding of the chemical mechanisms behind degradation is essential for developing robust analytical methods and stable formulations.

Hydrolytic Degradation

The amide linkage in many N-alkylated imidazopyridines is the primary site of hydrolytic attack.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]

  • Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[4]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid Amide Protonated_Amide Protonated Amide Amide_Acid->Protonated_Amide + H+ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_Acid + H2O Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate_Acid->Carboxylic_Acid - R2NH2 Amine_Acid Amine Tetrahedral_Intermediate_Acid->Amine_Acid - H+ Amide_Base Amide Tetrahedral_Intermediate_Base Tetrahedral Intermediate Amide_Base->Tetrahedral_Intermediate_Base + OH- Carboxylic_Acid_Base Carboxylic Acid Tetrahedral_Intermediate_Base->Carboxylic_Acid_Base - R2N- Amine_Base Amine Tetrahedral_Intermediate_Base->Amine_Base

Fig 1. Simplified mechanism of amide hydrolysis.
Oxidative and Photolytic Degradation

Oxidative degradation can be complex, often involving radical mechanisms. The imidazopyridine ring is susceptible to oxidation, potentially at the nitrogen atoms or electron-rich carbon positions. Photodegradation is often initiated by the absorption of UV light, which can lead to the formation of reactive oxygen species that then trigger oxidative degradation pathways.[3] This is why photolytic and oxidative stress can sometimes yield similar degradation products.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of an N-Alkylated Imidazopyridine (Zolpidem Tartrate Example)

This protocol is a general guideline and should be adapted based on the specific compound and analytical method. The goal is to achieve 5-20% degradation.[2][9]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the N-alkylated imidazopyridine in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with 1 M NaOH, and dilute with the mobile phase to the working concentration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for a specified time.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified time.

    • Also, subject a solution of the compound to the same thermal stress.

    • At each time point, withdraw a sample, allow it to cool, and dissolve/dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Expose the samples for a specified duration or until a certain light exposure is reached (e.g., 1.2 million lux hours and 200 watt-hours/m² as per ICH Q1B guidelines).[2]

    • At each time point, withdraw a sample and dissolve/dilute with the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • A diode array detector (DAD) is recommended to check for peak purity.

Fig 2. Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method for Zolpidem Tartrate

This is an example of a starting point for developing a stability-indicating method. Optimization will likely be necessary.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of methanol and 10 mM ammonium acetate buffer (pH adjusted to 5.4 with acetic acid) in a ratio of approximately 68:32 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25°C

Conclusion

The stability of N-alkylated imidazopyridines is a critical consideration in their research and development. By understanding the potential degradation pathways and employing systematic troubleshooting and preventative measures, researchers can ensure the quality and reliability of their work. This guide provides a foundational framework for addressing these challenges, and it is recommended to consult the referenced literature for more detailed information.

References

Technical Support Center: Optimization of Coupling Reactions with 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for coupling reactions involving 4-Chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C, C-N, C-O, and C-S bond formation with this important heterocyclic scaffold. The imidazo[4,5-c]pyridine core is a privileged structure in medicinal chemistry, and successful, reproducible coupling is often a critical step in the synthesis of novel therapeutic agents.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired product. What are the most likely causes and how can I improve the yield?

Answer: Low or no conversion when coupling with an electron-rich, heterocyclic chloride like this compound is a common but solvable issue. The primary factors to investigate are the activity of the catalytic system and the reaction conditions, as the C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds.[2]

Potential Causes & Step-by-Step Solutions:

  • Insufficient Catalyst Activity: The nitrogen atoms in the imidazopyridine ring system can coordinate to the palladium center, potentially deactivating the catalyst, especially if the supporting ligand is not sufficiently bulky or electron-donating.[3]

    • Solution: Switch to a more robust and active catalytic system. For heteroaryl chlorides, modern catalysts are essential.

      • For Suzuki-Miyaura (C-C): Employ palladium precatalysts paired with bulky, electron-rich biaryl phosphine ligands. Good starting points include SPhos, RuPhos, or XPhos. These ligands promote the difficult oxidative addition step with the aryl chloride and facilitate the final reductive elimination.[4][5][6]

      • For Buchwald-Hartwig (C-N/C-O): Use ligands specifically designed for C-N/C-O coupling, such as BrettPhos or the Josiphos family of ligands.[7][8] N-heterocyclic carbene (NHC) based catalysts like PEPPSI™-IPr are also highly effective alternatives.[4][9]

    • Pro-Tip: Using a pre-formed palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) ensures the efficient and stoichiometric formation of the active LPd(0) species, which can be critical for reproducibility.[6]

  • Inappropriate Base or Solvent Combination: The choice of base is critical and its effectiveness is often solvent-dependent.

    • Solution: A systematic screen of bases and solvents is recommended.

      • Bases: For Suzuki couplings, inorganic bases such as K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃.[10] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or palladium-amine complex.[11][12] If your substrate is base-sensitive, a switch to a weaker base like K₃PO₄ may be necessary, but this will likely require a more active catalyst and/or higher temperatures to achieve good conversion.[11]

      • Solvents: Aprotic polar solvents are generally preferred. For Suzuki, 1,4-dioxane, DMF, or toluene (often with a small amount of water) are effective.[13][14] For Buchwald-Hartwig, toluene, THF, or 1,4-dioxane are common choices.[12] The solvent can influence both reaction rate and product distribution.[15]

  • Insufficient Thermal Energy: The oxidative addition of a C-Cl bond to Pd(0) has a higher activation energy than for bromides or iodides.

    • Solution: Ensure the reaction temperature is adequate. Most coupling reactions with aryl chlorides require temperatures between 80-110 °C.[11] If you observe substrate decomposition, you may need to lower the temperature and compensate with a more active catalyst or longer reaction time.

Question 2: I am observing a significant amount of hydrodehalogenation, where the chlorine is replaced by hydrogen. How can I minimize this side product?

Answer: Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations. It typically arises from two pathways: β-hydride elimination from a palladium-amido intermediate or the reaction of the aryl-palladium intermediate with a proton source (e.g., trace water).

Strategies for Minimization:

  • Ligand Choice: This is the most critical factor for C-N couplings. β-hydride elimination is competitive with the desired reductive elimination step.

    • Solution: Employ sterically hindered ligands that create a bulky environment around the palladium center. This steric bulk favors the bond-forming reductive elimination pathway over β-hydride elimination. Ligands like XPhos or BrettPhos are specifically designed for this purpose.[7][16]

  • Strictly Anhydrous Conditions: Trace water can react with the base or other species to generate hydroxide, which can facilitate hydrodehalogenation.

    • Solution: Use freshly dried, anhydrous solvents. Ensure all glassware is oven- or flame-dried. Handle hygroscopic bases (like K₃PO₄) in a glovebox or desiccator.[6]

  • Reagent Purity: For Suzuki reactions, decomposition of the boronic acid partner can be a source of protons.

    • Solution: Use high-purity boronic acids. If the purity is questionable, it can be recrystallized or purified via column chromatography.

Question 3: My reaction is messy, with multiple byproducts, and purification is difficult. What are the likely causes?

Answer: A complex reaction mixture often points to catalyst decomposition or substrate instability under the reaction conditions.

Potential Causes & Solutions:

  • Catalyst Decomposition: At elevated temperatures, the catalytic species can decompose into palladium black, which has low and often indiscriminate catalytic activity.

    • Solution: Use a more stable catalyst system. Buchwald's palladium precatalysts are designed for high thermal stability.[6] Adding a slight excess of the phosphine ligand (e.g., a Ligand:Pd ratio of 1.1:1 to 1.5:1) can also help stabilize the active catalyst.

  • Substrate/Product Instability: The combination of a strong base and high temperature can degrade sensitive functional groups on your substrate or product.

    • Solution: Screen weaker bases. As mentioned, Cs₂CO₃ or K₃PO₄ are good alternatives to alkoxides for base-sensitive substrates.[11][17] You may also need to reduce the reaction temperature and accept a longer reaction time.

  • Side Reactions of the Imidazopyridine Core: The N-H proton on the imidazole ring is acidic and can be deprotonated by a strong base. This can lead to N-arylation or other side reactions if your coupling partner is reactive.

    • Solution: If N-H reactivity is a concern, consider protecting the nitrogen before the coupling reaction. A simple methyl group or a more labile protecting group like Boc or SEM could be installed and removed post-coupling.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?

Answer: For a challenging heteroaryl chloride, it is crucial to start with a highly active and reliable catalyst system. Below is a robust set of starting conditions for a small-scale (0.5 mmol) test reaction.

ComponentRecommendationRationale
Pd Precatalyst XPhos Pd G3 (2 mol%)Ensures efficient generation of active Pd(0) and provides a highly active, stable catalyst suitable for heteroaryl chlorides.[6]
Aryl Halide This compound1.0 equivalent
Boronic Acid Aryl/Heteroaryl Boronic Acid1.2–1.5 equivalents
Base K₃PO₄ or Cs₂CO₃2.0–3.0 equivalents. These are strong, effective inorganic bases for this coupling type.[10][11]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 v/v)A common and effective solvent system. The water helps to solubilize the base and facilitate transmetalation.[18]
Temperature 90–110 °CNecessary to overcome the activation barrier of the C-Cl bond.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the catalyst and ligands.

Question 2: How do I choose the correct ligand for my specific coupling reaction (C-C vs. C-N)?

Answer: Ligand selection is paramount. While there is overlap, certain ligands are optimized for specific transformations. The guiding principle for aryl chlorides is to use ligands that are both sterically bulky and highly electron-donating.[4][18]

  • For Suzuki-Miyaura (C-C): The key is promoting the oxidative addition and transmetalation steps.

    • Top Choices: Biaryl phosphines like SPhos , RuPhos , and XPhos are excellent starting points. They have proven efficacy for coupling heteroaryl chlorides.[5]

  • For Buchwald-Hartwig Amination (C-N): The ligand must not only promote oxidative addition but also favor reductive elimination over β-hydride elimination.

    • Top Choices: Ligands like BrettPhos and XPhos are specifically designed to accelerate C-N bond-forming reductive elimination.[7] For coupling with primary amines, BrettPhos is often a superior choice.[7]

  • For C-O and C-S Couplings: These reactions often proceed well with ligands developed for C-N coupling, though specialized ligands also exist. Xantphos or RuPhos are often effective.

Question 3: My reaction requires a strong base like NaOtBu, but my substrate has a base-sensitive functional group (e.g., an ester). What should I do?

Answer: This is a classic challenge in cross-coupling chemistry. You have two main strategies:

  • Use a Weaker Base with a More Active Catalyst: This is often the preferred approach.

    • Action: Replace NaOtBu with a milder inorganic base like K₃PO₄ or Cs₂CO₃.[11][12] To compensate for the lower basicity, you must use a highly active catalyst system. For a C-N coupling, a combination like BrettPhos Pd G3 would be an excellent choice, as it is designed to operate under milder conditions. You may also need to increase the reaction temperature or time.

  • Modify the Substrate: If the above approach fails, protecting the sensitive functional group is a viable, albeit longer, route.

    • Action: For example, if you have a methyl ester, you could protect the starting material as a tert-butyl ester, which is more resistant to base-mediated hydrolysis. Alternatively, carry the functional group as a precursor (e.g., a nitrile that can be hydrolyzed to a carboxylic acid later).

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative small-scale reaction.

  • Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.3 eq.), and K₃PO₄ (2.5 eq.).

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 eq.).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio, to make a 0.1 M solution with respect to the limiting reagent).

  • Reaction: Place the sealed vial in a preheated heating block at 100 °C and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for a typical C-N coupling.

  • Setup: In a glovebox, add NaOtBu (1.4 eq.) to an oven-dried vial with a stir bar. Outside the glovebox, add this compound (1.0 eq.) and the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 eq.).

  • Inerting: Seal the vial and purge with argon or nitrogen.

  • Reagent Addition: Under inert atmosphere, add anhydrous, degassed toluene (to 0.1 M). Then, add the amine coupling partner (1.2 eq.) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block at 100 °C and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Visual Guides & Diagrams

Visual aids can help clarify complex catalytic cycles and troubleshooting logic.

Cross-Coupling Cycle Pd0 Active LPd(0) Catalyst OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition (Ar-Cl) Trans Ar-Pd(II)-Nu Complex OxAdd->Trans Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) (Base, R-B(OH)₂ or R₂NH) Trans->Pd0 Reductive Elimination (Reforms Catalyst) Product Ar-Nu Product Trans->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Troubleshooting Tree Start Problem: Low or No Yield Cat Is the Catalyst System Active Enough? Start->Cat Cond Are the Reaction Conditions Optimal? Start->Cond Reag Are Reagents High Purity? Start->Reag Sol_Cat1 Switch to a more active ligand (e.g., SPhos, BrettPhos) Cat->Sol_Cat1 Sol_Cat2 Use a Pd-precatalyst (G3/G4) to ensure Pd(0) formation Cat->Sol_Cat2 Sol_Cond1 Increase Temperature (80-110 °C for Chlorides) Cond->Sol_Cond1 Sol_Cond2 Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) Cond->Sol_Cond2 Sol_Cond3 Screen Solvents (Dioxane, Toluene, DMF) Cond->Sol_Cond3 Sol_Reag1 Use anhydrous solvents Reag->Sol_Reag1 Sol_Reag2 Check purity of boronic acid / amine Reag->Sol_Reag2

Caption: Decision tree for troubleshooting low-yield coupling reactions.

Section 5: References

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.--INVALID-LINK--

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.--INVALID-LINK--

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.--INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.--INVALID-LINK--

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate.--INVALID-LINK--

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.--INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia.--INVALID-LINK--

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.--INVALID-LINK--

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI.--INVALID-LINK--

  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction. ResearchGate.--INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.--INVALID-LINK--

  • Role of the base in Buchwald-Hartwig amination. PubMed.--INVALID-LINK--

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.--INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.--INVALID-LINK--

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Semantic Scholar.--INVALID-LINK--

  • Effect of various bases in the Buchwald coupling reaction. ResearchGate.--INVALID-LINK--

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.--INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.--INVALID-LINK--

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.--INVALID-LINK--

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate.--INVALID-LINK--

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.--INVALID-LINK--

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. University of Turin.--INVALID-LINK--

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health.--INVALID-LINK--

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.--INVALID-LINK--

References

Technical Support Center: Navigating the Challenges of Phosphorus Oxychloride Removal in 4-Chloro-1H-imidazo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with phosphorus oxychloride (POCl₃). My aim is to provide not just protocols, but a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity and safety of your experiments.

Introduction: The Double-Edged Sword of Phosphorus Oxychloride

Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxyheteroaromatics to their corresponding chloro derivatives, a key step in the synthesis of this compound and other vital pharmaceutical intermediates.[1] However, its high reactivity, particularly with water, presents significant challenges during reaction work-up.[2][3] Improper quenching of excess POCl₃ can lead to violent, exothermic runaway reactions, while residual phosphorus byproducts can complicate purification and compromise the purity of the final product.[1][2] This guide provides a comprehensive framework for safely and effectively removing POCl₃ and its byproducts from your reaction mixture.

Core Principles of POCl₃ Removal

Successful removal of phosphorus oxychloride hinges on two key principles: controlled hydrolysis and effective purification. The initial and most critical phase is the quenching of unreacted POCl₃. This process must be carefully managed to avoid dangerous thermal excursions. Subsequent purification steps are then employed to remove the resulting phosphoric acid and other phosphorus-containing byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the removal of POCl₃ in the synthesis of this compound.

Q1: My reaction mixture erupted violently upon adding water to quench the excess POCl₃. What went wrong?

A1: This is a classic and dangerous scenario that underscores the hazards of quenching POCl₃. The violent reaction is due to a delayed exothermic runaway.[1][2] Phosphorus oxychloride's hydrolysis is sluggish at low temperatures, and it is not soluble in water.[4] When you add cold water or ice to the reaction mixture, the POCl₃, being denser, can settle at the bottom of the flask with minimal initial reaction. This leads to an accumulation of unreacted reagent. As the mixture slowly warms or is agitated, the hydrolysis reaction can initiate suddenly and accelerate uncontrollably, leading to a violent release of heat and HCl gas.[2]

Solution: Always perform a "reverse quench."[1][2] This involves slowly adding your reaction mixture to a vigorously stirred quenching solution. This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for much better temperature control.[2]

Q2: After quenching and work-up, my final product is contaminated with a significant amount of the starting material (1H-imidazo[4,5-c]pyridin-4-ol). Why did the reaction reverse?

A2: This issue, known as dechlorination, is common when working with electron-rich heterocyclic chlorides like this compound. These compounds can be unstable in the presence of water, especially under basic conditions, leading to hydrolysis back to the starting hydroxy compound.[2][5] Using strong bases like sodium hydroxide or even sodium bicarbonate for neutralization can accelerate this undesired side reaction.[2][5]

Solution:

  • Milder Quenching/Neutralization: Opt for a buffered quenching solution like aqueous sodium acetate.[1][2] This helps to control the pH and avoid strongly basic conditions.

  • Careful pH Adjustment: If a base is necessary for neutralization, add it slowly while carefully monitoring the pH and maintaining a low temperature.

  • Prompt Extraction: After neutralization, promptly extract your product into a suitable organic solvent to minimize its contact time with the aqueous phase.

Q3: I'm observing an oily, difficult-to-remove byproduct along with my solid product. What could this be?

A3: The oily byproduct is likely a mixture of various phosphate esters and acids formed from the incomplete hydrolysis of POCl₃. Intermediates such as phosphorodichloridic acid (Cl₂P(O)OH) and pyrophosphoryl chloride can form, which are themselves reactive and can lead to complex byproduct profiles.[2][3]

Solution:

  • Ensure Complete Hydrolysis: After the initial quench, allow the mixture to stir for a sufficient "aging" period to ensure all reactive phosphorus species are fully hydrolyzed to phosphoric acid.[2] Monitoring the reaction by ³¹P NMR is the most definitive way to confirm the disappearance of POCl₃ and its reactive intermediates.[2]

  • Aqueous Washes: Thoroughly wash the organic extract with water and then a brine solution to remove water-soluble phosphoric acid.

  • Recrystallization/Chromatography: If impurities persist, purification by recrystallization or column chromatography may be necessary.

Q4: Can I use an alcohol to quench the excess POCl₃?

A4: While technically possible, quenching with alcohols is generally not recommended.[2] The reaction of POCl₃ with alcohols forms organophosphate esters.[2][3] These byproducts can be toxic and are often more difficult to separate from the desired product than the simple phosphoric acid formed from aqueous quenching.[2]

Visualizing the Workflow: From Reaction to Pure Product

The following diagram illustrates the critical decision points and workflow for the successful removal of phosphorus oxychloride.

POCl3_Removal_Workflow cluster_reaction Reaction Phase cluster_quench Quenching Phase (Critical Step) cluster_workup Work-up & Purification start Start: 1H-imidazo[4,5-c]pyridin-4-ol + Excess POCl3 reaction_complete Reaction Complete: Crude this compound in excess POCl3 start->reaction_complete Heat quench_decision Select Quenching Method reaction_complete->quench_decision reverse_quench Recommended: Reverse Quench (Add reaction mix to quencher) quench_decision->reverse_quench Safe direct_quench Not Recommended: Direct Quench (Add quencher to reaction mix) quench_decision->direct_quench Hazardous quenched_mixture Quenched Mixture reverse_quench->quenched_mixture Slow Addition + Vigorous Stirring quench_solution Prepare Quenching Solution: - Ice/aq. NaHCO3 Slurry - or - - Warm aq. NaOAc (35-40°C) quench_solution->reverse_quench neutralize Neutralize to pH 7-8 quenched_mixture->neutralize extract Extract with Organic Solvent neutralize->extract wash Aqueous Washes (Water, Brine) extract->wash dry Dry over Na2SO4/MgSO4 wash->dry purify Final Purification dry->purify end end purify->end Pure Product: This compound

Caption: Workflow for POCl₃ removal.

Recommended Experimental Protocols

The following protocols are provided as a starting point. Always adapt these procedures to the specific scale and conditions of your reaction and perform a thorough risk assessment before beginning.

Protocol 1: Reverse Quench with Ice/Aqueous Sodium Bicarbonate

This is a widely used and generally safe method for quenching excess POCl₃.

  • Preparation: In a separate flask of appropriate size, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to completely hydrolyze and neutralize the excess POCl₃ and the resulting acids.

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: With vigorous stirring, slowly add the cooled reaction mixture dropwise to the ice/bicarbonate slurry.

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[2]

  • Neutralization and Stirring: Once the addition is complete, continue stirring the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Work-up: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Reverse Quench with Warm Aqueous Sodium Acetate

This method is particularly advantageous for preventing the accumulation of unreacted POCl₃ and minimizing the risk of a delayed exotherm, and it can also help prevent hydrolysis of the product.[1][2]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Gently warm the sodium acetate solution to 35-40°C.[1][2]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][2] The slightly elevated temperature ensures immediate and controlled hydrolysis.[2]

  • Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete reaction.

  • Extraction and Work-up: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with the standard aqueous work-up as described in Protocol 1 (steps 6 and 7).

Data Summary for Quenching Procedures

ParameterProtocol 1: Ice/Aq. NaHCO₃Protocol 2: Warm Aq. NaOAcRationale & Key Considerations
Quenching Temperature < 20°C35-40°CProtocol 1 relies on cooling to manage the exotherm. Protocol 2 uses a controlled warm temperature to ensure immediate, non-accumulative hydrolysis.[1][2]
Risk of Delayed Exotherm HigherLowerLow-temperature quenching can lead to the accumulation of unreacted POCl₃, increasing the risk of a runaway reaction as it warms.[2]
Product Stability ModerateHigherThe buffered, milder pH of the sodium acetate solution is less likely to cause hydrolysis (dechlorination) of the sensitive product.[2]
Gas Evolution Yes (CO₂)NoThe reaction with bicarbonate produces carbon dioxide gas, which requires adequate ventilation and headspace in the flask.
Primary Byproducts Phosphoric Acid, NaClPhosphoric Acid, Sodium Acetate, Acetic AcidBoth methods result in phosphoric acid, which is removed during the aqueous work-up.

Safety First: Handling Phosphorus Oxychloride

Phosphorus oxychloride is a highly toxic, corrosive, and water-reactive substance.[6][7][8][9][10] Always adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[7][8]

  • Fume Hood: All manipulations of POCl₃ must be performed in a well-ventilated chemical fume hood.[6][10]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric moisture.[6][10]

  • Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible.[6][8]

  • Waste Disposal: Dispose of all POCl₃-contaminated waste according to your institution's hazardous waste disposal procedures.[6]

By understanding the chemical principles and potential hazards, and by implementing the robust protocols outlined in this guide, you can confidently and safely navigate the challenges of removing phosphorus oxychloride in your synthesis of this compound.

References

Technical Support Center: Characterization of Impurities in 4-Chloro-1H-imidazo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-Chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization during the synthesis of this critical pharmaceutical intermediate. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][2][3][4] Understanding and characterizing impurities early in the development process is not just a regulatory requirement but a cornerstone of robust process development and quality assurance.[5]

This guide will walk you through common questions and troubleshooting scenarios encountered during the synthesis and purification of this compound, providing expert insights and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis-Related Issues

Question 1: My synthesis of this compound from 3,4-diaminopyridine and trimethyl orthoformate is resulting in a low yield and several unknown spots on my TLC plate. What are the likely side reactions and resulting impurities?

Answer:

This is a common issue that often points to incomplete cyclization or side reactions involving the starting materials and reagents. The reaction of a diaminopyridine with an orthoester to form the imidazopyridine ring is a condensation reaction that requires careful control of conditions.[6]

Potential Side Reactions and Impurities:

  • Incomplete Cyclization: The reaction may stall at the intermediate formamidine stage, especially if the reaction time is too short or the temperature is not optimal. This intermediate is often more polar than the final product and will appear as a distinct spot on your TLC.

  • Hydrolysis of Starting Material: 3,4-diaminopyridine is susceptible to degradation, especially in the presence of moisture. Ensure you are using anhydrous conditions.

  • Polymerization: Under harsh acidic or thermal conditions, starting materials and intermediates can polymerize, leading to a complex mixture of high molecular weight impurities that may appear as a smear at the baseline of your TLC.

  • N-oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides, particularly if oxidative conditions are inadvertently introduced.[7]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and dry glassware. The presence of water can hydrolyze the orthoformate and inhibit the cyclization.[7]

  • Optimize Reaction Temperature and Time: While the reaction is often run at room temperature, gentle heating might be necessary to drive the cyclization to completion. Monitor the reaction progress by TLC until the starting material is consumed.

  • Control of pH: While acidic conditions are necessary to catalyze the reaction, excess acid can lead to side reactions. A catalytic amount of a strong acid like hydrochloric acid is typically sufficient.[8]

Question 2: I am observing an impurity with a mass of M+16 in my final product. What could this be, and how can I prevent its formation?

Answer:

An M+16 impurity strongly suggests the formation of an N-oxide. The pyridine nitrogen in the this compound ring system is susceptible to oxidation.

Causality:

  • Oxidizing Agents: The most common cause is the presence of residual oxidizing agents from previous steps or accidental introduction of air during the reaction, especially at elevated temperatures.

  • Solvent Degradation: Some solvents can degrade over time to form peroxides, which can act as oxidizing agents.

Prevention and Remediation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Use Fresh Solvents: Always use freshly distilled or high-purity anhydrous solvents to avoid peroxide contamination.

  • Control of Oxidants: If any oxidative steps are part of a preceding synthesis, ensure the oxidizing agents are completely removed before proceeding.

  • Reductive Workup: If N-oxide formation is a persistent issue, a mild reductive workup (e.g., with sodium bisulfite) can sometimes convert the N-oxide back to the parent compound, although this is not always efficient.

Analytical and Characterization Challenges

Question 3: What is the best initial analytical approach to identify and quantify impurities in my crude this compound?

Answer:

A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used approach for initial impurity profiling.[9][10]

  • HPLC-UV: This technique is excellent for separating the main component from its impurities and quantifying their relative amounts based on peak area.[11] A reverse-phase method is typically suitable for this class of compounds.

  • LC-MS: This provides the molecular weight of the impurities, which is crucial for their preliminary identification.[9][12]

Recommended Starting HPLC Method:

ParameterRecommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of A and gradually increase B
Flow Rate 1.0 mL/min
Detection UV at a wavelength where both the API and impurities absorb (e.g., 254 nm)
Column Temperature 30 °C

This method is a starting point and should be optimized for your specific impurity profile.

Workflow for Impurity Identification:

Caption: Workflow for Impurity Identification

Question 4: I have detected several unknown impurities by LC-MS. How can I confidently elucidate their structures?

Answer:

Structural elucidation of unknown impurities requires a multi-faceted approach, often involving a combination of spectroscopic techniques and, in some cases, isolation of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the impurity, allowing you to determine its elemental composition. This is a significant step in narrowing down possible structures.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion in the mass spectrometer, you can obtain information about its substructures, which is invaluable for piecing together the complete structure.

  • Forced Degradation Studies: Intentionally degrading the this compound under various stress conditions (acid, base, oxidation, heat, light) can help to generate and identify potential degradation products.[13][14][15] This can provide clues about the lability of certain bonds and the likely structures of process-related impurities.

  • Isolation and NMR Spectroscopy: If an impurity is present at a significant level (typically >0.1% as per ICH guidelines), it may need to be isolated for full structural characterization.[5] Preparative HPLC is a common method for isolation. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is the most powerful tool for unambiguous structure determination.[12]

  • Reference Standard Synthesis: Once a putative structure is proposed, synthesizing a reference standard of the suspected impurity and comparing its chromatographic and spectroscopic data with the unknown impurity is the gold standard for confirmation.[16]

Protocol for a Generic Forced Degradation Study:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105 °C for 48 hours
Photolytic Degradation Solution exposed to UV light (e.g., 254 nm) for 24 hours

These conditions are starting points and may need to be adjusted based on the stability of the molecule.

Question 5: What are the regulatory thresholds I need to be aware of for reporting, identifying, and qualifying impurities?

Answer:

The ICH Q3A(R2) guidelines provide a framework for the control of impurities in new drug substances.[1][3][4] The thresholds are based on the maximum daily dose of the final drug product.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[1]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[1][4]

It is crucial to consult the latest ICH guidelines and discuss specific cases with regulatory authorities.

Decision Tree for Impurity Management:

Caption: ICH Q3A Impurity Management

Conclusion

The characterization of impurities in the synthesis of this compound is a complex but manageable task. A systematic approach that combines a thorough understanding of the synthetic chemistry with the application of modern analytical techniques is essential for success. This guide provides a foundation for troubleshooting common issues and navigating the analytical challenges associated with impurity profiling. By proactively identifying and controlling impurities, you can ensure the quality, safety, and efficacy of your final pharmaceutical products.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Chloro-1H-imidazo[4,5-c]pyridine Derivatives and Purine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural mimicry of endogenous purines by synthetic heterocyclic compounds has long been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents. Among these, 4-Chloro-1H-imidazo[4,5-c]pyridine derivatives have emerged as a promising class of bioactive molecules, owing to their structural resemblance to natural purines. This guide provides an in-depth, objective comparison of the biological activities of these imidazopyridine derivatives against their classical purine analogue counterparts, supported by experimental data to inform future drug discovery and development efforts.

The Structural Rationale: A Tale of Two Scaffolds

The foundational logic for investigating imidazo[4,5-c]pyridines as bioactive agents lies in their structural analogy to purines.[1][2] Purines, such as adenine and guanine, are fundamental components of nucleic acids and cellular signaling molecules. The fused imidazole and pyridine rings of imidazo[4,5-c]pyridine create a scaffold that can effectively interact with the biological targets of natural purines, such as enzymes and receptors.[3] This mimicry allows for the design of molecules that can act as antagonists or inhibitors, disrupting pathological processes. The 4-chloro substituent on the imidazo[4,5-c]pyridine core serves as a key functional group, influencing the electronic properties of the ring system and providing a handle for further chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.

Head-to-Head Comparison: Anticancer Activity

The fight against cancer has been a major arena for both purine analogues and imidazopyridine derivatives. While purine analogues are established chemotherapeutics, primarily acting as antimetabolites, imidazopyridines are showing significant potential, particularly as kinase inhibitors.[4][5][6]

Mechanism of Action: Different Strategies to Inhibit Cell Proliferation

Purine analogues typically exert their anticancer effects by being incorporated into DNA and RNA, leading to chain termination and apoptosis, or by inhibiting enzymes crucial for de novo purine biosynthesis.[2][7] For instance, 6-mercaptopurine is converted to a fraudulent nucleotide that inhibits multiple enzymes in the purine biosynthetic pathway.[2]

In contrast, many imidazo[4,5-c]pyridine derivatives function as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[6][8] By targeting specific kinases, these compounds can block the signaling cascades that drive tumor growth and survival.

cluster_0 Purine Analogue Mechanism cluster_1 Imidazopyridine Derivative Mechanism Purine Analogue Purine Analogue Metabolic Activation Metabolic Activation Fraudulent Nucleotide Fraudulent Nucleotide Metabolic Activation->Fraudulent Nucleotide DNA/RNA Incorporation DNA/RNA Incorporation Fraudulent Nucleotide->DNA/RNA Incorporation Inhibition of Polymerases Inhibition of Purine Synthesis Inhibition of Purine Synthesis Fraudulent Nucleotide->Inhibition of Purine Synthesis Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA/RNA Incorporation->Cell Cycle Arrest & Apoptosis Inhibition of Purine Synthesis->Cell Cycle Arrest & Apoptosis Imidazopyridine Derivative Imidazopyridine Derivative Protein Kinase Protein Kinase Imidazopyridine Derivative->Protein Kinase Inhibition Downstream Signaling Downstream Signaling Protein Kinase->Downstream Signaling Blocked Signaling Blocked Signaling Protein Kinase->Blocked Signaling Inhibition of Proliferation & Angiogenesis Inhibition of Proliferation & Angiogenesis Blocked Signaling->Inhibition of Proliferation & Angiogenesis

Figure 1: Contrasting mechanisms of anticancer action.

Kinase Inhibition: A Direct Comparative Study
Compound ClassRepresentative CompoundTarget KinaseCellular IC50 (nM)In Vivo Antitumor Activity (Tumor Growth Inhibition)
Imidazo[4,5-b]pyridine Compound 2dTrkA< 112% at 1 mg/kg
Purine Analogue Compound 3aTrkA< 130% at 1 mg/kg
Data sourced from a study on TrkA inhibitors.

This data indicates that both imidazopyridines and purines can be optimized to achieve high potency against kinase targets. The choice of scaffold may therefore depend on other factors such as synthetic accessibility, patentability, and pharmacokinetic properties.

Cytotoxicity Against Cancer Cell Lines: An Indirect Comparison

To provide a broader perspective, the following table juxtaposes reported IC50 values for imidazo[4,5-c]pyridine derivatives and the purine analogue 6-mercaptopurine against common cancer cell lines. It is crucial to note that these values are from different studies and experimental conditions may vary; thus, this comparison should be interpreted with caution.

CompoundTarget Cell LineIC50 (µM)
Imidazo[4,5-c]pyridine Derivative 9 MDA-MB-468 (Breast Cancer)Not Reported (Potent PARP inhibitor with IC50 of 8.6 nM)
6-Mercaptopurine MCF-7 (Breast Cancer)>100[9]
Imidazo[4,5-b]pyridine Derivative IX HCT116 (Colon Cancer)Not Reported (Significant Activity)[10]
6-Mercaptopurine HCT116 (Colon Cancer)16.1 (in F3 liposomal formulation)[11]

These fragmented data points suggest that specific imidazopyridine derivatives can exhibit high potency, potentially exceeding that of established purine analogues against certain cancer cell lines.

A Comparative Look at Antiviral Activity

Purine analogues, such as ganciclovir, are mainstays of antiviral therapy, particularly against herpesviruses. They act by inhibiting viral DNA polymerase.[3] Imidazo[4,5-c]pyridine derivatives have also demonstrated promising antiviral activity, notably against pestiviruses like Bovine Viral Diarrhea Virus (BVDV), which is a surrogate for Hepatitis C Virus (HCV).[12][13]

Compound ClassRepresentative CompoundTarget VirusEC50 (µM)Mechanism of Action
Imidazo[4,5-c]pyridine Derivative 27Bovine Viral Diarrhea Virus (BVDV)Not specified, but highly active[12]RNA-dependent RNA polymerase interaction[12]
Purine Analogue GanciclovirHuman Cytomegalovirus (HCMV)1.7 - 5.36[14][15]Inhibition of viral DNA polymerase[3]

The data suggests that imidazo[4,5-c]pyridines may target different viral enzymes compared to traditional purine analogues, offering a potential avenue for overcoming drug resistance.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity of comparative studies, standardized and well-validated experimental protocols are essential.

Kinase Inhibition Assay (Example: TrkA)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials : Recombinant human TrkA kinase, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-pY (PY20) antibody, terbium-labeled streptavidin, assay buffer.

  • Procedure :

    • Prepare serial dilutions of the test compounds (imidazo[4,5-c]pyridine derivatives and purine analogues).

    • In a 384-well plate, add the kinase and the peptide substrate.

    • Add the test compounds and incubate for a defined period.

    • Initiate the kinase reaction by adding ATP.

    • Stop the reaction and add the detection reagents (Eu-anti-pY antibody and Tb-streptavidin).

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) reader.

  • Data Analysis : Calculate the percentage of inhibition relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Start Start Serial Dilution of Compounds Serial Dilution of Compounds Start->Serial Dilution of Compounds Add Kinase & Substrate Add Kinase & Substrate Serial Dilution of Compounds->Add Kinase & Substrate Add Test Compounds Add Test Compounds Add Kinase & Substrate->Add Test Compounds Incubate Incubate Add Test Compounds->Incubate Add ATP (Start Reaction) Add ATP (Start Reaction) Incubate->Add ATP (Start Reaction) Stop Reaction & Add Detection Reagents Stop Reaction & Add Detection Reagents Add ATP (Start Reaction)->Stop Reaction & Add Detection Reagents Read TR-FRET Signal Read TR-FRET Signal Stop Reaction & Add Detection Reagents->Read TR-FRET Signal Calculate IC50 Calculate IC50 Read TR-FRET Signal->Calculate IC50

Figure 2: Kinase inhibition assay workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture : Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Concluding Remarks

The structural analogy of this compound derivatives to purines provides a fertile ground for the discovery of novel therapeutic agents. While classical purine analogues have a long-standing history in chemotherapy and antiviral treatments, imidazopyridines are demonstrating significant promise, particularly as highly potent and selective kinase inhibitors.

Direct comparative studies are crucial to fully elucidate the relative advantages of each scaffold for specific biological targets. The available data suggests that imidazopyridines can rival or even exceed the potency of purine analogues in certain contexts. The choice between these two classes of compounds will ultimately depend on a comprehensive evaluation of their efficacy, selectivity, mechanism of action, and drug-like properties. Further research involving head-to-head comparisons under standardized conditions will be invaluable in guiding the development of the next generation of purine-mimetic drugs.

References

A Comparative Guide to Validating the Mechanism of Action of Kinase Inhibitors Derived from 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility and ability to interact with various protein kinases, making it a promising candidate for the development of targeted anticancer agents.[1][2][3] This guide provides a comprehensive framework for rigorously validating the mechanism of action (MoA) of novel kinase inhibitors derived from this scaffold.

We will follow the journey of a hypothetical inhibitor, "IPI-K1" , a novel 4-Chloro-1H-imidazo[4,5-c]pyridine derivative designed as a selective inhibitor of "Kinase-Y," a critical serine/threonine kinase in a cancer-associated signaling pathway. To provide a robust comparative analysis, we will evaluate IPI-K1 alongside two alternative compounds:

  • Compound A: An established, FDA-approved Type I kinase inhibitor known to target Kinase-Y, serving as a positive control and benchmark.

  • Compound B: A known multi-kinase inhibitor with activity against Kinase-Y, but also significant off-target effects, highlighting the importance of selectivity.

This guide emphasizes the causality behind experimental choices, ensuring that each step provides a self-validating system for assessing potency, target engagement, cellular activity, and selectivity.

The Validation Workflow: From Biochemical Potency to Cellular Proof-of-Concept

A successful validation strategy is multi-tiered, beginning with the simplest system—the purified enzyme—and progressively moving into the complex environment of a living cell. This workflow ensures that the observed biological effects are directly attributable to the inhibition of the intended target.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Selectivity & Safety Profile biochem Biochemical Assays (Potency & MoA) target_eng Target Engagement Assays (Binding in Cells) biochem->target_eng Confirms cellular permeability & binding cellular_func Cellular Functional Assays (Pathway Inhibition) target_eng->cellular_func Links binding to functional effect selectivity Kinome-wide Selectivity (Off-Target Profiling) cellular_func->selectivity Correlates on-target effects with selectivity

Caption: A logical workflow for kinase inhibitor MoA validation.

Phase 1: Biochemical Characterization - Is the Compound a Potent Inhibitor?

The foundational step is to determine if the compound directly inhibits the catalytic activity of the purified target kinase.[4] This phase establishes the inhibitor's potency (typically as an IC50 value) and its mechanism of inhibition.

Causality: Why Start with Biochemical Assays?

Biochemical assays provide the cleanest system to measure the direct interaction between an inhibitor and its target kinase, free from confounding cellular factors like membrane permeability, efflux pumps, or competing intracellular ATP.[5] This allows for a direct assessment of inhibitory potency, which is crucial for initial structure-activity relationship (SAR) studies.[2]

Comparative Methodologies

While radiometric assays using [γ-³²P]-ATP are considered a gold standard for their direct and sensitive measurement of substrate phosphorylation[6][7], non-radioactive, high-throughput methods are now prevalent for their safety and scalability.[8]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is converted to a light signal.[8][9] They are highly sensitive and less prone to compound interference than fluorescence-based methods.

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Förster Resonance Energy Transfer assays are robust and suitable for high-throughput screening, detecting either a phosphorylated substrate with a specific antibody or the binding of the inhibitor to the kinase.[8][10]

Experimental Protocol: ADP-Glo™ Kinase Activity Assay
  • Reaction Setup: In a 384-well plate, add 2.5 µL of Kinase-Y enzyme solution in reaction buffer.

  • Compound Addition: Add 0.5 µL of IPI-K1, Compound A, or Compound B at various concentrations (e.g., 10-point, 3-fold serial dilution). Include DMSO as a negative control.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (at the Kₘ concentration for ATP to ensure comparability[6]). Incubate for 1 hour at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

Comparative Data Analysis

The goal is to determine not only the on-target potency but also the initial selectivity against closely related kinases or known common off-targets.

CompoundTarget: Kinase-Y IC50 (nM)Off-Target: Kinase-X IC50 (nM)Off-Target: Kinase-Z IC50 (nM)
IPI-K1 15 >10,0002,500
Compound A 10>10,000>10,000
Compound B 25150400

Interpretation: IPI-K1 demonstrates potent inhibition of the target Kinase-Y. It shows excellent selectivity over Kinase-X but has some activity against Kinase-Z. Compound A, the benchmark, is highly potent and selective. Compound B is potent against Kinase-Y but exhibits significant activity against other kinases, confirming its multi-kinase nature.

Phase 2: Cellular Target Validation - Does the Compound Work in a Biological Context?

A potent biochemical inhibitor may fail in a cellular environment.[5] This phase is critical to confirm that the compound can enter cells, bind to its intended target, and exert a functional effect on the signaling pathway.

Part 2a: Target Engagement Assays

These assays directly measure the physical interaction between the inhibitor and its target protein inside intact cells, providing definitive evidence of target binding.[11]

Confirming target engagement bridges the gap between a compound's biochemical activity and its cellular effects.[12] A lack of target engagement in cells, despite high biochemical potency, could indicate poor cell permeability or rapid efflux, which are critical hurdles in drug development.

  • NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells.[13] A NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds the kinase's active site are expressed in cells. When an inhibitor is added, it displaces the tracer, causing a decrease in the BRET signal, which can be used to quantify intracellular affinity.[13][14]

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more thermally stable when its ligand is bound.[15] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot.

G start HEK293 cells expressing Kinase-Y-NanoLuc® fusion tracer Add cell-permeable fluorescent tracer start->tracer inhibitor Add test compound (e.g., IPI-K1) tracer->inhibitor measure Measure BRET signal (590nm/460nm ratio) inhibitor->measure result Decreased BRET signal indicates tracer displacement and target engagement measure->result

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Part 2b: Cellular Functional Assays

After confirming that the inhibitor binds its target, the next step is to demonstrate that this binding event leads to the desired biological outcome: the inhibition of the kinase's signaling function.

This step directly validates the inhibitor's mechanism of action by linking target engagement to a downstream biological effect.[4] It provides a more physiologically relevant measure of potency (cellular IC50) and confirms that the inhibitor can effectively compete with high intracellular concentrations of ATP.

  • Phosphorylation Assays: The most direct way to measure a kinase's functional inhibition is to quantify the phosphorylation of its known downstream substrate. This is commonly done using phospho-specific antibodies in formats like Western Blotting, ELISA, or AlphaLISA.[5][14]

  • Cell Proliferation Assays: If the target kinase is an oncogenic driver, its inhibition should lead to reduced cell proliferation or apoptosis. Assays like the BaF3 cell transformation assay or standard viability assays (e.g., CellTiter-Glo®) in a relevant cancer cell line can be used.[5][14]

G GF Growth Factor Receptor Receptor GF->Receptor KinaseX Kinase-X Receptor->KinaseX KinaseY Kinase-Y (Target of IPI-K1) KinaseX->KinaseY Substrate Substrate-P (Phosphorylated) KinaseY->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response

Caption: Simplified signaling pathway for Kinase-Y.

Experimental Protocol: Western Blot for Substrate Phosphorylation
  • Cell Culture: Plate a cancer cell line known to have an active Kinase-Y pathway (e.g., MV4-11 for FLT3[16]) and allow cells to adhere.

  • Compound Treatment: Treat cells with serial dilutions of IPI-K1, Compound A, or Compound B for 2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of Kinase-Y's substrate. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for the total substrate protein to ensure equal loading. Quantify band intensity to determine the IC50 for phosphorylation inhibition.

Comparative Data Analysis
CompoundNanoBRET™ Target Engagement IC50 (nM)Cellular Phospho-Substrate Inhibition IC50 (nM)
IPI-K1 55 70
Compound A 4050
Compound B 90110

Interpretation: The data shows a strong correlation between target engagement and functional inhibition for all compounds. IPI-K1 effectively engages Kinase-Y in live cells and inhibits its downstream signaling with a potency (70 nM) that is reasonably close to its biochemical IC50 (15 nM). This "biochemical-to-cellular shift" is expected and reflects factors like intracellular ATP competition. Compound B is less potent in cellular assays, consistent with its broader kinase profile potentially leading to complex downstream effects.

Phase 3: Selectivity and Off-Target Profiling

No kinase inhibitor is perfectly specific. Understanding a compound's selectivity is critical for interpreting its biological effects and predicting potential toxicities.[17][18] An observed phenotype could be the result of inhibiting the intended target, an off-target kinase, or a combination of both.[19]

Causality: Why is Broad Selectivity Profiling Essential?

Kinases are a large and structurally related family of enzymes.[4] The ATP-binding pocket, the target of most inhibitors, is highly conserved, creating a high potential for off-target binding.[20] Comprehensive profiling provides a "fingerprint" of the inhibitor's activity across the human kinome, which is essential for building a safety profile and ensuring that the desired therapeutic effect is truly driven by on-target activity.

Methodology: Kinome Scanning

This involves screening the inhibitor at one or two fixed concentrations against a large panel of purified kinases (often >400).[21] The results are typically reported as "percent inhibition" at a given concentration or as dissociation constants (Kd).

  • KINOMEscan™ (Binding Assay): This platform uses a competition binding assay to quantitatively measure the interaction between an inhibitor and a large panel of DNA-tagged kinases.[21]

  • KinaseProfiler™ (Activity Assay): This platform uses radiometric activity-based assays to measure the enzymatic inhibition of a large kinase panel.[21]

Comparative Data Analysis

The results are often visualized as a dendrogram or summarized using selectivity metrics.

CompoundTargetNumber of Off-Targets (Inhibited >80% @ 1µM)Key Off-Targets
IPI-K1 Kinase-Y 2Kinase-Z, CDK9
Compound A Kinase-Y1None significant
Compound B Kinase-Y18VEGFR2, PDGFR, c-Kit, etc.

Interpretation: IPI-K1 demonstrates high selectivity, inhibiting only two other kinases significantly at a high concentration. This profile is far superior to that of Compound B, which hits numerous kinases across different families, explaining its classification as a multi-kinase inhibitor. The high selectivity of IPI-K1 provides strong confidence that its cellular effects are primarily mediated through the inhibition of Kinase-Y.

Conclusion

The validation of a kinase inhibitor's mechanism of action is a rigorous, multi-step process that requires a logical and evidence-based approach. By systematically progressing from biochemical potency (Phase 1) to cellular target engagement and functional activity (Phase 2), and finally to comprehensive selectivity profiling (Phase 3), researchers can build a robust data package.

For our hypothetical inhibitor, IPI-K1 , this comparative guide has demonstrated its validation as a potent and selective inhibitor of Kinase-Y. It is biochemically potent, engages its target in live cells, inhibits downstream signaling, and maintains a clean profile across the kinome. This contrasts sharply with the multi-kinase inhibitor Compound B, underscoring the value of the this compound scaffold in developing targeted therapies. This systematic validation is crucial for advancing promising compounds into further preclinical and clinical development.

References

A Spectroscopic Guide to the Isomers of 4-Chloro-1H-imidazo[4,5-c]pyridine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the structural elucidation of heterocyclic compounds is a critical step. The imidazo[4,5-c]pyridine core, a purine isostere, is a privileged scaffold found in numerous biologically active molecules. The introduction of a chlorine substituent to this framework can significantly modulate a compound's physicochemical properties and biological activity. However, the precise placement of this substituent creates a set of positional isomers, each with a unique electronic and steric profile. Distinguishing between these isomers is paramount for unambiguous structure-activity relationship (SAR) studies.

This guide provides an in-depth spectroscopic comparison of the key positional isomers of chloro-1H-imidazo[4,5-c]pyridine: the 4-chloro, 6-chloro, and 7-chloro isomers. We will delve into the nuances of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the underlying principles that govern their distinct spectral signatures. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this important class of compounds.

The Isomeric Landscape of Chloro-1H-imidazo[4,5-c]pyridine

The parent compound, 1H-imidazo[4,5-c]pyridine, can be chlorinated at three distinct positions on the pyridine ring, giving rise to the 4-chloro, 6-chloro, and 7-chloro isomers. Furthermore, the imidazole ring can exist in two tautomeric forms, with the proton on either N1 or N3. This guide will primarily focus on the 1H-tautomer, which is generally the more stable form.

isomers cluster_4chloro 4-Chloro-1H-imidazo[4,5-c]pyridine cluster_6chloro 6-Chloro-1H-imidazo[4,5-c]pyridine cluster_7chloro 7-Chloro-1H-imidazo[4,5-c]pyridine node_4 N1(H)-C2=N3-C3a=C4(Cl)-C5=C6-N7=C7a node_6 N1(H)-C2=N3-C3a=C4-C5=C6(Cl)-N7=C7a node_7 N1(H)-C2=N3-C3a=C4-C5=C6-N7=C7a(Cl) node_parent 1H-Imidazo[4,5-c]pyridine node_parent->node_4 Chlorination node_parent->node_6 Chlorination node_parent->node_7 Chlorination

Figure 1: The positional isomers of Chloro-1H-imidazo[4,5-c]pyridine.

Experimental Protocols for Spectroscopic Characterization

To ensure the reliability and reproducibility of spectroscopic data, standardized experimental protocols are essential. The following are recommended procedures for the analysis of chloro-1H-imidazo[4,5-c]pyridine isomers.

Synthesis of Chloro-1H-imidazo[4,5-c]pyridine Isomers

The synthesis of these isomers typically involves the cyclization of appropriately substituted diaminopyridines.[1][2] For instance, the reaction of a chloro-diaminopyridine with an orthoformate can yield the desired imidazo[4,5-c]pyridine core. The specific starting materials and reaction conditions will dictate the final position of the chlorine atom. Solid-phase synthesis has also been employed for the generation of substituted imidazo[4,5-c]pyridines.[3]

synthesis_workflow start Substituted Diaminopyridine reaction Cyclization Reaction start->reaction reagent Cyclizing Agent (e.g., Orthoformate) reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Isomer purification->product

Figure 2: General workflow for the synthesis and purification of imidazo[4,5-c]pyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are arguably the most powerful tools for the structural elucidation of these isomers.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solubilizing power for this class of compounds. Deuterated chloroform (CDCl₃) can also be used.[4]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

  • ¹H NMR: Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: A proton-decoupled experiment with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • 2D NMR: For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups and the overall vibrational modes of the molecule.

Instrumentation and Parameters:

  • Spectrometer: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation: Samples are typically analyzed as KBr pellets or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Spectra are usually collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers, confirming their elemental composition.

Instrumentation and Parameters:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, typically producing a prominent protonated molecule [M+H]⁺.[6] Electron impact (EI) ionization can also be used, which will provide more extensive fragmentation information.[4]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

  • Data Acquisition: Data is acquired in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Comparative Spectroscopic Analysis

The electronic environment of each proton and carbon atom in the imidazo[4,5-c]pyridine core is influenced by the position of the electron-withdrawing chlorine atom. These differences are reflected in their respective spectra.

¹H NMR Spectroscopy

The ¹H NMR spectra of the three isomers are expected to be distinct, particularly in the aromatic region. The chemical shifts are influenced by the inductive and mesomeric effects of the chlorine atom and the nitrogen atoms in the heterocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonThis compound6-Chloro-1H-imidazo[4,5-c]pyridine7-Chloro-1H-imidazo[4,5-c]pyridineRationale for Differences
H-2 ~8.3-8.5~8.2-8.4~8.2-8.4Relatively insensitive to chlorination on the pyridine ring.
H-5 N/A~8.1-8.3 (d)~8.0-8.2 (d)In the 4-chloro isomer, this position is substituted. In the 6-chloro isomer, H-5 is deshielded by the adjacent nitrogen and the chlorine at C-6.
H-6 ~7.3-7.5 (d)N/A~7.2-7.4 (d)In the 6-chloro isomer, this position is substituted. The H-6 in the 4-chloro isomer will be upfield compared to the H-5 in the 7-chloro isomer due to the para-relationship with the chlorine.
H-7 ~8.0-8.2 (d)~8.4-8.6 (s)N/AIn the 7-chloro isomer, this position is substituted. The H-7 in the 4-chloro isomer is deshielded by the adjacent nitrogen. The H-7 in the 6-chloro isomer appears as a singlet due to the lack of adjacent protons.
NH ~12.5-13.5~12.5-13.5~12.5-13.5Broad singlet, chemical shift can be concentration and solvent dependent.

Note: These are estimated chemical shifts based on data from related imidazopyridine derivatives and known substituent effects. Actual values may vary. Coupling constants (J) are expected to be in the range of 5-8 Hz for ortho-coupling.

¹³C NMR Spectroscopy

The position of the chlorine atom has a pronounced effect on the ¹³C NMR chemical shifts due to its inductive electron-withdrawing effect and its influence on the overall electron distribution in the aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compound6-Chloro-1H-imidazo[4,5-c]pyridine7-Chloro-1H-imidazo[4,5-c]pyridineRationale for Differences
C-2 ~145-147~144-146~144-146Generally downfield, with minor influence from the chlorine on the pyridine ring.
C-3a ~138-140~137-139~137-139Bridgehead carbon, relatively insensitive to substitution on the pyridine ring.
C-4 ~148-150~140-142~110-112The carbon directly attached to chlorine (C-4 in the 4-chloro isomer) will be significantly deshielded. The other carbons will experience varying degrees of shielding/deshielding.
C-5 ~115-117~118-120~142-144The chemical shifts will be influenced by the proximity to the chlorine atom and the nitrogen atoms.
C-6 ~140-142~147-149~112-114The carbon directly attached to chlorine (C-6 in the 6-chloro isomer) will be deshielded.
C-7a ~133-135~132-134~149-151The carbon directly attached to chlorine (C-7a is adjacent to C-7 in the 7-chloro isomer) will be affected.

Note: These are estimated chemical shifts. The carbon directly bonded to the chlorine atom will exhibit a significantly different chemical shift compared to the corresponding carbon in the other isomers.

FT-IR Spectroscopy

The FT-IR spectra of the isomers will share many common features due to the same imidazo[4,5-c]pyridine core. However, subtle differences in the fingerprint region (1500-600 cm⁻¹) can be used for differentiation.

Table 3: Key FT-IR Vibrational Bands (cm⁻¹)

Vibrational ModeExpected Wavenumber RangeComments
N-H stretch 3200-2800 (broad)Characteristic of the imidazole N-H group, often involved in hydrogen bonding.
C-H stretch (aromatic) 3150-3000Sharp, medium to weak intensity bands.
C=N and C=C stretching 1650-1450A series of strong to medium bands characteristic of the aromatic rings. The exact positions can shift slightly between isomers.
C-Cl stretch 850-550Strong absorption. The exact position can be indicative of the substitution pattern on the pyridine ring.
Out-of-plane C-H bending 900-675The pattern of these bands in the fingerprint region can be diagnostic for the substitution pattern of the pyridine ring.

The C-Cl stretching frequency and the pattern of out-of-plane C-H bending are the most likely regions to show distinguishable differences between the isomers.

Mass Spectrometry

The primary utility of mass spectrometry in this context is to confirm the molecular weight and elemental composition. All three isomers will have the same nominal mass and molecular formula (C₆H₄ClN₃, MW: 153.57 g/mol ).

  • Molecular Ion Peak: In ESI-MS, a prominent [M+H]⁺ peak at m/z 154 will be observed. Due to the presence of chlorine, a characteristic isotopic pattern will be seen, with a second peak at m/z 156 with an intensity of approximately one-third of the [M+H]⁺ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

  • Fragmentation: While the molecular ion will be the same, the fragmentation patterns under EI or tandem MS (MS/MS) conditions may show subtle differences. The loss of HCl or HCN are common fragmentation pathways for such heterocyclic systems. The relative intensities of the fragment ions could potentially be used to differentiate the isomers, although this would require careful and consistent experimental conditions.

Conclusion

The unambiguous identification of the 4-chloro, 6-chloro, and 7-chloro isomers of 1H-imidazo[4,5-c]pyridine is crucial for advancing research in areas where this scaffold is employed. While they share the same molecular formula, their distinct substitution patterns give rise to unique spectroscopic signatures. ¹H and ¹³C NMR are the most definitive techniques for differentiation, with the chemical shifts of the pyridine ring protons and carbons being particularly informative. FT-IR and Mass Spectrometry serve as essential complementary techniques for confirming functional groups and elemental composition. By understanding the principles outlined in this guide and applying the described experimental protocols, researchers can confidently elucidate the structures of these important isomeric compounds, paving the way for more precise and impactful scientific discoveries.

References

The 4-Chloro-1H-imidazo[4,5-c]pyridine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to its Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-imidazo[4,5-c]pyridine core, a bioisostere of purine, represents a privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with diverse pharmacological activities.[1] The strategic introduction of a chlorine atom at the 4-position creates a versatile synthetic handle, enabling the exploration of a wide chemical space and the fine-tuning of biological activity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-1H-imidazo[4,5-c]pyridine derivatives, focusing on their development as potent and selective inhibitors of key therapeutic targets, including Poly(ADP-ribose) polymerase-1 (PARP-1), Aurora kinases, and Src family kinases, as well as allosteric modulators of the A3 adenosine receptor (A3AR).

The Synthetic Keystone: Accessing the this compound Core

The foundation for exploring the SAR of this scaffold lies in its efficient synthesis. A common and effective route commences with the cyclization of a suitably substituted diaminopyridine.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of this compound

  • To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (1 equivalent) and trimethyl orthoformate (10 equivalents).

  • Slowly add concentrated hydrochloric acid (catalytic amount) dropwise at room temperature.

  • Stir the mixture overnight at room temperature.

  • A significant amount of solid will precipitate. Collect the solid by filtration.

  • Wash the filter cake with petroleum ether and dry to obtain the crude this compound.[2]

This key intermediate serves as the launching point for a multitude of derivatives through nucleophilic substitution at the C4 position and further functionalization at other sites.

Comparative SAR Analysis Across Key Therapeutic Targets

The versatility of the this compound scaffold is evident in its ability to be tailored to interact with a range of biological targets. The following sections dissect the SAR for distinct target classes, providing a comparative overview of how structural modifications influence potency and selectivity.

PARP-1 Inhibition: A Key Strategy in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair pathway, making it a prime target for anticancer drug development, particularly in cancers with BRCA1/2 mutations.[3] Imidazo[4,5-c]pyridine derivatives have emerged as potent PARP-1 inhibitors.[1]

The core pharmacophore for PARP-1 inhibition often involves a carboxamide group, which mimics the nicotinamide portion of the NAD+ substrate. SAR studies on imidazo[4,5-c]pyridinecarboxamide derivatives have revealed key insights.

Key SAR Observations for PARP-1 Inhibition:

  • C4-Position: Substitution at the C4-position with cyclic amines is crucial for potent inhibitory activity. The nature and size of the cyclic amine can significantly impact potency.

  • C7-Position: The presence of a carboxamide group at the C7-position is a common feature of potent PARP-1 inhibitors based on this scaffold.

  • Imidazole N-H: The N-H of the imidazole ring can participate in important hydrogen bonding interactions within the PARP-1 active site.

Table 1: Comparative PARP-1 Inhibitory Activity of 4-Substituted-1H-imidazo[4,5-c]pyridine-7-carboxamide Derivatives

CompoundR (at C4)PARP-1 IC50 (µM)
8d 4-methylpiperazin-1-yl0.528

Data synthesized from available literature.[3]

The data suggests that a 4-methylpiperazinyl substituent at the C4 position is favorable for PARP-1 inhibition.

Signaling Pathway: PARP-1 in DNA Repair

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates

Caption: PARP-1 signaling in DNA single-strand break repair.

Aurora Kinase Inhibition: Targeting Mitotic Progression in Cancer

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[2][4] Their overexpression is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Imidazo[4,5-b]pyridine derivatives (a closely related isomer) have been extensively studied as Aurora kinase inhibitors, and the SAR principles can be extrapolated to the imidazo[4,5-c]pyridine scaffold.[5][6][7]

Key SAR Observations for Aurora Kinase Inhibition:

  • C2-Position: Substitution with an aryl or heteroaryl group is common. Electron-donating substituents on this ring, such as dimethylamino, often enhance potency.

  • C6-Position: A halogen, particularly chlorine or bromine, can improve activity.

  • C7-Position: A piperazine-containing moiety is frequently found in potent inhibitors, often with further substitutions on the piperazine ring.

Table 2: Comparative Aurora Kinase Inhibitory Activity of Substituted Imidazo[4,5-b]pyridine Derivatives

CompoundR1 (at C2)R2 (at C7)Aurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)
31 4-(dimethylamino)phenyl4-(N-(thiazol-2-yl)acetamido)piperazin-1-yl0.0420.1980.227

Data from Bavetsias et al.[5]

Compound 31 demonstrates potent pan-Aurora kinase inhibition, highlighting the importance of the substituents at the C2 and C7 positions.[5]

Signaling Pathway: Aurora Kinases in Mitosis

Aurora_Kinase_Pathway cluster_prophase Prophase/Metaphase cluster_metaphase_anaphase Metaphase/Anaphase AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitosis Mitotic Progression Centrosome->Mitosis AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Chromosome->Mitosis

Caption: Roles of Aurora A and B kinases in mitotic progression.

Src Family Kinase Inhibition: A Target in Glioblastoma

Src family kinases (SFKs) are non-receptor tyrosine kinases that are often dysregulated in cancer, including glioblastoma.[8] Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel SFK inhibitors.

Key SAR Observations for Src Family Kinase Inhibition:

  • N1-Position: Substitution at the N1 position with various alkyl and aryl groups has been explored. A cyclopentyl group has shown promising activity.

  • N3-Position: A 4-chlorophenyl group at the N3 position is a common feature in active compounds.

  • C4-Position: An amino group at the C4 position appears to be important for activity.

Table 3: Comparative Src and Fyn Kinase Inhibitory Activity of 1,3-Disubstituted-4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-ones

CompoundR1 (at N1)R2 (at N3)Src IC50 (µM)Fyn IC50 (µM)
1d 4-fluorophenyl4-chlorophenyl0.580.43
1e cyclohexyl4-chlorophenyl0.720.65
1q cyclopentyl4-chlorophenyl0.450.38
1s cyclopentyl4-methoxyphenyl0.320.27

Data from Zhang et al.[8]

The data indicates that a cyclopentyl group at N1 and a substituted phenyl group at N3 are favorable for potent Src and Fyn inhibition.

Signaling Pathway: Src Kinase in Cellular Proliferation and Survival

Src_Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src activates STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K_Akt->Proliferation Ras_MAPK->Proliferation

Caption: Src kinase signaling cascade leading to cell proliferation and survival.[9][10]

Allosteric Modulation of the A3 Adenosine Receptor

Beyond kinase inhibition, the imidazo[4,5-c]quinoline-4-amine scaffold (a related, larger ring system) has been shown to act as allosteric modulators of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in inflammation and cancer.[11] These compounds enhance the binding and/or efficacy of the endogenous ligand, adenosine.

Key SAR Observations for A3AR Allosteric Modulation:

  • C2-Position: Bulky cycloalkyl groups, such as cyclopentyl and cyclohexyl, at the C2 position can enhance the allosteric effect.

  • C4-Position: The nature of the amino substituent at the C4 position is critical. Benzylamino and substituted phenylamino groups have shown significant allosteric enhancement.

Table 4: Comparative Allosteric Enhancement of the A3 Adenosine Receptor by 2,4-Disubstituted-1H-imidazo[4,5-c]quinolin-4-amines

CompoundR1 (at C2)R2 (at C4)% Potentiation of Cl-IB-MECA max efficacy
38 cyclopentylbenzylamino45
43 cyclohexyl3,4-dichlorophenylamino50

Data from van der Klein et al.[11]

These findings demonstrate that careful selection of substituents at the C2 and C4 positions can lead to potent allosteric enhancers of the A3AR.[11]

Signaling Pathway: A3 Adenosine Receptor

A3AR_Pathway Adenosine Adenosine A3AR A3AR Adenosine->A3AR binds Gi Gi Protein A3AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Downstream Downstream Cellular Effects (e.g., anti-inflammatory) cAMP->Downstream

Caption: A3 adenosine receptor signaling via the Gi pathway.[12][13][14]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated biological assays are paramount. The following are representative protocols for evaluating the activity of this compound derivatives against the aforementioned targets.

PARP-1 Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD+ by PARP-1.

  • Prepare Reagents: Recombinant human PARP-1, activated DNA, β-Nicotinamide adenine dinucleotide (NAD+), and PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a fixed percentage of DMSO.

  • Assay Setup: In a 384-well plate, add the test compound dilutions or vehicle control.

  • Enzyme Addition: Add a mixture of PARP-1 enzyme and activated DNA to each well. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add NAD+ solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and measure the remaining NAD+ using a fluorescent detection kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Aurora Kinase Activity Assay (Luminescent)

This assay measures the amount of ADP produced by the kinase reaction.

  • Prepare Reagents: Recombinant Aurora kinase (A or B), kinase-specific substrate (e.g., Kemptide for Aurora A), ATP, and kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 384-well plate, add the test inhibitor or vehicle.

  • Reaction Mixture: Add a master mix containing kinase assay buffer, ATP, and substrate to each well.

  • Reaction Initiation: Add diluted Aurora kinase to initiate the reaction.

  • Incubation: Incubate at 30°C for a defined period (e.g., 45-60 minutes).

  • Detection: Add a reagent (e.g., ADP-Glo™) to terminate the kinase reaction and deplete remaining ATP. Then add a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence and calculate IC50 values.

Src Kinase Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate into a substrate peptide.

  • Prepare Reagents: Recombinant active Src kinase, Src substrate peptide, [γ-32P]ATP, and kinase reaction buffer.

  • Assay Setup: In a microcentrifuge tube, add the substrate peptide, Src kinase, and the test compound.

  • Reaction Initiation: Add [γ-32P]ATP to start the reaction.

  • Incubation: Incubate at 30°C for 10 minutes with agitation.

  • Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the peptide.

  • Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition and calculate IC50 values.

Conclusion

The this compound scaffold has proven to be a remarkably fertile ground for the discovery of potent and selective modulators of diverse biological targets. The strategic placement of a chlorine atom at the 4-position provides a crucial handle for synthetic diversification, allowing for the systematic exploration of structure-activity relationships. This guide has provided a comparative overview of the SAR of these derivatives against key targets in oncology and inflammation, highlighting the subtle structural modifications that can lead to significant changes in potency and selectivity. The detailed experimental protocols and signaling pathway diagrams further equip researchers with the necessary tools to design and evaluate the next generation of therapeutics based on this versatile scaffold.

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 4-Chloro-1H-imidazo[4,5-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents, the initial assessment of a compound's cytotoxic potential is a critical gateway in the preclinical pipeline.[1] The 4-Chloro-1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent anticancer agents.[2][3][4][5] This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and field-proven experience necessary to make informed decisions when screening these novel compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The evaluation of cytotoxic potential is a foundational step in the discovery of new anticancer agents.[6] These assays are designed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells.[6]

Choosing the Right Tool: A Comparative Analysis of Cytotoxicity Assays

Here, we compare three workhorse assays, each interrogating a different aspect of cellular health: mitochondrial function (MTT), total protein content (SRB), and membrane integrity (LDH).

Assay Principle Measures Advantages Disadvantages Best For...
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[11][12]Metabolic Activity / Cell ViabilityInexpensive, well-established, high-throughput.[1]Interference from colored compounds or reducing agents; requires solubilization of formazan crystals.[13]Initial high-throughput screening of large compound libraries.
SRB Stoichiometric binding of sulforhodamine B dye to total cellular protein content.[14][15]Cell Number / BiomassLess interference from compound color; stable endpoint; good linearity.[14][15]Requires a cell fixation step; indirect measure of viability.Screening compounds where metabolic interference is a concern; adherent cell lines.
LDH Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[16][17]Cytolysis / NecrosisDirectly measures cell death; kinetic measurements are possible.Does not distinguish primary vs. secondary necrosis[16]; can have high background from serum in media.Detecting rapid, necrosis-mediated cytotoxicity; confirming membrane-disrupting mechanisms.

Dissecting the Mechanism: From Viability to Mode of Action

While the assays above quantify the extent of cell death, they provide limited information on how the cells are dying. Imidazo[1,2-a]pyridine compounds, a related class, have been shown to induce apoptosis by activating caspases.[18] Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a crucial step in characterizing a compound's mechanism of action.[17]

  • Apoptosis: A controlled process characterized by a cascade of enzymatic reactions mediated by caspases .[19][20] Detecting the activity of key executioner caspases like caspase-3 and caspase-7 can confirm an apoptotic mechanism.[19][20]

  • Necrosis: A form of cell death resulting from acute injury, characterized by the loss of plasma membrane integrity.[21] The LDH assay is a direct measure of this process.[16][17]

A logical approach is to use a primary screening assay like MTT or SRB to identify active compounds and determine their potency (IC50). Follow-up secondary assays, such as LDH and caspase activity assays, can then elucidate the mechanism of cell death for promising candidates.

References

A Comparative Guide to the Kinase Inhibitory Profiles of Imidazopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The imidazopyridine core, a privileged heterocyclic scaffold, has garnered significant attention for its ability to yield potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the kinase inhibitory profiles of various imidazopyridine-based scaffolds, supported by experimental data and insights into their structure-activity relationships (SAR). We will delve into the nuances of different imidazopyridine isomers, exploring how subtle structural modifications can profoundly influence their potency and selectivity against a wide array of kinases.

The Imidazopyridine Scaffold: A Versatile Tool in Kinase Inhibition

The imidazopyridine scaffold is a bicyclic aromatic heterocycle containing a pyridine ring fused to an imidazole ring. Different arrangements of the nitrogen atoms within this core structure give rise to several isomers, with imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, imidazo[1,2-b]pyridazine, and imidazo[4,5-c]pyridine being among the most explored in medicinal chemistry. Their rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bond interactions with the kinase hinge region make them ideal starting points for the design of ATP-competitive inhibitors.

Comparative Kinase Inhibitory Profiles

A comprehensive understanding of the kinase inhibitory profile of a compound is crucial for predicting its therapeutic efficacy and potential off-target effects. The following table summarizes the inhibitory activities (IC50 values) of representative compounds from different imidazopyridine scaffolds against a panel of key kinases implicated in cancer and other diseases. This data, compiled from various preclinical studies, highlights the diverse selectivity profiles achievable with these scaffolds.

ScaffoldCompound ExampleTarget Kinase(s)IC50 (nM)Reference
Imidazo[1,2-a]pyridine Compound 1 PI3Kα15
PI3Kβ60
PI3Kδ25
PI3Kγ110
Compound 2 Nek21.0
Compound 3 c-Met1.9
VEGFR22.2
Imidazo[4,5-b]pyridine Compound 4 Aurora A42
Aurora B198
Aurora C227
Compound 5 FLT36.2 (Kd)
Aurora A7.5 (Kd)
CDK9630
Imidazo[1,2-b]pyridazine Compound 6 IKKβ<100
Compound 7 PIM1<100
PIM2<100
PIM3<100
Imidazo[4,5-c]pyridine Compound 8 DNA-PK<10
Compound 9 Src<1000
Fyn<1000

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Kd represents the dissociation constant and is another measure of binding affinity. The data presented is a selection from various sources and is intended for comparative purposes. The specific assay conditions can influence the absolute IC50 values.

Key Signaling Pathways Targeted by Imidazopyridine Inhibitors

The therapeutic potential of imidazopyridine-based kinase inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease. Below are representations of three major pathways frequently targeted by these compounds.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC1 mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine-based PI3K inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer therapies.

Aurora_Kinase_Pathway cluster_inhibition Inhibition AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Aneuploidy Aneuploidy & Tumorigenesis AuroraA->Aneuploidy AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraB->Aneuploidy Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Cytokinesis->Mitosis Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->AuroraA Imidazopyridine->AuroraB

Caption: The role of Aurora kinases in mitosis and their inhibition by imidazo[4,5-b]pyridine-based compounds.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds to STAT5 STAT5 FLT3->STAT5 Activates PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->FLT3 ADP_Glo_Workflow Start Start Step1 1. Kinase Reaction: - Kinase - Substrate - ATP - Imidazopyridine Inhibitor Start->Step1 Step2 2. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Step1->Step2 Step3 3. Convert ADP to ATP: Add Kinase Detection Reagent Step2->Step3 Step4 4. Measure Luminescence: Luciferase/Luciferin Reaction Step3->Step4 End End: Quantify Kinase Inhibition Step4->End

Validating Antiviral Efficacy: A Comparative Guide to Cell-Based Assays for 4-Chloro-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiviral therapeutics, the imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure, with derivatives demonstrating potent activity against a range of viral pathogens. Among these, the 4-chloro substituted series presents a promising avenue for drug discovery. However, the journey from a synthesized compound to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth comparison of essential cell-based assays for validating the antiviral activity of 4-chloro-1H-imidazo[4,5-c]pyridine derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The unique structural characteristics of the imidazopyridine ring system facilitate interactions with various viral enzymes and receptors, leading to a broad spectrum of biological activities.[1] The validation of these activities in a cellular context is paramount, as it provides a more biologically relevant assessment of a compound's potential than biochemical assays alone. Cell-based assays allow for the simultaneous evaluation of a compound's ability to cross the cell membrane, its antiviral potency, and its cytotoxicity, all of which are critical parameters in early-stage drug development.[2]

This guide will focus on three cornerstone assays for the in vitro evaluation of antiviral compounds: the Cytopathic Effect (CPE) Inhibition Assay, the Plaque Reduction Assay, and Cytotoxicity Assays (MTT/XTT). We will use a representative this compound derivative, herein referred to as "Compound X," as a case study to illustrate the application of these methodologies.

The Crucial First Step: Assessing Cytotoxicity

Before evaluating the antiviral efficacy of any compound, it is imperative to determine its inherent toxicity to the host cells. This is a critical self-validating step; without it, any observed reduction in viral activity could be mistakenly attributed to the compound's antiviral properties when, in fact, it may simply be due to the death of the host cells. The 50% cytotoxic concentration (CC50), the concentration of a compound that causes the death of 50% of the cells, is a key parameter determined from these assays.

MTT and XTT Assays: Quantifying Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of living cells, which serves as a proxy for cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, or the XTT salt to a water-soluble orange formazan.[1][3] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Seeding:

  • Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
  • Incubate the plate at 37°C in a 5% CO2 incubator.

2. Compound Preparation and Addition:

  • Prepare a stock solution of Compound X in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations to be tested. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated cell control (medium only).
  • Remove the growth medium from the cells and add the prepared compound dilutions to the respective wells in triplicate or quadruplicate.

3. Incubation:

  • Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

4. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[4]

5. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC50 value.

Diagram: General Workflow for Cytotoxicity and Antiviral Assays

G cluster_prep Preparation cluster_assays Assays cluster_data Data Analysis Cell_Culture Cell Culture & Seeding Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) Cell_Culture->Cytotoxicity CPE_Assay CPE Inhibition Assay Cell_Culture->CPE_Assay Plaque_Assay Plaque Reduction Assay Cell_Culture->Plaque_Assay Compound_Dilution Compound Serial Dilution Compound_Dilution->Cytotoxicity Compound_Dilution->CPE_Assay Compound_Dilution->Plaque_Assay Virus_Stock Virus Stock Preparation Virus_Stock->CPE_Assay Virus_Stock->Plaque_Assay CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 CPE_Assay->EC50 Plaque_Assay->EC50 SI Calculate Selectivity Index (SI = CC50/EC50) CC50->SI EC50->SI

Caption: Workflow for cytotoxicity and antiviral activity assessment.

Quantifying Antiviral Potency: CPE Inhibition and Plaque Reduction Assays

Once the non-toxic concentration range of a compound is established, its ability to inhibit viral replication can be assessed. The 50% effective concentration (EC50), the concentration of a compound that inhibits 50% of viral activity, is the key metric derived from these assays.

Cytopathic Effect (CPE) Inhibition Assay

Many viruses cause observable damage to host cells, a phenomenon known as the cytopathic effect (CPE), which can include changes in cell morphology, detachment from the culture surface, and eventual cell death.[5] The CPE inhibition assay is a widely used method to screen for antiviral compounds by quantifying their ability to prevent these virus-induced changes.[6]

The choice of cell line is critical and should be susceptible to infection by the virus of interest. For example, A549 cells (human lung carcinoma) are often used for influenza and respiratory syncytial virus (RSV), while Vero E6 cells (African green monkey kidney) are commonly used for coronaviruses.[7][8]

Experimental Protocol: CPE Inhibition Assay

1. Cell Seeding:

  • Seed a suitable host cell line in a 96-well plate to form a confluent monolayer after 24 hours.

2. Compound and Virus Addition:

  • Prepare serial dilutions of Compound X in infection medium at concentrations below its CC50.
  • Aspirate the growth medium from the cells.
  • Add the diluted compound to the respective wells in triplicate. Include a "cells only" control (no virus, no compound), a "virus control" (virus, no compound), and a positive control (a known antiviral drug).
  • Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control. The MOI is a critical parameter that needs to be optimized to induce a clear CPE within the desired timeframe (typically 48-72 hours).[9]

3. Incubation:

  • Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show significant CPE (typically 70-90%).[6]

4. Quantification of CPE:

  • CPE can be assessed microscopically.
  • For a more quantitative measure, cell viability can be determined using methods like crystal violet staining or the MTT assay as described previously. For crystal violet staining, the medium is removed, cells are fixed, and then stained. The bound dye is then solubilized, and the absorbance is read on a plate reader.[7]

5. Data Analysis:

  • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.

Plaque Reduction Assay: The Gold Standard

The plaque reduction assay is considered the gold standard for determining the infectivity of lytic viruses and for evaluating the efficacy of antiviral compounds.[4] This assay quantifies the reduction in the number of viral plaques—localized areas of cell death and lysis—in a cell monolayer in the presence of a test compound.[10]

Experimental Protocol: Plaque Reduction Assay

1. Cell Seeding:

  • Seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

2. Infection and Treatment:

  • Prepare serial dilutions of Compound X in infection medium.
  • Wash the cell monolayers with sterile PBS.
  • Infect the cells with a viral dilution that will produce a countable number of plaques (typically 50-100 per well) in the control wells.
  • After a 1-hour adsorption period, aspirate the virus inoculum.

3. Overlay and Incubation:

  • Add an overlay medium containing the different concentrations of Compound X. The overlay, which is typically a semi-solid medium containing agarose or methylcellulose, restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.[10]
  • Allow the overlay to solidify and then incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

4. Plaque Visualization and Counting:

  • Aspirate the overlay medium.
  • Fix the cells (e.g., with 10% formalin) and then stain the cell monolayer with a staining solution such as 0.1% crystal violet.[11]
  • Gently wash the plates and allow them to air dry. Viable cells will be stained, while the plaques will appear as clear, unstained zones.
  • Count the number of plaques in each well.

5. Data Analysis:

  • Calculate the percentage of plaque inhibition for each concentration of Compound X relative to the virus control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.

Diagram: Mechanism of Action - Inhibition of Viral Polymerase

G cluster_virus Viral Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication (RNA-dependent RNA Polymerase) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Release Assembly->Release CompoundX This compound Derivative CompoundX->Inhibition Inhibition->Replication Inhibition

Caption: Proposed mechanism of action for some imidazo[4,5-c]pyridine derivatives.

Comparative Analysis of Imidazo[4,5-c]pyridine Derivatives

The true potential of a novel compound is often revealed through comparative analysis. The table below summarizes the antiviral activity of several imidazo[4,5-c]pyridine derivatives from various studies. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental conditions (e.g., cell lines, virus strains, assay methods).

Compound/DerivativeVirusCell LineAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridineClassical Swine Fever Virus (CSFV)PK(15)CPE0.8 - 1.6>100>62.5-125
Substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridinesHepatitis C Virus (HCV)Huh-7Replicon~0.1>59.5>595
Amide-substituted imidazo[4,5-b]pyridineHIV-1MT-4CPEModerate>100-[3]
Bromo-substituted imidazo[4,5-b]pyridineRespiratory Syncytial Virus (RSV)HEp-2CPE21>100>4.8

The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells.

Causality Behind Experimental Choices

  • Choice of Cell Line: The selection of a cell line is dictated by its permissiveness to the virus and its relevance to the disease pathology. For respiratory viruses like RSV, human lung epithelial cells (e.g., HEp-2, A549) are preferred as they mimic the natural site of infection.

  • Multiplicity of Infection (MOI): The MOI, or the ratio of infectious virus particles to cells, is carefully chosen to ensure a reproducible and quantifiable level of infection within the timeframe of the assay. A high MOI can lead to rapid cell death, masking the effects of the antiviral compound, while a low MOI may not produce a sufficient signal.

  • Positive Controls: The inclusion of a positive control, a compound with known antiviral activity against the target virus, is essential for validating the assay's performance.[6] For example, Remdesivir is often used as a positive control in assays for SARS-CoV-2. The choice of a positive control should be based on its mechanism of action and its established potency in the specific assay system.[4]

Conclusion

The validation of antiviral activity in cell-based assays is a multi-faceted process that requires careful experimental design and interpretation. The CPE inhibition, plaque reduction, and cytotoxicity assays provide a robust framework for the initial characterization of this compound derivatives. By systematically determining the CC50 and EC50 values, and subsequently calculating the selectivity index, researchers can effectively prioritize compounds for further development. The insights and detailed protocols provided in this guide are intended to equip scientists with the necessary tools to confidently and accurately assess the antiviral potential of this promising class of compounds, thereby accelerating the discovery of new and effective antiviral therapies.

References

A Head-to-Head Comparison of Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Tale of Two Isomers

In the landscape of heterocyclic chemistry, the imidazopyridine scaffold holds a privileged position, largely due to its structural resemblance to endogenous purines. This mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, making them a fertile ground for drug discovery. Among the various isomeric forms, imidazo[4,5-c]pyridines (3-deazapurines) and imidazo[4,5-b]pyridines (1-deazapurines) have garnered significant attention for their diverse and potent biological activities.[1] While structurally similar, the seemingly minor difference in the position of the nitrogen atom in the pyridine ring can lead to profound differences in their physicochemical properties, target engagement, and ultimately, their therapeutic potential.

This guide provides a head-to-head comparison of these two isomeric scaffolds, delving into their performance in key biological assays. We will explore their differential activities as anticancer, antiviral, and kinase-inhibiting agents, supported by experimental data from the scientific literature. Furthermore, we will provide detailed protocols for the fundamental biological assays discussed, offering a practical resource for researchers in the field.

Structural Nuances: More Than Just a Nitrogen Atom

The key distinction between imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines lies in the placement of the pyridine nitrogen relative to the fused imidazole ring. This seemingly subtle change has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These differences, in turn, dictate how these molecules interact with their biological targets.

G cluster_0 Imidazo[4,5-c]pyridine cluster_1 Imidazo[4,5-b]pyridine imidazo_c Imidazo[4,5-c]pyridine (3-deazapurine) c_structure c_properties Key Features: - Altered H-bond donor/acceptor pattern - Different dipole moment c_structure->c_properties imidazo_b Imidazo[4,5-b]pyridine (1-deazapurine) b_structure b_properties Key Features: - Closely mimics natural purines - Established interactions with ATP-binding sites b_structure->b_properties

Figure 1: Structural comparison of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds.

Anticancer Activity: A Tale of Differential Potency

Both imidazo[4,5-c] and imidazo[4,5-b]pyridine scaffolds have been extensively explored as potential anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes such as cell division and signaling pathways crucial for tumor growth and survival.

Imidazo[4,5-b]pyridines have demonstrated significant potential as cytotoxic agents. For instance, a series of regio-isomeric imidazo[4,5-b]pyridine analogues were synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines, with some analogues displaying strong cytotoxicity.[2]

Imidazo[4,5-c]pyridines have also been investigated for their anticancer properties. In one study, oxidative cyclization of diaminopyridines with aryl aldehydes was used to produce both imidazo[4,5-c] and imidazo[4,5-b]pyridine ring systems. However, the resulting target compounds were found to be less active than the parent compounds.[3] This highlights the critical role of substituent groups in determining the biological activity of these scaffolds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine analogue 6bVariousPotent[2]
Imidazo[4,5-c]pyridine analoguesL1210 leukemiaLess active than parent compounds[3]

Table 1: Comparative anticancer activity of imidazo[4,5-c] and imidazo[4,5-b]pyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_pathway Kinase Inhibition Assay Principle Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Imidazopyridine Inhibitor Inhibitor->Kinase Binds to ATP pocket

References

Safety Operating Guide

Proper Disposal of 4-Chloro-1H-imidazo[4,5-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Chloro-1H-imidazo[4,5-c]pyridine, a halogenated heterocyclic compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment from the potential hazards associated with this class of compounds.

The disposal of halogenated organic compounds is regulated under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[1][2][3] Improper disposal can lead to significant penalties and environmental harm.[1] This document synthesizes regulatory requirements with practical, field-proven methodologies to ensure a safe and compliant disposal process.

Hazard Assessment and Regulatory Classification

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is a chlorinated heterocyclic compound. While specific toxicity data for this compound is not extensively published, its structure suggests potential hazards common to halogenated pyridines, which can be toxic and carcinogenic.[4] The degradation of similar compounds can produce genotoxic intermediates.[5]

Personal Protective Equipment (PPE)

Due to the potential hazards, appropriate PPE must be worn at all times when handling this compound and its waste. This includes, but is not limited to:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.

  • Skin Protection: A flame-retardant lab coat and chemically impervious gloves (e.g., butyl rubber or nitrile).

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.

RCRA Hazardous Waste Classification

As a halogenated organic compound, waste containing this compound is likely to be classified as hazardous waste under RCRA. The specific waste codes can vary depending on the nature of the waste stream (e.g., pure unused chemical, a spent solvent mixture, or a reaction residue).

Commonly Applicable RCRA Waste Codes:

Waste CodeDescriptionRationale for Applicability
F002 The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those listed in F001, F004, or F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.This code may apply if this compound is part of a waste stream containing these listed halogenated solvents.
F005 The following spent non-halogenated solvents: toluene, methyl ethyl ketone, carbon disulfide, isobutanol, pyridine, benzene, 2-ethoxyethanol, and 2-nitropropane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above non-halogenated solvents or those solvents listed in F001, F002, or F004; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.This code could be relevant if the compound is in a solution with pyridine or other listed non-halogenated solvents.
U-listed Wastes Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.If pure, unused this compound is being discarded, it may fall under a U-listed waste category if it meets the criteria for toxicity, ignitability, corrosivity, or reactivity.

It is the responsibility of the waste generator to make an accurate hazardous waste determination.[6] In an academic setting, this determination should be made by a trained professional, such as a member of the institution's Environmental Health and Safety (EHS) department.[1][6]

On-Site Waste Management and Segregation

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure proper disposal.

Waste Container Selection and Labeling
  • Container Compatibility: Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste. Avoid metal containers, as acidic conditions can lead to corrosion.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate percentages of each component. The date of accumulation should also be clearly marked.

Segregation Protocol

Waste containing this compound should be collected as halogenated organic waste .

  • DO NOT mix with non-halogenated organic waste.

  • DO NOT mix with strong acids, bases, or oxidizers.

  • DO NOT dispose of down the drain. This is illegal and can harm the public sewer system and the environment.

The following diagram illustrates the segregation decision process for laboratory waste containing this compound.

WasteSegregation Waste Waste Containing This compound IsSolid Is the waste primarily solid or liquid? Waste->IsSolid SolidWaste Solid Halogenated Organic Waste IsSolid->SolidWaste Solid LiquidWaste Liquid Halogenated Organic Waste IsSolid->LiquidWaste Liquid CheckCompatibility Check for incompatibles (strong acids, bases, oxidizers) SolidWaste->CheckCompatibility LiquidWaste->CheckCompatibility Segregate Segregate from incompatible waste streams CheckCompatibility->Segregate Yes FinalContainer Store in a labeled, sealed, and compatible Hazardous Waste container CheckCompatibility->FinalContainer No Segregate->FinalContainer Segregation_Caption Waste Segregation Workflow

Waste Segregation Workflow

Disposal Procedures

There are two primary routes for the disposal of this compound waste from a laboratory setting: licensed hazardous waste disposal and, for small quantities, in-lab chemical neutralization prior to collection.

Licensed Hazardous Waste Disposal (Recommended)

For the majority of cases, collection by a licensed hazardous waste disposal company is the safest and most compliant method.

Step-by-Step Procedure:

  • Segregation and Collection: Collect waste containing this compound in a designated, properly labeled hazardous waste container as described in Section 2.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).[3] This area should be well-ventilated and have secondary containment.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Provide them with a clear and accurate description of the waste.

  • Documentation: Complete any required waste manifests or pickup request forms provided by your EHS department.

In-Laboratory Chemical Neutralization (for Small Quantities)

For very small quantities, chemical neutralization to a less hazardous substance may be an option, but this should only be performed by trained personnel with a thorough understanding of the reaction chemistry and hazards involved. Consult with your institution's EHS department before attempting any in-lab neutralization.

One potential method for the degradation of chlorinated pyridines is reductive dechlorination. This process uses a reducing agent to remove the chlorine atoms from the aromatic ring. A laboratory-scale procedure using zinc dust in an acidic medium is described below. This method is adapted from procedures for the dechlorination of other chlorinated pyridines.

Materials:

  • Waste solution containing a known, small quantity of this compound.

  • Glacial acetic acid.

  • Zinc dust.

  • Sodium bicarbonate or another suitable base for neutralization.

  • A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating mantle.

  • pH paper or a pH meter.

Step-by-Step Neutralization Protocol:

  • Setup: In a certified chemical fume hood, place the waste solution in a round-bottom flask of appropriate size. The flask should not be more than half full. Add a magnetic stir bar.

  • Acidification: For every 1 part of the waste solution, slowly add approximately 5 parts of glacial acetic acid while stirring. This creates the acidic medium necessary for the reaction.

  • Addition of Zinc: While stirring, slowly and portion-wise add an excess of zinc dust (approximately 2-3 molar equivalents relative to the this compound). The reaction may be exothermic, so control the rate of addition to maintain a manageable temperature.

  • Reaction: Gently heat the mixture to 40-50°C and allow it to stir for several hours (e.g., 6-8 hours) to ensure complete dechlorination.

  • Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is between 6 and 8. Be cautious, as this will generate carbon dioxide gas.

  • Disposal of Treated Waste: The resulting mixture will contain the dechlorinated pyridine derivative and zinc salts. This should be collected as non-halogenated organic waste and disposed of through your institution's hazardous waste program.

The following diagram outlines the decision-making process for choosing a disposal method.

DisposalDecision Start Disposal of this compound Waste CheckQuantity Is the quantity small and are you trained for in-lab neutralization? Start->CheckQuantity ConsultEHS Consult with EHS Department CheckQuantity->ConsultEHS Yes LicensedDisposal Use Licensed Hazardous Waste Disposal Service CheckQuantity->LicensedDisposal No InLabNeutralization Perform In-Lab Chemical Neutralization (Reductive Dechlorination) ConsultEHS->InLabNeutralization Approval Granted ConsultEHS->LicensedDisposal Approval Denied CollectAsNonHalogenated Collect treated waste as Non-Halogenated Organic Waste InLabNeutralization->CollectAsNonHalogenated ArrangePickup Arrange for EHS pickup CollectAsNonHalogenated->ArrangePickup CollectAsHalogenated Collect untreated waste as Halogenated Organic Waste LicensedDisposal->CollectAsHalogenated CollectAsHalogenated->ArrangePickup Disposal_Caption Disposal Method Decision Tree

Disposal Method Decision Tree

Conclusion

The proper disposal of this compound requires a systematic approach grounded in a thorough understanding of its potential hazards and the applicable regulations. For the vast majority of laboratory settings, the most prudent course of action is to segregate the material as halogenated organic waste and have it managed by a licensed hazardous waste disposal service coordinated through your institution's EHS department. In-laboratory neutralization should only be considered for small quantities by trained professionals and with the explicit approval of the EHS office. By following these guidelines, researchers can ensure a safe working environment and maintain compliance with environmental regulations.

References

Personal protective equipment for handling 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Chloro-1H-imidazo[4,5-c]pyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like this compound is foundational to discovery. This guide provides essential, field-proven safety and handling protocols, moving beyond mere compliance to instill a culture of proactive safety. While comprehensive toxicological data for this specific compound is not widely available, the structural alerts—a chlorinated pyridine heterocyclic system—necessitate a cautious and thorough approach based on established best practices for analogous compounds.

Foundational Risk Assessment: Understanding the Hazard

The inherent reactivity of chlorinated heterocyclic compounds demands a rigorous, preemptive safety mindset. Although specific toxicity data for this compound is limited, related structures suggest potential for acute toxicity if swallowed, along with skin and eye irritation.[1] Therefore, all handling procedures must be designed to minimize any potential for direct contact or aerosol inhalation.

Key Precautionary Steps:

  • Assume Hazard: In the absence of complete data, treat this compound with a high degree of caution.

  • Controlled Access: Work with this compound should be restricted to authorized personnel in designated laboratory areas.

  • Know Your Emergency Plan: Ensure immediate access to a safety shower, eyewash station, and a spill kit appropriate for solid chemical agents.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is mandatory to prevent exposure.[1] The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Tight-fitting Safety Goggles with Side ShieldsEN 166 (EU) or NIOSH (US) approvedProtects against splashes and airborne particles.[2]
Face Shield (in addition to goggles)-Recommended for procedures with a higher risk of splashing or dust generation.[1]
Skin/Body Chemical-Resistant Lab CoatFlame-retardant recommendedProvides a barrier against incidental contact and small spills.[1]
Hands Nitrile GlovesCheck manufacturer's compatibility chartOffers resistance to a broad range of chemicals. Inspect for tears before each use and change frequently.[1] Consider double-gloving for extended handling.
Respiratory Work within a certified Chemical Fume Hood-This is the primary engineering control to prevent inhalation of dust or aerosols.[1][3]
NIOSH-approved RespiratorOrganic vapor cartridge with a particulate pre-filterRequired if a fume hood is not available or if there is a risk of exceeding exposure limits.[1]
Operational Plan: From Weighing to Waste

A systematic workflow is crucial for minimizing risk during the handling of this compound. The following workflow diagram illustrates the key stages of a safe handling procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Assemble All Necessary Equipment and Reagents prep1->prep2 prep3 Don All Required PPE (as per table) prep2->prep3 handle1 Weigh Compound in Fume Hood (avoid dust generation) prep3->handle1 Proceed to Handling handle2 Use Spatula/Appropriate Tools for Transfer handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 post1 Clean Work Area and Decontaminate Equipment handle3->post1 Complete Handling post2 Properly Doff and Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly with Soap and Water post2->post3

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[3]

    • Clear the workspace of any unnecessary items.

    • Don all PPE as specified in the table above.[3]

  • Handling:

    • Conduct all manipulations of the solid compound within the fume hood to minimize inhalation risk.[1]

    • When weighing, use weighing paper or a boat to avoid generating dust.[3] Use a spatula for transfers.[3]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Keep the container tightly sealed when not in use to prevent atmospheric moisture absorption and potential release of vapors.[4]

  • Post-Handling:

    • After handling, thoroughly clean the work area and any equipment used.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]

    • Wash hands thoroughly with soap and water, even if gloves were worn.[1]

Storage and Waste Management: Ensuring Long-Term Safety

Storage:

  • Store in a tightly closed, correctly labeled container.[1]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][4]

Spill Response: A clear plan for accidental releases is a cornerstone of laboratory safety.

SpillResponse cluster_response Immediate Actions cluster_cleanup Cleanup Procedure spill Minor Spill (<10g) alert Alert Personnel in Immediate Area spill->alert evacuate Evacuate Area (if necessary) alert->evacuate ppe Ensure Proper PPE is Worn alert->ppe contain Cover with Inert Absorbent Material ppe->contain collect Sweep Up and Place in Labeled Waste Container contain->collect clean Clean Spill Area with Appropriate Solvent collect->clean

Caption: Emergency response workflow for a minor spill of this compound.

Waste Disposal:

  • Unused Chemical: Collect all waste material in a designated, properly labeled hazardous waste container.[1] The container must be compatible with the chemical and have a secure lid.

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[1]

  • Regulations: Adhere strictly to your institution's and local regulations for chemical waste disposal. Never pour this chemical down the drain.[1][2] Disposal may involve removal to a licensed chemical destruction plant or controlled incineration.[2]

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.